molecular formula C138H220N36O50 B3029191 (Tyr0)-C-peptide (human)

(Tyr0)-C-peptide (human)

Cat. No.: B3029191
M. Wt: 3183.4 g/mol
InChI Key: AKQDHADEEKZZBX-MMWRMCFYSA-N
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Description

(Tyr0)-C-peptide (human), also known as (Tyr0)-C-peptide (human), is a useful research compound. Its molecular formula is C138H220N36O50 and its molecular weight is 3183.4 g/mol. The purity is usually 95%.
The exact mass of the compound (Tyr0)-C-peptide (human) is 3182.5812570 g/mol and the complexity rating of the compound is 7610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Tyr0)-C-peptide (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Tyr0)-C-peptide (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C138H220N36O50/c1-63(2)46-85(165-122(207)82(35-43-110(195)196)161-136(221)113(70(15)16)172-123(208)78(28-36-96(140)178)154-103(185)59-150-135(220)112(69(13)14)171-124(209)79(29-37-97(141)179)160-127(212)88(49-66(7)8)166-130(215)91(53-111(197)198)169-121(206)81(34-42-109(193)194)157-115(200)72(18)152-120(205)80(33-41-108(191)192)158-117(202)76(139)52-74-24-26-75(177)27-25-74)119(204)147-55-101(183)144-54-100(182)145-60-106(188)173-44-20-22-94(173)133(218)149-56-102(184)151-71(17)114(199)146-57-104(186)155-92(61-175)131(216)167-89(50-67(9)10)128(213)162-83(30-38-98(142)180)137(222)174-45-21-23-95(174)134(219)170-86(47-64(3)4)125(210)153-73(19)116(201)164-87(48-65(5)6)126(211)159-77(32-40-107(189)190)118(203)148-58-105(187)156-93(62-176)132(217)168-90(51-68(11)12)129(214)163-84(138(223)224)31-39-99(143)181/h24-27,63-73,76-95,112-113,175-177H,20-23,28-62,139H2,1-19H3,(H2,140,178)(H2,141,179)(H2,142,180)(H2,143,181)(H,144,183)(H,145,182)(H,146,199)(H,147,204)(H,148,203)(H,149,218)(H,150,220)(H,151,184)(H,152,205)(H,153,210)(H,154,185)(H,155,186)(H,156,187)(H,157,200)(H,158,202)(H,159,211)(H,160,212)(H,161,221)(H,162,213)(H,163,214)(H,164,201)(H,165,207)(H,166,215)(H,167,216)(H,168,217)(H,169,206)(H,170,219)(H,171,209)(H,172,208)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,223,224)/t71-,72-,73-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,112-,113-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQDHADEEKZZBX-MMWRMCFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C138H220N36O50
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3183.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Function of C-peptide in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the biological functions of C-peptide, moving beyond its classical role as a mere biomarker of insulin (B600854) secretion. It details the molecular mechanisms, signaling pathways, and physiological effects that establish C-peptide as a bioactive hormone with therapeutic potential, particularly in the context of diabetes and its complications. The role of tyrosinated C-peptide, specifically (Tyr0)-C-peptide, as an essential tool in experimental research is also contextualized.

Introduction: Revisiting C-peptide

For decades, the connecting peptide, or C-peptide, was considered an inert byproduct of insulin biosynthesis. Formed during the cleavage of proinsulin into active insulin within the pancreatic beta cells, it is co-secreted in equimolar amounts with insulin into the portal circulation.[1][2][3] Its primary clinical use has been as a reliable measure of endogenous insulin secretion, particularly in distinguishing between type 1 and type 2 diabetes and in cases of suspected factitious hypoglycemia.[4][5][6]

However, a substantial body of evidence accumulated over the past two decades has fundamentally shifted this paradigm. C-peptide is now recognized as a hormonally active peptide with its own specific cellular receptor and distinct intracellular signaling pathways.[7][8][9] It exerts significant physiological effects, particularly in the context of type 1 diabetes where both insulin and C-peptide are deficient.[8][10] These effects include improvements in renal function, nerve health, and microcirculation.[1][2]

This guide synthesizes the current understanding of C-peptide's function, focusing on its molecular interactions, the signaling cascades it initiates, and its systemic physiological impacts. It also addresses the methodologies used to elucidate these functions, providing a comprehensive resource for researchers in the field.

The Role of (Tyr0)-C-peptide in Research

While the biological activities are attributed to the native C-peptide sequence, modified versions are crucial for its study. (Tyr0)-C-peptide, a synthetic variant where a tyrosine residue is added, is indispensable for experimental assays.[11] The tyrosine residue allows for easy and stable radioiodination (e.g., with ¹²⁵I), making it a vital tracer in radioimmunoassays (RIAs), which are widely used to quantify C-peptide concentrations in biological samples.[11]

Molecular Mechanism of Action

C-peptide's biological effects are initiated by its interaction with a specific cell surface receptor, leading to the activation of downstream intracellular signaling cascades.

Receptor Binding

C-peptide binds with high specificity and affinity to the surface of various cell types, including endothelial, neuronal, fibroblast, and renal tubular cells, at physiologically relevant nanomolar concentrations.[1][8] Key characteristics of this binding are:

  • Receptor Type: Evidence strongly suggests the receptor is a G-protein-coupled receptor (GPCR). This is supported by findings that the effects of C-peptide can be abolished by pertussis toxin, a known inhibitor of certain G-proteins.[7][12]

  • Specificity: The binding is stereospecific. No significant cross-reactivity is observed with insulin, proinsulin, or insulin-like growth factors (IGF-I and IGF-II).[8]

  • Affinity: The association rate constant (Kass) for C-peptide binding to target cells is approximately 3 x 10⁹ M⁻¹.[8]

Intracellular Signaling Pathways

Upon binding to its putative GPCR, C-peptide activates multiple Ca²⁺-dependent intracellular signaling pathways.[1][8][13] This initiates a cascade of events that ultimately modulates cellular function. The primary pathways involved are the mitogen-activated protein kinase (MAPK) pathway and pathways leading to the activation of key enzymes like endothelial nitric oxide synthase (eNOS) and Na⁺/K⁺-ATPase.[1][13]

C_Peptide_Signaling CP C-peptide GPCR G-Protein Coupled Receptor (GPCR) CP->GPCR G_Protein G-Protein GPCR->G_Protein activates PLC PLC G_Protein->PLC activates NaK_ATPase Na⁺/K⁺-ATPase Activation G_Protein->NaK_ATPase activates Ca_Influx Ca²⁺ Influx PLC->Ca_Influx stimulates PKC PKC Ca_Influx->PKC activates eNOS eNOS Activation Ca_Influx->eNOS activates MAPK_Cascade MAPK Cascade (ERK1/2) PKC->MAPK_Cascade activates Transcription Transcription Factor Regulation MAPK_Cascade->Transcription Cell_Effects Cellular Effects: • Anti-apoptosis • Anti-inflammation • Vasodilation eNOS->Cell_Effects NaK_ATPase->Cell_Effects Transcription->Cell_Effects

Caption: C-peptide primary signaling cascade.

Physiological Functions and Therapeutic Implications

C-peptide administration, particularly in type 1 diabetic animal models and patients, has been shown to prevent or reverse long-term complications.

Renal Effects

In diabetic nephropathy, C-peptide demonstrates significant renoprotective effects.[1] It has been shown to:

  • Reduce Glomerular Hyperfiltration: C-peptide diminishes the abnormally high glomerular filtration rate characteristic of early diabetes.[8]

  • Decrease Urinary Albumin Excretion: Several clinical studies have documented a significant reduction in microalbuminuria in type 1 diabetic patients following C-peptide replacement therapy.[8][13]

  • Ameliorate Structural Changes: In animal models, C-peptide prevents diabetes-induced glomerular changes, such as mesangial matrix expansion.[1]

Neurological Effects

C-peptide deficiency is strongly implicated in the pathogenesis of diabetic neuropathy. Replacement therapy has been found to:

  • Improve Nerve Conduction Velocity (NCV): C-peptide treatment can prevent the development of NCV deficits in type 1 diabetic rat models.[13]

  • Enhance Nerve Blood Flow: The peptide improves endoneural blood flow, which is crucial for nerve health and function.[2]

  • Activate Na⁺/K⁺-ATPase: Impaired Na⁺/K⁺-ATPase activity is a key factor in diabetic neuropathy. C-peptide directly stimulates this enzyme in neuronal tissues, helping to restore normal nerve function.[7][14]

Vascular and Hemodynamic Effects

C-peptide exerts beneficial effects on the vascular endothelium.[13] The primary mechanism is the activation of endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO), a potent vasodilator.[2][8] This results in:

  • Increased Blood Flow: C-peptide administration augments blood flow in skeletal muscle and skin in patients with type 1 diabetes.[8] One study measured a 35% increase in forearm blood flow following intravenous C-peptide infusion.[15]

  • Anti-inflammatory and Anti-atherosclerotic Effects: By stimulating NO production and inhibiting the expression of adhesion molecules like ICAM and VCAM, C-peptide can reduce inflammation and inhibit the proliferation of vascular smooth muscle cells, potentially slowing the formation of atherosclerotic lesions.[1][3]

Interaction with Insulin Signaling

C-peptide does not bind to the insulin receptor but can modulate insulin's downstream effects.[1] This crosstalk appears to occur at several points within the insulin signaling cascade. For instance, C-peptide has been shown to enhance the tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), a key docking protein in the insulin pathway.[12][14][16] This suggests C-peptide can potentiate certain metabolic actions of insulin, such as glucose uptake and glycogen (B147801) synthesis.[14][16]

Insulin_Crosstalk Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 P PI3K PI-3-Kinase IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 promotes CP C-peptide GPCR C-peptide Receptor (GPCR) CP->GPCR CP_Signal C-peptide Signaling GPCR->CP_Signal CP_Signal->IRS1 enhances P CP_Signal->AKT activates

Caption: C-peptide and insulin signaling crosstalk.

Quantitative Data Summary

The following tables summarize key quantitative findings from in-vitro and in-vivo studies on C-peptide's function.

Table 1: Receptor Binding and Cellular Activation

Parameter Value Cell Type / System Reference
Binding Concentration Nanomolar (nM) range Endothelial, renal tubular cells [1][8]
Association Constant (Kass) ~ 3 x 10⁹ M⁻¹ Endothelial, renal tubular cells [8]
ERK1/2 Activation Detectable at 1 pM; Maximal at 1 nM Swiss 3T3 cells [7]

| IRS-1 Phosphorylation | 180% increase at 3 nM | L6 myoblasts |[12] |

Table 2: Physiological Effects in Humans (Type 1 Diabetes)

Parameter Measured Effect of C-peptide p-value Reference
Forearm Blood Flow +35% increase < 0.01 [15]
Urinary Protein Excretion Significant reduction Not specified [13]
Whole Body Glucose Utilization ~25% augmentation Not specified [10]

| Diabetic Retinopathy Prevalence | Odds Ratio: 0.73 (protective effect) | < 0.001 |[13] |

Key Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. Below are outlines of key experimental protocols used to study C-peptide's function.

Protocol: C-peptide-induced MAPK (ERK1/2) Phosphorylation

This protocol is used to determine if C-peptide activates the MAPK signaling pathway in a specific cell line by detecting the phosphorylated (active) form of ERK1/2 proteins via Western Blot.

Western_Blot_Workflow Start 1. Cell Culture & Starvation Treatment 2. C-peptide Treatment (e.g., 1 nM for 5-10 min) Start->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 6. Membrane Blocking (e.g., 5% BSA or milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-phospho-ERK1/2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis (Compare to total ERK & control) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture: Plate target cells (e.g., Swiss 3T3 fibroblasts, renal tubular cells) and grow to ~80% confluence.

  • Serum Starvation: To reduce basal signaling activity, incubate cells in serum-free media for 12-24 hours.

  • Treatment: Treat cells with varying concentrations of C-peptide (e.g., 1 pM to 10 nM) for a short duration (e.g., 5-15 minutes). Include a vehicle control.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, probe with a secondary HRP-conjugated antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Strip the membrane and re-probe for total ERK1/2 as a loading control. Quantify band intensity using densitometry to determine the relative increase in ERK1/2 phosphorylation.[7]

Protocol: Na⁺/K⁺-ATPase Activity Assay

This protocol measures the effect of C-peptide on the enzymatic activity of Na⁺/K⁺-ATPase in tissue homogenates or cell lysates.

Methodology:

  • Sample Preparation: Prepare tissue homogenates (e.g., from rat kidney tubules) or cell lysates in a suitable buffer.

  • Pre-incubation: Incubate the samples with C-peptide at desired concentrations (e.g., 0.1 to 10 nM) at 37°C. Include a control group without C-peptide. To determine specific activity, include a parallel set of samples with ouabain, a specific inhibitor of the Na⁺/K⁺-ATPase.

  • Reaction Initiation: Start the reaction by adding ATP. The enzyme will hydrolyze ATP to ADP and inorganic phosphate (B84403) (Pi).

  • Reaction Termination: After a defined period (e.g., 15-30 minutes), stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

  • Phosphate Measurement: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Fiske-Subbarow method.

  • Calculation: The Na⁺/K⁺-ATPase activity is calculated as the difference between the total Pi released (without ouabain) and the Pi released in the presence of ouabain. Results are typically expressed as nmol Pi/mg protein/min.[7]

Conclusion

The classification of C-peptide has evolved from an inert linker peptide to a distinct, physiologically active hormone. It interacts with a specific cell surface receptor to trigger multiple intracellular signaling pathways, including the MAPK cascade, and activates crucial enzymes like eNOS and Na⁺/K⁺-ATPase. These molecular actions translate into significant systemic benefits, particularly for renal, neural, and vascular systems, which are often compromised in type 1 diabetes. The consistent and positive results from animal and human studies underscore the potential of C-peptide replacement as a novel therapeutic strategy to work alongside insulin in preventing or mitigating the long-term, debilitating complications of diabetes. Further research aimed at definitively identifying its receptor and fully elucidating its signaling network will be critical for the development of targeted C-peptide-based therapeutics.

References

A Deep Dive into C-peptide and its Synthetic Analog, (Tyr0)-C-peptide: Biological Roles and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proinsulin C-peptide, once considered a mere byproduct of insulin (B600854) synthesis, is now recognized as a biologically active hormone with significant physiological roles and therapeutic potential, particularly in the context of diabetes and its complications. This technical guide provides an in-depth analysis of the biological functions of C-peptide and its synthetic analog, (Tyr0)-C-peptide. While extensive research has illuminated the signaling pathways and cellular effects of native C-peptide, data on (Tyr0)-C-peptide, a research tool with enhanced stability, is less comprehensive. This document summarizes the current understanding of both molecules, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways to support ongoing research and drug development efforts.

Introduction: From Inert Bystander to Bioactive Molecule

For decades, the connecting peptide (C-peptide) was primarily utilized as a diagnostic marker for insulin secretion due to its co-release in equimolar amounts with insulin from pancreatic β-cells[1][2][3]. Unlike insulin, C-peptide undergoes minimal hepatic clearance, resulting in a longer half-life and making it a more reliable indicator of endogenous insulin production[1][2][3]. However, a growing body of evidence has unequivocally demonstrated that C-peptide is not biologically inert. It exerts a range of physiological effects, including anti-inflammatory, anti-apoptotic, and antioxidant actions, primarily through interaction with a putative G-protein coupled receptor (GPCR)[2][4]. These effects have positioned C-peptide as a potential therapeutic agent for mitigating the long-term complications of diabetes, such as nephropathy, neuropathy, and retinopathy[4][5].

(Tyr0)-C-peptide is a synthetic analog of human C-peptide, distinguished by the addition of a tyrosine residue at its N-terminus[6]. This modification enhances the molecule's stability and facilitates its detection in immunoassays and other experimental settings, making it a valuable tool for research purposes[6]. While it is suggested that this modification may also enhance biological activity, comprehensive comparative data remains limited. This guide aims to collate and present the available information on both molecules to facilitate a clearer understanding of their respective roles and potential applications.

Biological Roles and Mechanisms of Action

C-peptide: A Multifaceted Regulatory Peptide

The biological effects of C-peptide are mediated through its binding to a specific cell surface receptor, which is widely believed to be a G-protein coupled receptor (GPCR), possibly GPR146[7][8]. This interaction triggers a cascade of intracellular signaling events that modulate various cellular functions.

Key Biological Roles of C-peptide:

  • Improved Microvascular Blood Flow: C-peptide administration has been shown to increase blood flow in skeletal muscle and skin, which is attributed to its ability to stimulate endothelial nitric oxide synthase (eNOS) activity and subsequent nitric oxide (NO) production[9][10].

  • Renal Protection: In the context of diabetic nephropathy, C-peptide has demonstrated beneficial effects by reducing glomerular hyperfiltration and urinary albumin excretion[4][11]. It achieves this by modulating renal hemodynamics and exerting direct effects on renal tubular cells.

  • Neuroprotection: C-peptide has been shown to improve nerve function and can ameliorate the symptoms of diabetic neuropathy[4].

  • Anti-inflammatory Effects: C-peptide exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory molecules[2][4].

  • Anti-apoptotic and Antioxidant Activity: C-peptide protects cells from apoptosis and reduces oxidative stress by inhibiting the formation of reactive oxygen species (ROS)[2][4].

(Tyr0)-C-peptide: A Research Analog with Potential

(Tyr0)-C-peptide is primarily utilized as a stable and easily detectable substitute for native C-peptide in experimental studies[6]. The addition of the N-terminal tyrosine residue is thought to enhance its biological activity and stability[6]. However, there is a paucity of published, peer-reviewed studies that provide a direct and quantitative comparison of the biological effects of (Tyr0)-C-peptide with native C-peptide. Most of the available information comes from commercial suppliers and general research applications.

Quantitative Data Summary

The following tables summarize the available quantitative data for C-peptide's binding affinity and its effects on key enzymes. Direct comparative data for (Tyr0)-C-peptide is currently limited in the scientific literature.

Table 1: C-peptide Receptor Binding Affinity

Cell TypeAssociation Rate Constant (Kass)Half-saturation ConcentrationReference
Human Renal Tubular Cells~3.3 x 10⁹ M⁻¹0.3 nM[6]
Human Skin Fibroblasts~3 x 10⁹ M⁻¹Not Reported[6]
Human Saphenous Vein Endothelial Cells~3 x 10⁹ M⁻¹Not Reported[6]

Table 2: Effects of C-peptide on Enzyme Activity

EnzymeEffectConcentration RangeCell/Tissue TypeReference
Na+,K+-ATPaseStimulation10⁻¹¹ - 10⁻⁶ mol/LRat Renal Proximal Convoluted Tubules[12][13]
eNOSIncreased mRNA and protein expression, leading to doubled NO productionNot specified (stimulation observed after 3 hours)Rat Aortic Endothelial Cells[9]

Signaling Pathways

The binding of C-peptide to its putative GPCR initiates a complex network of intracellular signaling pathways. The diagram below illustrates the major signaling cascades activated by C-peptide.

C_peptide_Signaling C_peptide C-peptide GPCR Putative GPCR (e.g., GPR146) C_peptide->GPCR G_protein G-protein GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3-Kinase G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CaM Ca²⁺/Calmodulin IP3->CaM PKC Protein Kinase C (PKC) DAG->PKC eNOS eNOS Activation CaM->eNOS MAPK_pathway MAP Kinase Pathway (ERK1/2, p38) PKC->MAPK_pathway Na_K_ATPase Na⁺/K⁺-ATPase Activity PKC->Na_K_ATPase Gene_transcription Gene Transcription MAPK_pathway->Gene_transcription Akt Akt PI3K->Akt Akt->eNOS NO Nitric Oxide (NO) eNOS->NO Anti_inflammatory Anti-inflammatory Effects NO->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects NO->Anti_apoptotic Antioxidant Antioxidant Effects NO->Antioxidant Gene_transcription->Anti_inflammatory Gene_transcription->Anti_apoptotic Gene_transcription->Antioxidant

Caption: C-peptide signaling pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate investigation of C-peptide and its analogs. Below are outlines of key experimental procedures.

Receptor Binding Assay (Fluorescence Correlation Spectroscopy)

This method is used to determine the binding affinity of fluorescently labeled C-peptide to cell membranes.

Workflow:

Receptor_Binding_Workflow start Start label_peptide Label C-peptide with a fluorescent dye (e.g., Rhodamine) start->label_peptide culture_cells Culture target cells (e.g., renal tubular cells) label_peptide->culture_cells incubate Incubate labeled C-peptide with cultured cells culture_cells->incubate fcs_measurement Perform Fluorescence Correlation Spectroscopy (FCS) measurement incubate->fcs_measurement analyze_data Analyze autocorrelation curves to determine binding parameters fcs_measurement->analyze_data scatchard_plot Construct Scatchard plot to calculate Kass and Bmax analyze_data->scatchard_plot end End scatchard_plot->end ATPase_Activity_Workflow start Start isolate_tubules Isolate single renal tubules (e.g., proximal convoluted tubules) start->isolate_tubules permeabilize Permeabilize the tubules to allow access to the enzyme isolate_tubules->permeabilize incubate_peptide Incubate tubules with varying concentrations of C-peptide or (Tyr0)-C-peptide permeabilize->incubate_peptide add_substrate Add radiolabeled ATP ([γ-³²P]ATP) incubate_peptide->add_substrate measure_hydrolysis Measure the rate of ATP hydrolysis by quantifying released ³²Pi add_substrate->measure_hydrolysis determine_activity Calculate Na⁺,K⁺-ATPase activity (ouabain-sensitive fraction) measure_hydrolysis->determine_activity end End determine_activity->end eNOS_Activity_Workflow start Start culture_cells Culture endothelial cells (e.g., aortic endothelial cells) start->culture_cells treat_cells Treat cells with C-peptide or (Tyr0)-C-peptide for a defined period culture_cells->treat_cells measure_no Measure nitric oxide (NO) production using a fluorescent dye (e.g., DAF-2) treat_cells->measure_no western_blot Perform Western blot to quantify eNOS protein expression treat_cells->western_blot rt_pcr Perform RT-PCR to quantify eNOS mRNA levels treat_cells->rt_pcr end End measure_no->end western_blot->end rt_pcr->end

References

An In-depth Technical Guide on the Core Mechanism of Action of (Tyr0)-C-peptide (human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proinsulin C-peptide, a 31-amino acid polypeptide, is liberated during the conversion of proinsulin to insulin (B600854).[1] Historically considered a biologically inert byproduct of insulin synthesis, a growing body of evidence now indicates that C-peptide possesses significant physiological activity.[2][3] It interacts with cell membranes, likely through a G-protein coupled receptor (GPCR), to initiate a cascade of intracellular signaling events.[2][4] These signaling pathways are crucial for understanding its therapeutic potential, particularly in the context of diabetes and its complications.[5][6] The term (Tyr0)-C-peptide refers to the native human C-peptide sequence, which, unlike some species' C-peptides, lacks a tyrosine residue. This guide provides a detailed overview of its mechanism of action, focusing on its molecular interactions, signaling cascades, and the experimental methodologies used to elucidate these functions.

Core Mechanism of Action: Receptor Interaction and Initial Signaling Events

The primary mechanism of C-peptide action is initiated by its binding to a specific receptor on the cell surface. While the definitive receptor is yet to be fully characterized, substantial evidence points towards a pertussis toxin-sensitive G-protein coupled receptor (GPCR).[7][8] The orphan receptor GPR146 has been proposed as a potential candidate, although this remains an active area of investigation.[6][9]

Upon binding, C-peptide triggers the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of various Protein Kinase C (PKC) isoforms.[1][7] This initial signaling nexus is pivotal, as it serves as the launching point for multiple downstream pathways that mediate the diverse physiological effects of C-peptide.

A diagram illustrating the initial membrane-proximal signaling events is provided below.

GPC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol C_peptide (Tyr0)-C-peptide GPCR GPCR (GPR146?) C_peptide->GPCR Binds G_protein G-protein (Pertussis Toxin Sensitive) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->PKC Co-activates Downstream\nPathways Downstream Pathways Ca_release->Downstream\nPathways PKC->Downstream\nPathways

Initial C-peptide signaling at the plasma membrane.

Key Downstream Signaling Pathways

The activation of the GPCR-PLC-PKC axis by C-peptide instigates several critical downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt pathways, and the activation of Na+/K+-ATPase and endothelial Nitric Oxide Synthase (eNOS).[5][10]

A well-documented effect of C-peptide is the stimulation of Na+/K+-ATPase activity, which is often diminished in diabetic conditions.[11][12] This activation is crucial for maintaining cellular ion homeostasis and membrane potential, particularly in renal and nerve cells.[8][12] The signaling cascade leading to this effect involves the PKC-dependent activation of RhoA and subsequent MAPK activation.[7][13]

A diagram of the Na+/K+-ATPase activation pathway is presented below.

Na_K_ATPase_Activation C_peptide (Tyr0)-C-peptide GPCR GPCR C_peptide->GPCR PLC PLC GPCR->PLC PKC PKC isoforms PLC->PKC RhoA RhoA PKC->RhoA activates & translocates MAPK MAPK (ERK1/2) PKC->MAPK details complex NaK_ATPase_act ↑ Na⁺/K⁺-ATPase Activity PKC->NaK_ATPase_act acute stimulation RhoA->MAPK ZEB ZEB Transcription Factor MAPK->ZEB activates NaK_ATPase_exp ↑ Na⁺/K⁺-ATPase α₁-subunit Expression ZEB->NaK_ATPase_exp promotes transcription NaK_ATPase_exp->NaK_ATPase_act

C-peptide signaling cascade for Na+/K+-ATPase activation.

C-peptide activates the extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK pathway.[5][14] This activation is implicated in the regulation of gene transcription, cell proliferation, and survival.[15] The activation of ERK1/2 by C-peptide is generally understood to be downstream of PKC.[7] This pathway contributes to increased expression of enzymes like eNOS and Na+/K+-ATPase.[13][14]

C-peptide has also been shown to activate the PI3K/Akt signaling pathway.[5][15] This pathway is central to cell survival, growth, and metabolism. Activation of Akt by C-peptide can lead to the translocation of glucose transporter GLUT4 to the cell membrane, thereby stimulating glucose uptake.[15] This represents a point of intersection with insulin signaling pathways.[15] Furthermore, PI3K/Akt activation is involved in the anti-apoptotic effects of C-peptide.[1]

In endothelial cells, C-peptide stimulates the production of nitric oxide (NO) by activating eNOS.[14] This effect is primarily mediated by an increase in intracellular Ca2+.[16] The resulting NO production leads to vasodilation, improved blood flow, and has anti-inflammatory and anti-apoptotic effects.[5] Some studies also show that C-peptide can increase eNOS expression through the MAPK (ERK1/2) pathway.[14]

A composite diagram illustrating these major downstream pathways is provided below.

Downstream_Pathways cluster_input cluster_membrane cluster_intracellular cluster_outputs C_peptide (Tyr0)-C-peptide GPCR GPCR C_peptide->GPCR PLC PLC GPCR->PLC PI3K PI3-Kinase GPCR->PI3K Ca_ion ↑ [Ca²⁺]i PLC->Ca_ion PKC PKC PLC->PKC eNOS ↑ eNOS Activity (NO Production) Ca_ion->eNOS MAPK MAPK (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt NaK_ATPase ↑ Na⁺/K⁺-ATPase Activity MAPK->NaK_ATPase Transcription ↑ Gene Transcription (e.g., eNOS, ZEB) MAPK->Transcription Glucose_Uptake ↑ Glucose Uptake Akt->Glucose_Uptake Anti_Apoptosis Anti-Apoptosis Akt->Anti_Apoptosis Transcription->NaK_ATPase Transcription->eNOS NaK_ATPase_Workflow cluster_incubation Incubation Setup start Isolate Cells or Membrane Fractions group_A Group A (Total ATPase) Buffer + Mg²⁺ + Na⁺ + K⁺ start->group_A group_B Group B (Ouabain-insensitive) Buffer + Mg²⁺ + Na⁺ + K⁺ + Ouabain start->group_B add_Cpeptide Add (Tyr0)-C-peptide (or vehicle control) group_A->add_Cpeptide group_B->add_Cpeptide add_ATP Initiate reaction with ATP Incubate at 37°C add_Cpeptide->add_ATP stop_reaction Stop Reaction (e.g., with TCA) add_ATP->stop_reaction measure_Pi Measure Inorganic Phosphate (Pi) (Colorimetric Assay) stop_reaction->measure_Pi calculate Calculate Activity: (Pi from Group A) - (Pi from Group B) measure_Pi->calculate end Result: Na⁺/K⁺-ATPase Activity calculate->end

References

An In-depth Technical Guide to the Discovery and Synthesis of (Tyr0)-C-peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially considered a biologically inert byproduct of insulin (B600854) synthesis, proinsulin C-peptide has emerged as a bioactive hormone with significant therapeutic potential, particularly in the context of diabetes and its complications. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of a key analog, (Tyr0)-C-peptide. The addition of a tyrosine residue at the N-terminus (position 0) facilitates radiolabeling and has been instrumental in elucidating the peptide's mechanism of action.[1][2][3] This document details the scientific journey from its conceptualization to its application in research, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Discovery and Biological Significance

Proinsulin C-peptide was first identified in 1967 in the context of insulin biosynthesis.[4] For decades, its primary clinical use was as a marker for endogenous insulin secretion.[4][5] However, subsequent research revealed that C-peptide itself possesses biological functions, binding to a putative G-protein coupled receptor (GPCR) on the surface of various cell types, including neuronal, endothelial, and renal tubular cells.[4][6][7][8] This binding initiates a cascade of intracellular signaling events, influencing cellular processes that are often dysregulated in diabetes.[6][7][9]

The synthesis of (Tyr0)-C-peptide, a tyrosylated analog, was a crucial step forward, enabling researchers to radiolabel the peptide with iodine isotopes (e.g., 125I) for use in radioimmunoassays and receptor binding studies.[1][2][10] These studies have been pivotal in characterizing the peptide's binding kinetics and physiological effects.

Synthesis of (Tyr0)-C-peptide

The chemical synthesis of (Tyr0)-C-peptide is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[11][12][13][14][15][16]

Experimental Protocol: Solid-Phase Synthesis of (Tyr0)-C-peptide

This protocol outlines the manual synthesis of (Tyr0)-C-peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

  • Select a suitable resin, such as Rink Amide resin, for the synthesis of a C-terminally amidated peptide.[12][15]

  • Swell the resin in an appropriate solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least one hour to ensure optimal reaction kinetics.[12][16]

2. Amino Acid Coupling Cycle (Repeated for each amino acid in the sequence):

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine (B6355638) in DMF for approximately 20-30 minutes.[11][12]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (3-5 equivalents) using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).[11][12]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents.

  • Monitoring: Perform a qualitative ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a free secondary amine and a successful coupling.[12]

3. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA) with scavengers such as water, phenol, and triisopropylsilane (B1312306) (TIS) to remove the peptide from the resin and cleave the side-chain protecting groups.[14] A common mixture is TFA/TIS/H2O (95:2.5:2.5). The reaction is typically carried out for 2-3 hours at room temperature.

4. Precipitation and Purification:

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and wash the pellet with cold ether to remove residual scavengers.

  • Dissolve the crude peptide in an appropriate aqueous solvent and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).[17][18] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

5. Characterization:

  • Confirm the identity and purity of the synthesized (Tyr0)-C-peptide using analytical techniques such as mass spectrometry (to verify the molecular weight) and analytical RP-HPLC (to assess purity).[17]

Biological Activity and Signaling Pathways

(Tyr0)-C-peptide exerts its biological effects by binding to a cell surface receptor, which is widely believed to be a G-protein coupled receptor (GPCR).[4][6][7] While the orphan receptor GPR146 has been proposed as a candidate, this remains a subject of ongoing research with some conflicting reports.[7][11][19][20][21]

Upon binding to its receptor, C-peptide activates several downstream signaling pathways, primarily through a pertussis toxin-sensitive G-protein, leading to an increase in intracellular calcium concentration.[4][22] This initiates a cascade involving Phospholipase C (PLC) and Protein Kinase C (PKC).[4][22]

Key Signaling Pathways Activated by (Tyr0)-C-peptide:
  • MAPK Pathway: C-peptide stimulates the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPK), specifically ERK1/2 (Extracellular signal-Regulated Kinase) and JNK (c-Jun N-terminal Kinase).[4][22][23] This pathway is crucial for cell growth, differentiation, and survival.

  • PI3K/Akt Pathway: C-peptide can also activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a vital role in cell survival and metabolism.[6]

  • Na+/K+-ATPase Activation: One of the well-documented effects of C-peptide is the stimulation of Na+/K+-ATPase activity in various cell types, including renal tubular cells and neurons.[24][25][26][27] This is thought to be mediated through the PKC and ERK1/2 pathways and is crucial for maintaining cellular ion homeostasis.[5][26]

  • eNOS Activation: C-peptide enhances the activity of endothelial Nitric Oxide Synthase (eNOS), leading to increased production of nitric oxide (NO), a key signaling molecule in vasodilation and blood flow regulation.[28][29][30] This effect is also linked to the MAPK signaling cascade.[28][29]

Quantitative Data on (Tyr0)-C-peptide Activity

The following tables summarize key quantitative data related to the biological activity of C-peptide. It is important to note that some of these studies were conducted with native C-peptide, but (Tyr0)-C-peptide is expected to have similar biological activity.

Parameter Cell Type Value Reference
Receptor BindingHuman Renal Tubular CellsHigh-affinity binding[6]
Receptor BindingKATOIII cellsGPR146 interaction[7][19][20][21]
Biological Effect Cell Type/System Effective Concentration Observed Effect Reference
Na+/K+-ATPase ActivationHuman Renal Tubular Cells1 nMIncreased Na+/K+-ATPase expression and activity[6][25]
Na+/K+-ATPase ActivationHuman Renal Tubular Cells5 nM40% increase in 86Rb+ uptake[5][26]
ERK1/2 PhosphorylationHuman Renal Tubular CellsConcentration-dependentIncreased phosphorylation[4][22]
JNK PhosphorylationHuman Renal Tubular CellsConcentration-dependentIncreased phosphorylation[4][22]
eNOS ExpressionHuman Cavernosal Smooth Muscle CellsNot specifiedIncreased expression[1]
NO ProductionRat Aortic Endothelial CellsNot specifiedDoubled NO production after 3 hours[28][29]

Experimental Protocols for Assessing Biological Activity

Protocol 1: Determination of Na+/K+-ATPase Activity using 86Rb+ Uptake Assay

This protocol measures the activity of the Na+/K+-ATPase pump by quantifying the uptake of the potassium analog, radioactive Rubidium-86 (86Rb+).[5][6][26]

1. Cell Culture and Treatment:

  • Culture human renal tubular cells (or other target cells) to confluence in appropriate growth medium.

  • Starve the cells in serum-free medium for a defined period (e.g., 2-4 hours) before the experiment.

  • Pre-incubate the cells with varying concentrations of (Tyr0)-C-peptide or control vehicle for a specified time (e.g., 10-30 minutes) at 37°C.

2. 86Rb+ Uptake:

  • To measure ouabain-sensitive uptake, incubate one set of wells with ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor, typically 1 mM) for 15 minutes prior to adding the isotope.

  • Initiate the uptake by adding 86RbCl (final activity ~1 µCi/mL) to all wells and incubate for a short period (e.g., 10 minutes) at 37°C to ensure linear uptake.

  • Terminate the uptake by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold wash buffer (e.g., isotonic MgCl2).

3. Cell Lysis and Scintillation Counting:

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Calculate the ouabain-sensitive 86Rb+ uptake by subtracting the counts in the ouabain-treated wells from the total uptake.

  • Normalize the ouabain-sensitive uptake to the protein concentration to obtain the specific Na+/K+-ATPase activity (e.g., in nmol/mg protein/min).

Protocol 2: Measurement of Nitric Oxide Production using DAF-2 Fluorescence

This protocol utilizes the fluorescent dye 4,5-diaminofluorescein (B163784) (DAF-2) to detect the production of nitric oxide (NO) in cultured endothelial cells.[28][29]

1. Cell Culture and Loading:

  • Culture endothelial cells (e.g., rat aortic endothelial cells) on glass coverslips or in multi-well plates.

  • Wash the cells with a physiological salt solution (e.g., Krebs-Ringer buffer).

  • Load the cells with DAF-2 diacetate (typically 5-10 µM) for 30-60 minutes at 37°C. The diacetate form is cell-permeable and is cleaved by intracellular esterases to the NO-sensitive DAF-2.

2. Stimulation and Imaging:

  • Wash the cells to remove excess dye.

  • Mount the coverslips on a perfusion chamber on the stage of a fluorescence microscope or place the plate in a fluorescence plate reader.

  • Acquire a baseline fluorescence reading.

  • Stimulate the cells with (Tyr0)-C-peptide at the desired concentration.

  • Record the change in fluorescence intensity over time. DAF-2 reacts with NO in the presence of oxygen to form a highly fluorescent triazole derivative.

3. Data Analysis:

  • Quantify the change in fluorescence intensity relative to the baseline.

  • The rate of increase in fluorescence is proportional to the rate of NO production.

Visualizations

Signaling Pathways of (Tyr0)-C-peptide

C_Peptide_Signaling cluster_cytosol Cytosol GPCR GPCR (GPR146?) PLC PLC GPCR->PLC Activates PI3K PI3K GPCR->PI3K PKC PKC PLC->PKC Activates MEK MEK1/2 PKC->MEK JNK JNK PKC->JNK Akt Akt PI3K->Akt ERK ERK1/2 MEK->ERK eNOS_protein eNOS ERK->eNOS_protein Activates NaK_ATPase Na+/K+-ATPase ERK->NaK_ATPase Activates NO NO production eNOS_protein->NO Ion_transport Ion transport NaK_ATPase->Ion_transport C_peptide (Tyr0)-C-peptide C_peptide->GPCR

Caption: Signaling pathways activated by (Tyr0)-C-peptide.

Experimental Workflow for SPPS of (Tyr0)-C-peptide

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU/DIEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser repeat Repeat for next amino acid kaiser->repeat Positive final_deprotection Final Fmoc Deprotection kaiser->final_deprotection Negative (Complete) repeat->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (MS, HPLC) purification->characterization end Pure (Tyr0)-C-peptide characterization->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

(Tyr0)-C-peptide has proven to be an invaluable tool for researchers investigating the physiological roles of C-peptide. Its synthesis via SPPS is a well-established and reproducible method, and its biological activities are mediated through specific cell surface receptors and intracellular signaling cascades. The activation of pathways involving MAPK, PI3K/Akt, and the subsequent stimulation of Na+/K+-ATPase and eNOS highlight its potential as a therapeutic agent for diabetic complications. Further research, particularly in definitively identifying the C-peptide receptor and elucidating the full spectrum of its downstream effects, will be crucial in translating the scientific findings into clinical applications. This guide provides a solid foundation of the current knowledge and methodologies for scientists and drug development professionals working in this promising area.

References

molecular weight and formula of (Tyr0)-C-peptide (human)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (Tyr0)-C-peptide (Human)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of human (Tyr0)-C-peptide, a derivative of the endogenous C-peptide critical for insulin (B600854) biosynthesis. Initially considered a biologically inert byproduct, C-peptide is now recognized as an active signaling molecule with significant physiological effects, particularly in the context of diabetes and its complications. This document details the physicochemical properties, biological functions, associated signaling pathways, and standard experimental protocols for the study of (Tyr0)-C-peptide.

Physicochemical Properties

(Tyr0)-C-peptide is a 31-amino-acid polypeptide that is a tyrosylated analog of human C-peptide.[1] The addition of a tyrosine residue facilitates radioiodination, making it a valuable tool in radioimmunoassays.

Table 1: Molecular and Chemical Data for (Tyr0)-C-peptide (Human)

PropertyValueReferences
Molecular Formula C138H220N36O50[2][3][4][5]
Calculated Molecular Weight 3183.5 g/mol [2][3][4]
Amino Acid Sequence (Three-Letter Code) Tyr-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln
CAS Number 57327-90-9[1][3][4][5]

Biological Function and Significance

C-peptide is co-secreted with insulin in equimolar amounts from the pancreatic β-cells during the cleavage of proinsulin.[6][7] While initially disregarded, substantial evidence now indicates that C-peptide is a biologically active peptide hormone.[8] Its physiological roles are particularly relevant to the pathophysiology of diabetes and its long-term complications.

Key Biological Functions:

  • Neuropathy: C-peptide administration has been shown to improve nerve function in animal models of type 1 diabetes, suggesting a role in preventing or reversing diabetic neuropathy.[9]

  • Nephropathy: It can diminish glomerular hyperfiltration and reduce urinary albumin excretion, indicating a protective effect against diabetic nephropathy.[10]

  • Cardiovascular Health: C-peptide can augment blood flow in skeletal muscle and skin.[10] It also exhibits protective effects against atherosclerosis through hypoglycemic, antioxidant, anti-apoptotic, and anti-inflammatory mechanisms.[11]

  • Cellular Protection: C-peptide has demonstrated anti-inflammatory, cytoprotective, and anti-apoptotic effects in various cell types.[6] It can inhibit the formation of reactive oxygen species (ROS) and downregulate inflammatory pathways such as NF-kB.[6]

Signaling Pathways

C-peptide exerts its biological effects by binding to a specific, yet to be definitively identified, G-protein coupled receptor (GPCR) on the surface of various cell types, including neuronal, endothelial, and renal tubular cells.[9][10][12] This binding initiates a cascade of intracellular signaling events.

Key Signaling Cascades:

  • Ca2+-Dependent Pathways: C-peptide binding to its receptor activates Ca2+-dependent intracellular signaling pathways.[9][13] This leads to the activation of key enzymes such as mitogen-activated protein kinase (MAPK), phospholipase C gamma (PLCγ), and protein kinase C (PKC).[9][12]

  • Activation of eNOS and Na+/K+-ATPase: The downstream signaling from C-peptide receptor activation leads to the stimulation of endothelial nitric oxide synthase (eNOS) and Na+/K+-ATPase activities.[9][10][13] The reduced activity of these enzymes is implicated in the long-term complications of type 1 diabetes.[9]

  • Transcriptional Regulation: The activation of these signaling pathways ultimately results in the upregulation of a range of transcription factors, influencing gene expression related to cellular function and survival.[9][13]

C_Peptide_Signaling C_Peptide C-Peptide GPCR G-Protein Coupled Receptor (GPCR) C_Peptide->GPCR PLC Phospholipase C (PLCγ) GPCR->PLC eNOS eNOS Activation GPCR->eNOS NaK_ATPase Na⁺/K⁺-ATPase Activation GPCR->NaK_ATPase Ca2 Ca²⁺ PLC->Ca2 PKC Protein Kinase C (PKC) MAPK MAP Kinase (MAPK) PKC->MAPK Transcription Upregulation of Transcription Factors MAPK->Transcription Ca2->PKC

Caption: C-Peptide Signaling Pathway.

Experimental Protocols

The quantification of C-peptide is a cornerstone in diabetes research and clinical diagnostics, primarily for assessing endogenous insulin secretion. The most common methods are radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA).

Radioimmunoassay (RIA) for C-peptide

RIA is a highly sensitive technique for measuring the concentration of antigens by the use of antibodies.

Principle: This is a competitive binding assay. A known quantity of radiolabeled (Tyr0)-C-peptide (tracer) competes with unlabeled C-peptide in the sample for a limited number of binding sites on a C-peptide-specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of C-peptide in the sample.

Detailed Methodology:

  • Preparation of Standards and Samples:

    • Reconstitute lyophilized C-peptide standards to create a standard curve (typically ranging from 0.3 to 18 ng/mL).[14]

    • Prepare quality control samples at low, medium, and high concentrations.

    • Collect serum or plasma samples. To prevent proteolysis, aprotinin (B3435010) (500 KIU/mL) should be added.[15]

  • Assay Procedure:

    • Pipette standards, controls, and unknown samples into appropriately labeled tubes.[15]

    • Add a fixed amount of 125I-labeled (Tyr0)-C-peptide to all tubes.[15]

    • Add the C-peptide specific antibody to all tubes except for the total count and non-specific binding (NSB) tubes.[15]

    • Incubate the mixture, typically for 18-24 hours at 4°C, to allow for competitive binding.[14][15]

  • Separation of Bound and Free C-peptide:

    • Add a precipitating reagent (e.g., polyethylene (B3416737) glycol) to separate the antibody-bound C-peptide from the free C-peptide.[14][15]

    • Centrifuge the tubes to pellet the antibody-bound fraction.[15]

  • Counting and Data Analysis:

    • Decant the supernatant containing the free fraction.

    • Measure the radioactivity of the pellet (bound fraction) in a gamma counter.

    • Construct a standard curve by plotting the percentage of tracer bound against the concentration of the standards.

    • Determine the C-peptide concentration in the unknown samples by interpolating their percentage of bound tracer from the standard curve.

RIA_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Standards Prepare Standards Incubate Incubate with ¹²⁵I-(Tyr0)-C-peptide and Antibody (18-24h, 4°C) Standards->Incubate Samples Prepare Samples (Serum/Plasma + Aprotinin) Samples->Incubate Precipitate Add Precipitating Reagent Incubate->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Count Measure Radioactivity (Gamma Counter) Centrifuge->Count Analyze Calculate Concentration vs Standard Curve Count->Analyze ELISA_Workflow cluster_binding Binding cluster_detection Detection cluster_analysis_elisa Analysis Add_Sample Add Standards/Samples to Coated Plate Add_Enzyme_Conj Add Enzyme-Conjugated Detection Antibody Add_Sample->Add_Enzyme_Conj Incubate_Bind Incubate (e.g., 60 min, RT) Add_Enzyme_Conj->Incubate_Bind Wash Wash Wells Incubate_Bind->Wash Add_Substrate Add Substrate (e.g., TMB) Wash->Add_Substrate Incubate_Color Incubate (e.g., 15 min, RT) Add_Substrate->Incubate_Color Stop_Reaction Add Stop Solution Incubate_Color->Stop_Reaction Read_Absorbance Read Absorbance (e.g., 450 nm) Stop_Reaction->Read_Absorbance Analyze_ELISA Calculate Concentration vs Standard Curve Read_Absorbance->Analyze_ELISA

References

An In-depth Technical Guide to Native C-peptide and (Tyr0)-C-peptide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proinsulin C-peptide, a 31-amino acid polypeptide, is cleaved from proinsulin during the biosynthesis of insulin (B600854) and is co-secreted in equimolar amounts from the pancreatic β-cells.[1] For many years, C-peptide was considered biologically inert, primarily serving as a biomarker for endogenous insulin secretion.[1] However, mounting evidence has revealed its physiological activity, implicating it in various cellular processes and positioning it as a potential therapeutic agent for diabetes-related complications.[2] In research and clinical assays, a modified form, (Tyr0)-C-peptide, is often utilized. This guide provides a comprehensive comparison of native C-peptide and its tyrosylated analogue, detailing their structural and functional differences, relevant experimental protocols, and signaling pathways.

Core Differences: Structure and Function

The primary distinction between native C-peptide and (Tyr0)-C-peptide lies in their chemical structure, a modification that directly relates to their principal applications in research.

(Tyr0)-C-peptide is a synthetic derivative of native C-peptide, characterized by the addition of a tyrosine residue at the N-terminus (position 0).[3] This structural alteration is not for enhancing biological activity but to facilitate radiolabeling, most commonly with Iodine-125 (¹²⁵I).[3] The tyrosine residue provides a site for iodination, creating a tracer that is essential for highly sensitive immunoassays, particularly radioimmunoassays (RIAs).[3] While this modification is crucial for analytical purposes, there is a notable lack of extensive research directly comparing the biological activity of (Tyr0)-C-peptide to that of native C-peptide. One study noted that the circular dichroism spectrum of tyrosyl C-peptide is very similar to that of synthetic human C-peptide, suggesting that the overall conformation is not significantly altered.[3] However, another study found that tyrosine-labeled ¹²⁵I-C-peptide did not exhibit specific binding to crude membranes prepared from skeletal muscle.[4]

Native C-peptide is the endogenous 31-amino acid polypeptide. It is now recognized as a biologically active hormone that binds to a specific, yet to be fully characterized, G-protein coupled receptor (GPCR) on the surface of various cell types, including endothelial, renal tubular, and neuronal cells.[2][5] This binding initiates a cascade of intracellular signaling events.

The following table summarizes the key structural and functional distinctions:

FeatureNative C-peptide(Tyr0)-C-peptide
Structure 31-amino acid polypeptideNative C-peptide with an additional tyrosine residue at the N-terminus
Primary Function Biologically active hormone involved in cellular signalingRadiolabeled tracer for immunoassays (e.g., Radioimmunoassay)
Receptor Binding Binds to a specific G-protein coupled receptorSpecific binding to its putative receptor is not well-documented and may be altered by the N-terminal modification.[4]
Primary Application In vivo and in vitro studies of biological function and therapeutic potentialQuantification of C-peptide levels in biological samples

C-peptide Signaling Pathways

Native C-peptide exerts its biological effects by activating multiple intracellular signaling pathways, which are often dependent on a pertussis toxin-sensitive G-protein, indicating the involvement of Gαi/o subunits.[6] These pathways play crucial roles in cellular processes such as gene expression, cell survival, and regulation of enzyme activity.

MAPK/ERK Pathway

Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK1/2), is a key signaling cascade initiated by C-peptide. This pathway is involved in cell proliferation and differentiation.

C_peptide_MAPK_pathway C_peptide Native C-peptide GPCR G-Protein Coupled Receptor C_peptide->GPCR G_protein Gi/o Protein GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Raf Raf PKC->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., Elk-1) ERK->Transcription Gene_Expression Gene Expression (Cell Proliferation, Differentiation) Transcription->Gene_Expression Ca_release->PKC

C-peptide MAPK/ERK Signaling Pathway
PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route activated by C-peptide. This pathway is central to cell survival, growth, and metabolism.

C_peptide_PI3K_pathway C_peptide Native C-peptide GPCR G-Protein Coupled Receptor C_peptide->GPCR G_protein Gi/o Protein GPCR->G_protein PI3K Phosphoinositide 3-kinase (PI3K) G_protein->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Activates Cell_Survival Cell Survival (Inhibition of Apoptosis) Akt->Cell_Survival eNOS_activation eNOS Activation Akt->eNOS_activation NO_production NO Production eNOS_activation->NO_production

C-peptide PI3K/Akt Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments involving both native C-peptide and (Tyr0)-C-peptide are provided below.

Radioimmunoassay (RIA) for C-peptide Quantification using (Tyr0)-C-peptide

This protocol outlines the general steps for a competitive RIA to measure C-peptide concentrations in serum or plasma.

RIA_protocol cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis Tracer_prep Radiolabeling of (Tyr0)-C-peptide with ¹²⁵I to create tracer Incubation Incubate antibody with a mixture of: - ¹²⁵I-(Tyr0)-C-peptide (tracer) - Unlabeled C-peptide (standard or unknown) Tracer_prep->Incubation Antibody_prep Preparation of specific anti-C-peptide antibody Antibody_prep->Incubation Standards_prep Preparation of known concentrations of unlabeled C-peptide standards Standards_prep->Incubation Sample_prep Collection and preparation of unknown samples (serum/plasma) Sample_prep->Incubation Competition Competitive binding occurs between labeled and unlabeled C-peptide for the limited antibody binding sites Separation Separate antibody-bound C-peptide from free C-peptide (e.g., using a secondary antibody and precipitation) Competition->Separation Measurement Measure radioactivity of the antibody-bound fraction using a gamma counter Separation->Measurement Std_curve Generate a standard curve by plotting radioactivity vs. concentration of standards Measurement->Std_curve Quantification Determine C-peptide concentration in unknown samples by interpolating their radioactivity on the standard curve Std_curve->Quantification

Radioimmunoassay (RIA) Workflow

Detailed Steps:

  • Reagent Preparation:

    • ¹²⁵I-(Tyr0)-C-peptide Tracer: (Tyr0)-C-peptide is radiolabeled with ¹²⁵I using methods such as the Chloramine-T method. The labeled peptide is then purified.

    • Antibody: A polyclonal or monoclonal antibody specific to C-peptide is diluted to a concentration that binds approximately 30-50% of the tracer in the absence of unlabeled C-peptide.

    • Standards: A series of standards with known concentrations of unlabeled native C-peptide are prepared in a C-peptide-free serum or buffer.

    • Samples: Patient or experimental samples (serum or plasma) are collected and stored appropriately, often with a protease inhibitor like aprotinin.

  • Assay Procedure:

    • In duplicate tubes, pipette the standards, controls, and unknown samples.

    • Add the diluted anti-C-peptide antibody to all tubes except the non-specific binding (NSB) tubes.

    • Add the ¹²⁵I-(Tyr0)-C-peptide tracer to all tubes.

    • Incubate the mixture, typically for 18-24 hours at 4°C, to allow competitive binding to reach equilibrium.

  • Separation:

    • Separate the antibody-bound C-peptide from the free C-peptide. A common method is the addition of a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene (B3416737) glycol (PEG) to precipitate the antibody-antigen complexes.

    • Centrifuge the tubes to pellet the precipitate.

  • Detection and Analysis:

    • Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

    • Construct a standard curve by plotting the percentage of bound tracer as a function of the log of the C-peptide concentration for the standards.

    • Determine the C-peptide concentration in the unknown samples by comparing their bound radioactivity to the standard curve.

In Vitro Kinase Assay for ERK1/2 Activation by Native C-peptide

This protocol describes a method to assess the ability of native C-peptide to activate the ERK1/2 signaling pathway in a cell-based assay.

Materials:

  • Cell line known to respond to C-peptide (e.g., human renal tubular cells, fibroblasts).

  • Cell culture medium and supplements.

  • Native human C-peptide.

  • Cell lysis buffer.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE and Western blotting equipment.

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Starvation:

    • Culture the cells to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

  • C-peptide Stimulation:

    • Treat the cells with varying concentrations of native C-peptide (e.g., 0.1 to 10 nM) for different time points (e.g., 5, 15, 30 minutes). Include an untreated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

    • Compare the levels of ERK1/2 phosphorylation in C-peptide-treated cells to the untreated control.

Quantitative Data Summary

The following tables summarize key quantitative data related to C-peptide.

Table 1: Radioimmunoassay Parameters for C-peptide

ParameterTypical ValueReference
Detection Limit 0.03 - 0.1 ng/mL[7]
Assay Range 0.1 - 10 ng/mL[7]
Inter-assay CV < 10%[7]
Intra-assay CV < 5%[7]
(Tyr0)-C-peptide specific activity ~283 µCi/µg[4]

Table 2: Physiological Concentrations and Biological Effects of Native C-peptide

ParameterConcentrationEffectReference
Fasting Plasma Concentration 0.5 - 2.0 ng/mL (0.17 - 0.66 nM)Baseline physiological level[5]
Postprandial Plasma Concentration 5 - 10 fold increase over fastingStimulates physiological responses[5]
In vitro ERK1/2 Activation 0.1 - 10 nMDose-dependent increase in phosphorylation[6]
In vitro PI3K Activation 0.1 - 10 nMDose-dependent increase in activity[6]
Stimulation of Glucose Transport 600 pmol/l1.8-fold increase in skeletal muscle[4]

Conclusion

Native C-peptide and (Tyr0)-C-peptide are distinct molecules with different primary applications in research and diagnostics. Native C-peptide is a biologically active hormone with therapeutic potential, acting through specific cell surface receptors to activate key signaling pathways like the MAPK/ERK and PI3K/Akt cascades. In contrast, (Tyr0)-C-peptide is a synthetic analogue designed for use in immunoassays, where the N-terminal tyrosine enables sensitive and specific quantification through radioiodination. While the structural modification of (Tyr0)-C-peptide does not appear to drastically alter its overall conformation, its impact on biological activity is not well-established, and its use is predominantly confined to analytical applications. For researchers and drug development professionals, it is crucial to select the appropriate form of C-peptide based on the experimental objective: native C-peptide for functional and therapeutic studies, and (Tyr0)-C-peptide for accurate quantification in biological fluids. Further research is warranted to fully elucidate the potential biological activities of (Tyr0)-C-peptide and to directly compare its functional profile with that of native C-peptide.

References

N-Terminal Tyrosine Modification: A Comprehensive Technical Guide to its Physiological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-terminus of a protein, the initial amino acid residue, is a critical hub for post-translational modifications (PTMs) that profoundly influence protein function, localization, and stability. Among these, the modification of N-terminal tyrosine residues is emerging as a pivotal regulatory mechanism in a multitude of physiological and pathological processes. This in-depth technical guide provides a comprehensive overview of the core types of N-terminal tyrosine modifications—phosphorylation, sulfation, and nitration—elucidating their physiological relevance, the signaling pathways they govern, and the experimental methodologies to investigate them. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to explore the intricate world of N-terminal tyrosine modifications and leverage this understanding for therapeutic innovation.

N-Terminal Tyrosine Phosphorylation

N-terminal tyrosine phosphorylation, the addition of a phosphate (B84403) group to the hydroxyl moiety of a tyrosine residue, is a cornerstone of signal transduction, regulating a vast array of cellular processes including cell growth, differentiation, and metabolism. This modification is dynamically regulated by the opposing actions of protein tyrosine kinases and protein tyrosine phosphatases.

Physiological Relevance

The phosphorylation of N-terminal tyrosine residues plays a crucial role in the activation and signaling of numerous receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs dimerize, leading to the autophosphorylation of specific tyrosine residues, including those at the N-terminus.[1][2] These phosphorylated sites then serve as docking platforms for downstream signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains, initiating a cascade of intracellular signaling events.[3]

Key Functions:

  • Signal Transduction: Initiates and propagates signals from the cell surface to the nucleus, influencing gene expression and cellular responses.[4][5]

  • Enzyme Regulation: Can allosterically modulate the catalytic activity of enzymes.

  • Protein-Protein Interactions: Creates specific binding sites for SH2 and PTB domain-containing proteins, facilitating the assembly of signaling complexes.[3]

  • Cellular Processes: Regulates cell proliferation, differentiation, migration, and apoptosis.[6]

Signaling Pathways

N-terminal tyrosine phosphorylation is a key event in numerous signaling pathways, most notably those initiated by growth factors.

A canonical example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Binding of EGF to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of several tyrosine residues, including potential sites in the N-terminal region. These phosphotyrosines recruit adaptor proteins like Grb2, which in turn binds to the Ras guanine (B1146940) nucleotide exchange factor SOS, leading to the activation of the Ras-MAPK cascade and promoting cell proliferation.[7][8]

RTK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK_inactive RTK (Inactive) RTK_active RTK (Active) (N-terminally Phosphorylated) RTK_inactive->RTK_active Ligand Binding Adaptor Adaptor Protein (e.g., Grb2) RTK_active->Adaptor Effector Effector Protein (e.g., SOS) Adaptor->Effector Ras Ras Effector->Ras Activates MAPK_Cascade MAPK Cascade Ras->MAPK_Cascade Activates Cellular_Response Cellular Response (Proliferation, Survival) MAPK_Cascade->Cellular_Response

Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Quantitative Data

The kinetics of N-terminal tyrosine phosphorylation can be characterized by determining the Michaelis-Menten constants (Km) and catalytic rate constants (kcat) for specific tyrosine kinases and their N-terminal peptide substrates.

KinaseN-Terminal Peptide SubstrateKm (µM)kcat (min⁻¹)Reference
c-SrcArg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly2-10~35[2]
CskkdSrc (kinase domain of Src)2-10>50[2]
PlaceholderN-terminal peptide of Protein XData not availableData not available
PlaceholderN-terminal peptide of Protein YData not availableData not available
Experimental Protocols

This protocol describes the detection of tyrosine-phosphorylated proteins by western blot using anti-phosphotyrosine antibodies.[9][10][11]

Materials:

  • Primary antibody: Anti-phosphotyrosine monoclonal antibody (e.g., clone 4G10)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Lysis buffer (RIPA or similar) with phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (TBST)

  • Chemiluminescent substrate

Procedure:

  • Lyse cells in lysis buffer containing phosphatase inhibitors.

  • Determine protein concentration using a suitable assay (e.g., BCA).

  • Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phosphotyrosine antibody overnight at 4°C.

  • Wash the membrane three times with wash buffer for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with wash buffer for 10 minutes each.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

This protocol outlines a general workflow for the enrichment of phosphotyrosine-containing peptides from a complex protein digest for subsequent analysis by mass spectrometry.[4][12]

Materials:

  • Anti-phosphotyrosine antibody conjugated to beads (e.g., agarose (B213101) or magnetic beads)

  • Digestion buffer (e.g., ammonium (B1175870) bicarbonate)

  • Trypsin or other suitable protease

  • Immunoprecipitation (IP) buffer

  • Wash buffers (high and low salt)

  • Elution buffer (e.g., low pH buffer like 0.1% TFA)

  • C18 desalting columns

Procedure:

  • Lyse cells and digest proteins with trypsin.

  • Incubate the peptide mixture with anti-phosphotyrosine antibody-conjugated beads to capture phosphotyrosine-containing peptides.

  • Wash the beads extensively with a series of wash buffers to remove non-specifically bound peptides.

  • Elute the bound phosphopeptides from the beads using an elution buffer.

  • Desalt the eluted peptides using C18 columns.

  • Analyze the enriched phosphopeptides by LC-MS/MS.

N-Terminal Tyrosine Sulfation

Tyrosine sulfation is a post-translational modification involving the addition of a sulfate (B86663) group to the hydroxyl group of a tyrosine residue, catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus.[3][13] This modification is particularly prevalent on secreted and transmembrane proteins.

Physiological Relevance

N-terminal tyrosine sulfation is a critical determinant of protein-protein interactions, particularly in the context of chemokine receptor signaling. The negatively charged sulfate group can significantly enhance the binding affinity and specificity of receptors for their ligands.[3][9][14]

Key Functions:

  • Modulation of Protein-Protein Interactions: Strengthens the interaction between receptors and their ligands.[3][9][13]

  • Chemokine Signaling: Essential for the high-affinity binding of chemokines to their receptors, thereby regulating leukocyte trafficking and inflammatory responses.[9][10][15]

  • Viral Entry: Can play a role in the entry of certain viruses, such as HIV, by facilitating the interaction between viral envelope proteins and host cell receptors.[16]

Signaling Pathways

N-terminal tyrosine sulfation of chemokine receptors, such as CCR5, is crucial for their interaction with chemokines like CCL3, CCL4, and CCL5. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent downstream signaling cascades that mediate cell migration.[16]

Chemokine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chemokine Chemokine (e.g., CCL5) Receptor_sulfated Chemokine Receptor (N-terminally Sulfated) Chemokine->Receptor_sulfated Binds Receptor_unsulfated Chemokine Receptor (Unsullfated) G_protein G Protein Receptor_sulfated->G_protein Activates TPST TPST TPST->Receptor_unsulfated Sulfates Downstream_Signaling Downstream Signaling G_protein->Downstream_Signaling Activates Cell_Migration Cell Migration Downstream_Signaling->Cell_Migration Apoptosis_Signaling Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptotic_Stimulus->Caspase_Activation Substrate_Cleavage Substrate Cleavage Caspase_Activation->Substrate_Cleavage Apoptosis Apoptosis Caspase_Activation->Apoptosis Neo_N_Terminus Neo-N-Terminus (with Tyrosine) Substrate_Cleavage->Neo_N_Terminus Nitration Tyrosine Nitration Neo_N_Terminus->Nitration Altered_Function Altered Protein Function Nitration->Altered_Function Altered_Function->Apoptosis Modulates

References

(Tyr0)-C-peptide (human) in Diabetes Mellitus Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proinsulin C-peptide, a 31-amino acid peptide, is co-secreted with insulin (B600854) in equimolar amounts from pancreatic β-cells. For many years, it was considered biologically inert. However, a growing body of evidence now indicates that C-peptide is a bioactive hormone with significant physiological effects, particularly in the context of diabetes mellitus. Its deficiency in Type 1 diabetes and later stages of Type 2 diabetes is increasingly implicated in the pathogenesis of diabetic complications. This technical guide provides an in-depth overview of the role of (Tyr0)-C-peptide (human) in diabetes research, focusing on its mechanism of action, relevant experimental protocols, and quantitative data from key studies. The (Tyr0) designation indicates the absence of a tyrosine residue at the N-terminus, a common form used in research.

Mechanism of Action and Signaling Pathways

(Tyr0)-C-peptide exerts its effects by binding to a specific, yet to be fully characterized, G-protein coupled receptor (GPCR) on the surface of various cell types. This interaction is sensitive to pertussis toxin, suggesting the involvement of a Gαi/o subunit.[1] Activation of this receptor initiates a cascade of intracellular signaling events that are crucial for its protective effects against diabetic complications.

The primary signaling pathway involves the activation of Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of specific Protein Kinase C (PKC) isoforms, particularly PKCδ and PKCε.[2][3]

Downstream of PKC, (Tyr0)-C-peptide stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically activating Extracellular signal-regulated kinases 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK).[2][3] This signaling cascade ultimately leads to the activation of transcription factors that modulate the expression and activity of key enzymes such as Na+,K+-ATPase and endothelial Nitric Oxide Synthase (eNOS).[1][4] The activation of eNOS results in increased production of nitric oxide (NO), a potent vasodilator, which contributes to improved blood flow.

C-peptide Signaling Pathway

C_peptide_signaling C_peptide (Tyr0)-C-peptide GPCR G-Protein Coupled Receptor (Pertussis Toxin Sensitive) C_peptide->GPCR Binds G_protein Gαi/oβγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_increase ↑ Intracellular Ca²⁺ IP3->Ca2_increase PKC Protein Kinase C (PKCδ, PKCε) DAG->PKC Activates Ca2_increase->PKC Activates MAPK_pathway MAPK Pathway ERK ERK1/2 PKC->ERK Activates JNK JNK PKC->JNK Activates Na_K_ATPase ↑ Na⁺,K⁺-ATPase Activity ERK->Na_K_ATPase eNOS ↑ eNOS Expression & Activity ERK->eNOS JNK->Na_K_ATPase Neuronal_effects Improved Nerve Function Na_K_ATPase->Neuronal_effects NO ↑ Nitric Oxide (NO) eNOS->NO Vascular_effects Improved Endothelial Function & Blood Flow NO->Vascular_effects Vascular_effects->Neuronal_effects

Caption: C-peptide signaling cascade.

Quantitative Data from Clinical and Preclinical Studies

The therapeutic potential of (Tyr0)-C-peptide has been evaluated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Effects of Long-Acting C-peptide on Diabetic Neuropathy in Humans (12-Month Clinical Trial)

ParameterC-peptide Treatment Group (Low Dose: 0.8 mg/week)C-peptide Treatment Group (High Dose: 2.4 mg/week)Placebo Groupp-value (Combined C-peptide vs. Placebo)
Change in Sural Nerve Conduction Velocity (SNCV) (m/s) +1.30 ± 0.41+0.64 ± 0.27+1.19 ± 0.29Not Significant
Change in Vibration Perception Threshold (VPT) (µm) -4.5 ± 1.0 (Combined Groups)-4.5 ± 1.0 (Combined Groups)-0.1 ± 0.9< 0.001
Plasma C-peptide (nmol/L) 1.8 - 2.25.6 - 6.8N/AN/A

Data from a 12-month, randomized, double-blind, placebo-controlled study in patients with Type 1 diabetes and peripheral neuropathy.[5]

Table 2: Effects of C-peptide on Nerve Function and Blood Flow in a Streptozotocin-Induced Diabetic Rat Model

ParameterDiabetic ControlC-peptide Treated% Correction with C-peptide
Sciatic Motor Nerve Conduction Velocity (NCV) Deficit (%) 19.8 ± 0.87.6 ± 0.661.7 ± 2.9
Saphenous Sensory NCV Deficit (%) 15.7 ± 0.93.5 ± 0.778.0 ± 4.5
Sciatic Nerve Blood Flow Reduction (%) 52.0~18~66
Sciatic Vascular Conductance Reduction (%) 41.0~18~57

Data from a study on streptozotocin-induced diabetic rats treated with C-peptide for 2 weeks after 6 weeks of diabetes.[6]

Experimental Protocols

This section details methodologies for key experiments in (Tyr0)-C-peptide research.

Induction of Diabetes in a Rat Model

A common method for inducing a model of Type 1 diabetes in rodents is through the administration of streptozotocin (B1681764) (STZ), a chemical that is toxic to pancreatic β-cells.

Workflow for STZ-Induced Diabetes in Rats

STZ_Induction start Acclimatize Male Wistar/Sprague-Dawley Rats fasting Fast Rats Overnight (approx. 12 hours) start->fasting stz_prep Prepare fresh STZ solution (e.g., 60-65 mg/kg in cold 0.1 M citrate (B86180) buffer, pH 4.5) fasting->stz_prep stz_injection Administer a single intraperitoneal (IP) or intravenous (IV) injection of STZ stz_prep->stz_injection glucose_monitoring Monitor blood glucose levels (e.g., at 48-72 hours post-injection) stz_injection->glucose_monitoring diabetes_confirmation Confirm diabetes (Blood glucose > 250 mg/dL or 13.9 mmol/L) glucose_monitoring->diabetes_confirmation treatment Initiate C-peptide or placebo treatment diabetes_confirmation->treatment

Caption: STZ-induced diabetes protocol.

Detailed Steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Rats are fasted overnight (approximately 12 hours) before STZ administration to enhance the diabetogenic effect.

  • STZ Preparation: Streptozotocin is light-sensitive and unstable in solution, so it must be prepared fresh immediately before use. A typical dose is 60-65 mg/kg body weight, dissolved in cold 0.1 M citrate buffer (pH 4.5).[5][7]

  • Administration: The STZ solution is administered via a single intraperitoneal or intravenous injection.

  • Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours after STZ injection. Diabetes is typically confirmed when fasting blood glucose levels exceed 250 mg/dL (13.9 mmol/L).[5]

  • Treatment Initiation: Once diabetes is established, animals can be randomized to receive (Tyr0)-C-peptide or placebo.

Measurement of Nerve Conduction Velocity (NCV) in Human Clinical Trials

Nerve conduction studies are non-invasive tests used to evaluate the function of peripheral nerves.

Detailed Steps:

  • Patient Preparation: The patient is positioned comfortably in a temperature-controlled room. Skin temperature over the nerve being tested is maintained above 32°C to ensure accurate and reproducible results.[8]

  • Nerve Selection: For diabetic neuropathy, the sural (sensory) and peroneal (motor) nerves in the lower limbs are commonly assessed.[5][9]

  • Electrode Placement:

    • Stimulating electrodes: Placed directly over the nerve at two different points (proximal and distal).

    • Recording electrodes: Placed over the muscle supplied by the motor nerve or along the sensory nerve path.

    • Ground electrode: Placed on the limb between the stimulating and recording electrodes.

  • Stimulation: A small electrical impulse is delivered through the stimulating electrodes to depolarize the nerve. The intensity of the stimulus is gradually increased until a maximal response is recorded.

  • Recording: The time it takes for the electrical impulse to travel between the two stimulation points (latency) and the amplitude of the resulting muscle or nerve action potential are recorded.

  • Calculation of NCV: The distance between the two stimulation points is measured on the skin surface. NCV is calculated using the following formula:

    • NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

Measurement of Na+,K+-ATPase Activity

The activity of Na+,K+-ATPase can be measured in tissue homogenates or cell lysates.

Detailed Steps:

  • Sample Preparation: Tissues (e.g., renal cortex) or cells are homogenized in a buffer solution and centrifuged to isolate the membrane fraction containing the enzyme.

  • Assay Principle: The assay measures the rate of ATP hydrolysis by Na+,K+-ATPase, which is determined by quantifying the amount of inorganic phosphate (B84403) (Pi) released. The specific activity is determined by comparing the amount of Pi released in the presence and absence of ouabain (B1677812), a specific inhibitor of Na+,K+-ATPase.

  • Reaction Mixture: The membrane fraction is incubated in a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period.

  • Termination of Reaction: The reaction is stopped by the addition of a reagent that precipitates proteins.

  • Measurement of Inorganic Phosphate: The amount of Pi in the supernatant is measured colorimetrically.

  • Calculation of Activity: Na+,K+-ATPase activity is calculated as the difference in Pi released in the absence and presence of ouabain and is typically expressed as nmol Pi/mg protein/min.

Measurement of Endothelial Nitric Oxide Synthase (eNOS) Activity

eNOS activity is often indirectly measured by quantifying the production of nitric oxide (NO).

Detailed Steps:

  • Cell Culture and Treatment: Endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) are cultured and treated with (Tyr0)-C-peptide for a specified duration.

  • Sample Preparation: Cells are lysed, and the protein concentration of the lysate is determined.

  • Assay Principle: Many commercial kits are available for measuring NOS activity. A common method is the Griess assay, which measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Nitrate (B79036) Reduction: Since NO is rapidly converted to both nitrite and nitrate (NO3-), nitrate in the sample must first be converted to nitrite by nitrate reductase.

  • Griess Reaction: The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the samples. In an acidic environment, nitrite reacts with the Griess reagent to form a purple azo compound.

  • Colorimetric Measurement: The absorbance of the colored product is measured using a spectrophotometer at approximately 540 nm.

  • Quantification: The concentration of nitrite in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. eNOS activity is then expressed as the amount of nitrite produced per unit of protein per unit of time.[10]

Conclusion

(Tyr0)-C-peptide (human) has emerged as a key area of investigation in diabetes research. Its ability to activate specific intracellular signaling pathways, leading to the modulation of crucial enzymes like Na+,K+-ATPase and eNOS, underscores its potential to ameliorate diabetic complications. The quantitative data from both preclinical and clinical studies, although sometimes variable, points towards beneficial effects, particularly in the context of diabetic neuropathy and nephropathy. The standardized experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic utility of (Tyr0)-C-peptide and to elucidate its precise mechanisms of action in the complex pathophysiology of diabetes mellitus. Further research is warranted to fully establish its role in the clinical management of diabetes and its complications.

References

The Insulin Biosynthesis Pathway: A Cellular Journey

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of C-peptide in Insulin (B600854) Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The connecting peptide, or C-peptide, has long been recognized as a crucial component in the biosynthesis of insulin. Initially considered merely a byproduct of proinsulin processing, its fundamental role in ensuring the correct structural formation of insulin is now well-established. C-peptide connects the insulin A- and B-chains within the proinsulin molecule, facilitating the precise folding and formation of essential disulfide bonds in the endoplasmic reticulum.[1][2] Following this critical structural role, it is excised in equimolar amounts to insulin within the secretory granules of pancreatic beta cells.[1][3] This guide provides a detailed examination of the multifaceted role of C-peptide in the insulin biosynthetic pathway, from its function as a molecular chaperone to its utility as a biomarker of insulin secretion. We will delve into the biochemical mechanisms, cellular trafficking, and enzymatic processes that are central to the maturation of insulin, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Insulin is synthesized as a single-chain precursor, preproinsulin, which undergoes a series of post-translational modifications and proteolytic processing events to become the mature, active hormone.[4] This intricate process is tightly coupled to the protein's trafficking through different cellular compartments.

1.1. Synthesis and Translocation of Preproinsulin

The process begins with the translation of insulin mRNA on ribosomes, producing a 110-amino acid polypeptide called preproinsulin.[5][6] As it is synthesized, preproinsulin is directed into the lumen of the rough endoplasmic reticulum (RER), guided by an N-terminal signal peptide.[1][7] Inside the RER, the signal peptide is rapidly cleaved by a signal peptidase, yielding proinsulin.[4]

1.2. Proinsulin Folding and the Critical Role of C-peptide

Within the RER, proinsulin undergoes oxidative folding, a process in which three highly conserved disulfide bonds are formed.[4][6] This is the most critical stage where C-peptide performs its primary function. It acts as a molecular scaffold, tethering the A- and B-chains in a specific orientation that facilitates the correct pairing of cysteine residues to form the native disulfide bridges (CysA7-CysB7, CysA20-CysB19, and an intrachain bond at CysA6-CysA11).[3][8][9] This scaffolding function is essential for achieving the correct tertiary structure of what will become the mature insulin molecule.[4]

1.3. Transport, Sorting, and Proteolytic Processing

Correctly folded proinsulin is then transported from the RER to the Golgi apparatus.[4][5] Here, it is sorted and packaged into clathrin-coated immature secretory granules.[10] It is within these maturing granules, which become progressively acidified, that the conversion of proinsulin to insulin begins.[11][12][13]

The conversion process is a multi-step enzymatic cleavage cascade:

  • Initial Cleavage: The process is initiated by the sequential action of two prohormone convertases (PCs), which are calcium-dependent serine proteases. Prohormone convertase 1/3 (PC1/3) first cleaves at the junction between the B-chain and the C-peptide (Arg31-Arg32).[4][14][15]

  • Secondary Cleavage: This is followed by the action of prohormone convertase 2 (PC2), which cleaves at the junction between the C-peptide and the A-chain (Lys64-Arg65).[4][14][15] The predominant pathway involves PC1/3 acting first, as this creates a preferred intermediate substrate for PC2.[15]

  • Final Trimming: The basic amino acid residues (arginine and lysine) left at the new C-termini after endoproteolytic cleavage are removed by carboxypeptidase E (CPE), an exopeptidase.[4][5][14]

This series of cleavages releases the mature, 51-amino acid insulin molecule and the free, 31-amino acid C-peptide.[1] Both molecules are stored in the mature secretory granules and are co-secreted in equimolar amounts in response to stimuli such as glucose.[3][13]

Insulin_Biosynthesis_Pathway Insulin Biosynthesis and Secretion Pathway cluster_RER Rough Endoplasmic Reticulum (RER) cluster_Golgi Golgi Apparatus cluster_Granule Secretory Granule (Maturing) cluster_Storage Mature Granule (Storage) cluster_Secretion Plasma Membrane Preproinsulin Preproinsulin (110 aa) Proinsulin Proinsulin (Folded) Preproinsulin->Proinsulin Signal Peptide Cleavage + Disulfide Bond Formation Proinsulin_Golgi Proinsulin Proinsulin->Proinsulin_Golgi Transport Cleavage Proinsulin Cleavage (PC1/3, PC2, CPE) Proinsulin_Golgi->Cleavage Packaging Insulin Insulin Cleavage->Insulin CPeptide C-peptide Cleavage->CPeptide Secretion Equimolar Secretion (Exocytosis) Insulin->Secretion Stimulus (e.g., Glucose) CPeptide->Secretion Stimulus (e.g., Glucose) Proinsulin_Cleavage Enzymatic Cleavage of Proinsulin Proinsulin B-Chain Arg-Arg C-Peptide Lys-Arg A-Chain Intermediate B-Chain-Arg-Arg C-Peptide Lys-Arg A-Chain Products Insulin (A+B Chains) C-Peptide PC1_3 PC1/3 PC1_3->Proinsulin:f1 Cleaves B-C Junction PC2 PC2 PC2->Intermediate:f2 Cleaves C-A Junction CPE CPE CPE->Proinsulin Removes basic residues (from both junctions) CPeptide_Signaling C-peptide Intracellular Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects GPCR G-Protein Coupled Receptor (Putative) G_Protein G-Protein GPCR->G_Protein Activation PLC Phospholipase C (PLC) Ca_increase ↑ Intracellular Ca2+ PLC->Ca_increase via IP3/DAG G_Protein->PLC Activation CPeptide C-peptide CPeptide->GPCR Binding PKC Protein Kinase C (PKC) Ca_increase->PKC eNOS eNOS Activation Ca_increase->eNOS NaK_ATPase Na+/K+-ATPase Activation PKC->NaK_ATPase MAPK MAPK Pathway (ERK1/2) PKC->MAPK Transcription Transcription Factor Activation (e.g., NF-κB) MAPK->Transcription Pulse_Chase_Workflow Pulse-Chase Experimental Workflow for Proinsulin Processing Start Pancreatic Islet Cells Pulse PULSE: Incubate with [35S]-Methionine (5-10 min) Start->Pulse Chase CHASE: Add excess unlabeled Methionine Pulse->Chase Collect Collect cell lysates and media at various time points (t = 0, 30, 60, 120 min) Chase->Collect IP Immunoprecipitation with anti-insulin/proinsulin antibodies Collect->IP SDS_PAGE SDS-PAGE Analysis (Non-reducing) IP->SDS_PAGE Analysis Autoradiography & Band Densitometry SDS_PAGE->Analysis Result Quantify Proinsulin, Insulin, and C-peptide levels over time Analysis->Result

References

Methodological & Application

Application Notes and Protocols for (Tyr0)-C-peptide (human) in Radioimmunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (Tyr0)-C-peptide (human) as a standard in radioimmunoassay (RIA). C-peptide, a byproduct of insulin (B600854) production, serves as a crucial biomarker for pancreatic beta-cell function.[1] Its measurement is invaluable in diabetes research, diagnosis of insulinomas, and studies of hypoglycemia.[2] The tyrosylated form of C-peptide is specifically used for radioiodination, a necessary step for its use as a tracer in RIA.[3]

Principle of C-peptide Radioimmunoassay

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as C-peptide.[4] The assay is based on the principle of competitive binding. In the assay, a known quantity of radiolabeled C-peptide (the tracer) competes with unlabeled C-peptide (from the standard or sample) for a limited number of binding sites on a specific anti-C-peptide antibody.[4][5] The amount of radiolabeled C-peptide bound to the antibody is inversely proportional to the concentration of unlabeled C-peptide in the sample.[4] By measuring the radioactivity of the antibody-bound fraction, the concentration of C-peptide in the unknown sample can be determined by comparison to a standard curve.

Data Presentation

Assay Performance Characteristics

The following table summarizes typical performance characteristics of a C-peptide RIA using (Tyr0)-C-peptide as a standard.

ParameterTypical ValueReference
Detection Limit (Sensitivity)0.43 ng/mL[2]
Standard Curve Range0.3–18 ng/mL[2]
ED508.5 ng/mL[2]
Intra-assay Variation< 11.5%[2]
Inter-assay Variation< 11.5%[2]
Analytical Recovery90–104%[2]
Cross-Reactivity

The specificity of the anti-C-peptide antibody is crucial for a reliable assay. The following table shows the cross-reactivity of a typical C-peptide RIA with related hormones.

CompoundCross-ReactivityReference
Proinsulin< 4.0%[5]
InsulinNo significant cross-reactivity[2]
GlucagonNo significant cross-reactivity[2]
SomatostatinNo significant cross-reactivity[2]
Pancreatic PolypeptideNo significant cross-reactivity[2]

Experimental Protocols

Materials and Reagents
  • (Tyr0)-C-peptide (human) standard

  • Anti-C-peptide antibody

  • ¹²⁵I for radiolabeling

  • Chloramine-T

  • Sodium metabisulfite

  • Assay buffer (e.g., 0.05M phosphate (B84403) buffer, pH 7.4, containing 0.5% BSA)

  • Precipitating reagent (e.g., 22% polyethylene (B3416737) glycol)[2]

  • C-peptide free serum (for standard preparation)[6]

  • Aprotinin (B3435010) (protease inhibitor)[5]

  • Gamma counter

  • Centrifuge

Radioiodination of (Tyr0)-C-peptide (Tracer Preparation)

The presence of a tyrosine residue in (Tyr0)-C-peptide allows for the incorporation of radioactive iodine (¹²⁵I), which is essential for its use as a tracer in RIA. A common method for radioiodination is the Chloramine-T method.[2]

Diagram of Radioiodination Workflow

G cluster_process Process cluster_output Output Tyr_Cpeptide (Tyr0)-C-peptide Mix Mix Reagents Tyr_Cpeptide->Mix I125 ¹²⁵I I125->Mix ChloramineT Chloramine-T (Oxidizing Agent) ChloramineT->Mix NaMeta Sodium Metabisulfite (Reducing Agent) Stop Stop Reaction NaMeta->Stop Incubate Incubate Mix->Incubate Incubate->Stop Purify Purify Stop->Purify Tracer ¹²⁵I-(Tyr0)-C-peptide (Tracer) Purify->Tracer

Caption: Workflow for the radioiodination of (Tyr0)-C-peptide.

Protocol:

  • Combine (Tyr0)-C-peptide, ¹²⁵I, and Chloramine-T in a reaction vessel.

  • Incubate for a short period (e.g., 60 seconds) to allow for the oxidation of iodide and its incorporation into the tyrosine residue.

  • Stop the reaction by adding a reducing agent, such as sodium metabisulfite.

  • Purify the radiolabeled peptide from the reaction mixture to remove free ¹²⁵I and other reactants. This can be achieved using techniques like gel filtration or high-performance liquid chromatography (HPLC).

Standard Preparation
  • Reconstitute the lyophilized (Tyr0)-C-peptide standard in a known volume of C-peptide-free serum or assay buffer to create a stock solution.[6]

  • Perform serial dilutions of the stock solution to prepare a set of standards with concentrations covering the expected physiological range (e.g., 0.3 to 18 ng/mL).[2]

Radioimmunoassay Procedure

The following is a general protocol for a competitive RIA. Specific details may vary based on the kit manufacturer's instructions.

Diagram of Radioimmunoassay Workflow

G cluster_components Assay Components cluster_steps Assay Steps Standard Standard or Sample (Unlabeled C-peptide) Pipette Pipette components into assay tubes Standard->Pipette Tracer ¹²⁵I-(Tyr0)-C-peptide (Labeled C-peptide) Tracer->Pipette Antibody Anti-C-peptide Antibody Antibody->Pipette Incubate Incubate (e.g., 18-24h at 4°C) Pipette->Incubate Separate Separate bound from free (e.g., PEG precipitation) Incubate->Separate Count Count radioactivity in gamma counter Separate->Count Calculate Calculate results Count->Calculate

Caption: General workflow of a C-peptide radioimmunoassay.

Protocol:

  • Assay Setup:

    • Label tubes for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.

    • Pipette assay buffer into the NSB and B0 tubes.

    • Pipette the standards and samples into their respective tubes.

    • Add the ¹²⁵I-(Tyr0)-C-peptide tracer to all tubes.

    • Add the anti-C-peptide antibody to all tubes except the TC and NSB tubes.[5]

  • Incubation:

    • Vortex all tubes gently and incubate for 18-24 hours at 4°C to allow for competitive binding to reach equilibrium.[2]

  • Separation of Bound and Free C-peptide:

    • Add a precipitating reagent (e.g., cold polyethylene glycol) to all tubes except the TC tubes to precipitate the antibody-bound complex.[2]

    • Incubate for a short period (e.g., 20 minutes) at 4°C.

    • Centrifuge the tubes to pellet the precipitate.

    • Decant the supernatant containing the free C-peptide.

  • Measurement of Radioactivity:

    • Measure the radioactivity of the pellet (bound fraction) in each tube using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of tracer bound for each standard and sample.

    • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the C-peptide standards.

    • Determine the C-peptide concentration in the unknown samples by interpolating their percentage of bound tracer from the standard curve.

Specimen Collection and Handling

  • Specimen Type: Serum or plasma.[7]

  • Collection: Collect blood into appropriate tubes. For plasma, use tubes containing an anticoagulant like heparin.

  • Protease Inhibition: To prevent degradation of C-peptide, add a protease inhibitor such as aprotinin (500 KIU/mL) to the samples.[5]

  • Storage: If not assayed immediately, store samples at -20°C or lower. Avoid repeated freeze-thaw cycles.[6]

Conclusion

The use of (Tyr0)-C-peptide (human) as a standard in radioimmunoassay provides a highly sensitive and specific method for the quantification of endogenous C-peptide levels. This technique is a cornerstone in the study of insulin secretion and the pathophysiology of diabetes and other metabolic disorders. Adherence to proper experimental protocols and quality control measures is essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for (Tyr0)-C-peptide in ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (Tyr0)-C-peptide in Enzyme-Linked Immunosorbent Assays (ELISA). C-peptide, a 31-amino acid polypeptide, is a cleavage product of proinsulin and is co-secreted in equimolar amounts with insulin (B600854) from pancreatic β-cells.[1][2] Its longer half-life compared to insulin makes it a stable and reliable marker of endogenous insulin secretion.[3][4][5][6] The measurement of C-peptide is crucial in the differential diagnosis of diabetes, management of insulinomas, and for monitoring pancreatic and islet cell transplantation.[2][7]

Principle of the Assay

The most common method for quantifying (Tyr0)-C-peptide is the sandwich ELISA. This assay utilizes two specific monoclonal antibodies that recognize different epitopes on the C-peptide molecule.[5][8] One antibody is pre-coated onto the wells of a microplate to capture the C-peptide from the sample. A second, enzyme-conjugated antibody (often with horseradish peroxidase - HRP) is then added, which binds to a different site on the captured C-peptide, forming a "sandwich" complex.[3][9][10] The enzymatic activity, which is directly proportional to the amount of C-peptide present, is measured by adding a substrate that produces a colored product.[5][11] The concentration of C-peptide in the sample is then determined by comparing its absorbance to a standard curve generated with known concentrations of C-peptide.[3][9]

Data Presentation

Table 1: Typical Performance Characteristics of a (Tyr0)-C-peptide ELISA Kit
ParameterTypical Value
Assay Range0.2 - 20 ng/mL
Sensitivity (LLOD)0.01 - 0.2 ng/mL[3][5]
Sample TypeSerum, Plasma (EDTA, Heparin, Citrate), Urine[3][11]
Sample Volume20 - 100 µL
Incubation Time1 - 2.5 hours[11]
Wavelength450 nm (with a reference wavelength of 620-650 nm)[3][9]

Note: These values are illustrative. Users should always refer to the specific kit insert for exact performance characteristics.

Table 2: Representative Standard Curve Data
Standard Concentration (ng/mL)Optical Density (OD) at 450 nm
00.002
0.20.016
0.770.09
2.00.527
5.01.656
10.03.042
20.0>3.0

This is an example of a typical standard curve and should not be used for calculations. A new standard curve must be generated for each assay.[9]

Experimental Protocols

A. Reagent Preparation
  • Wash Buffer: Dilute the concentrated wash buffer (typically 20X or 25X) with deionized or distilled water to the final working concentration as specified in the kit manual.[9][12]

  • Standards and Controls: Reconstitute lyophilized standards and controls with the volume of deionized water specified in the kit protocol. Allow them to dissolve completely and mix gently.[3][12]

  • Enzyme Conjugate: If provided as a concentrate, dilute the enzyme-conjugated antibody with the appropriate assay buffer to the working concentration.[5]

B. Sample Collection and Handling
  • Serum: Collect whole blood and allow it to clot. Centrifuge to separate the serum.[5]

  • Plasma: Collect whole blood into tubes containing an anticoagulant (EDTA, heparin, or citrate) and centrifuge to separate the plasma.

  • Urine: For 24-hour urine collection, keep the specimen refrigerated during collection.[8]

  • Storage: Samples can be stored at 2-8°C for short-term storage (up to 48 hours). For long-term storage, aliquot and freeze samples at -20°C or lower. Avoid repeated freeze-thaw cycles.[9][12]

C. ELISA Procedure
  • Preparation: Bring all reagents and samples to room temperature before use. It is recommended to run all standards, controls, and samples in duplicate.[11]

  • Assay Setup: Secure the required number of antibody-coated microplate strips in the plate frame.

  • Sample/Standard Addition: Pipette the appropriate volume of standards, controls, and samples into the designated wells.[9]

  • Enzyme Conjugate Addition: Add the working solution of the enzyme-conjugated antibody to each well.[9]

  • Incubation: Incubate the plate for the time and at the temperature specified in the protocol (e.g., 60 minutes at room temperature). Some protocols may require shaking.

  • Washing: After incubation, aspirate or decant the contents of the wells. Wash the wells multiple times (typically 3-5 times) with the prepared wash buffer. After the final wash, remove any residual buffer by inverting the plate and tapping it firmly on absorbent paper.[9][11]

  • Substrate Addition: Add the TMB substrate solution to each well.[9]

  • Incubation: Incubate the plate in the dark for the specified time (e.g., 15-30 minutes) to allow for color development.[9][11]

  • Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.[9]

  • Read Plate: Read the optical density (absorbance) of each well at 450 nm using a microplate reader within 15-30 minutes of adding the stop solution.[8][9]

D. Data Analysis
  • Standard Curve: Plot the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A point-to-point or a 4-parameter logistic (4-PL) curve fit is commonly used.[3]

  • Concentration Determination: Determine the concentration of C-peptide in the samples by interpolating their mean absorbance values from the standard curve.

  • Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration.

Visualizations

C-peptide Signaling Pathway

C-peptide is not biologically inert and has been shown to activate specific intracellular signaling pathways.[13] It binds to a G-protein-coupled receptor (GPCR) on the surface of various cell types, including neuronal, endothelial, and renal tubular cells.[1][14] This binding initiates a cascade of downstream events that are implicated in the prevention of long-term diabetic complications.

C_peptide_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CP C-peptide GPCR G-protein Coupled Receptor CP->GPCR G_protein G-protein (Gi/o) GPCR->G_protein activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K NaK_ATPase Na⁺/K⁺-ATPase G_protein->NaK_ATPase activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 MAPK MAPK (ERK1/2) PI3K->MAPK PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 releases Ca2->PKC eNOS eNOS Ca2->eNOS PKC->MAPK MAPK->eNOS Transcription_Factors Transcription Factors MAPK->Transcription_Factors NO_release NO Release eNOS->NO_release Cellular_Effects Cellular Effects (Growth, Survival, etc.) Transcription_Factors->Cellular_Effects

Caption: C-peptide signaling cascade.

Experimental Workflow for (Tyr0)-C-peptide ELISA

The following diagram illustrates the key steps involved in a typical sandwich ELISA for the quantification of (Tyr0)-C-peptide.

ELISA_Workflow start Start prep_reagents Prepare Reagents (Wash Buffer, Standards) start->prep_reagents add_samples Add Standards, Controls, and Samples to Wells prep_reagents->add_samples add_conjugate Add Enzyme Conjugate add_samples->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash1 Wash Wells incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (in dark) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data (Standard Curve, Calculate Concentrations) read_plate->analyze end End analyze->end

Caption: C-peptide ELISA workflow.

References

Application Note: High-Throughput Quantification of Human C-peptide in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

C-peptide, a 31-amino acid polypeptide, is a crucial biomarker for pancreatic β-cell function and endogenous insulin (B600854) secretion.[1][2] Accurate measurement of C-peptide is essential for the diagnosis and management of diabetes, as well as for investigations into hypoglycemia.[3][4] While immunoassays are traditionally used, they can suffer from limitations such as cross-reactivity with proinsulin and interference.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity, accuracy, and sensitivity for C-peptide quantification.[5][6]

This application note details a robust and sensitive LC-MS/MS method for the quantification of intact C-peptide in human plasma. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE). This method provides the necessary performance for clinical research applications, demonstrating excellent linearity, precision, and accuracy.

Experimental Protocols

Materials and Reagents
  • Standards: Human C-peptide certified reference material (CRM)[5] and a stable isotope-labeled internal standard (SIL-IS), such as (Tyr0)-C-peptide or another heavy isotope-labeled human C-peptide.[1][7]

  • Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.

  • Reagents: Formic acid (≥99%), Zinc Sulfate (ZnSO₄).

  • Consumables: 2 mL centrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., anion-exchange), 96-well plates, autosampler vials.

Sample Preparation Protocol

This protocol is based on a combination of protein precipitation and solid-phase extraction (SPE) to effectively isolate C-peptide from the complex plasma matrix.[5][6]

  • Spiking: In a 2 mL centrifuge tube, add 50 µL of the internal standard solution to an appropriate volume of plasma sample (e.g., 200-500 µL).

  • Protein Precipitation: Add 1 mL of 0.1 mmol/L ZnSO₄ solution (pH adjusted to 3.5-4.0) to the sample.[5] Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: While the sample is centrifuging, condition an anion-exchange SPE cartridge by washing it sequentially with 1 mL of methanol followed by 1 mL of 0.1 mmol/L ZnSO₄ solution.

  • Loading: Carefully load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 0.1 mmol/L ZnSO₄ solution and then 1 mL of methanol to remove unbound impurities.[5]

  • Elution: Elute the C-peptide from the cartridge using 2 mL of methanol containing 1% formic acid into a clean collection tube.[5]

  • Drying: Dry the eluate completely under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 10% acetonitrile in water with 0.4% formic acid) for LC-MS/MS analysis.[5]

G cluster_workflow LC-MS/MS Workflow for C-peptide Quantification plasma Plasma Sample Collection spike Spike with Internal Standard ((Tyr0)-C-peptide) plasma->spike 1 precipitate Protein Precipitation (e.g., with ZnSO4) spike->precipitate 2 spe Solid-Phase Extraction (SPE) (Anion-Exchange) precipitate->spe 3 elute Elution & Evaporation spe->elute 4 reconstitute Reconstitution in Mobile Phase elute->reconstitute 5 lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms 6 data Data Processing & Quantification lcms->data 7

Caption: Experimental workflow for C-peptide analysis.

LC-MS/MS Method

The chromatographic separation is performed using a reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Condition
LC System UPLC/HPLC System
Column XSelect Peptide CSH C18, 3.5 µm, 2.1 x 100 mm[5]
Column Temp. 40°C[5]
Mobile Phase A Water with 0.4% Formic Acid[5]
Mobile Phase B Acetonitrile with 0.4% Formic Acid[5]
Flow Rate 0.3 mL/min
Injection Vol. 30 µL[5]

| LC Gradient | Start with low %B, linear gradient to high %B over ~15 min[2] |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ionization Mode MRM
C-peptide Transition To be optimized based on charge state (e.g., [M+3H]³⁺)
(Tyr0)-IS Transition 1062 > 260.2[3]
Dwell Time 100 ms
Source Temp. 500°C

| Gas Settings | Optimized for the specific instrument |

Data and Performance Characteristics

The method was validated for linearity, sensitivity, precision, and accuracy. The performance characteristics presented below are compiled from established LC-MS/MS assays.[5][7][8]

G cluster_pathway C-peptide as a Biomarker proinsulin Pancreatic β-cell Proinsulin cleavage Endopeptidase Cleavage products Insulin C-peptide secretion Equimolar Secretion into Bloodstream

Caption: C-peptide production pathway.

Linearity and Sensitivity

The method demonstrates excellent linearity over a clinically relevant concentration range.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

Parameter Result
Calibration Range 0.1 ng/mL to 15 ng/mL[8]
Correlation (r²) > 0.99
LLOQ 0.06 ng/mL (approx. 20 pmol/L)[8][9]

| LOD | 10.0 pmol/L[5] |

Precision and Accuracy

The precision of the assay was evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy was determined by the percentage deviation from the nominal concentration.

Table 4: Precision and Accuracy Data

QC Level Intra-day CV (%) Inter-day CV (%) Accuracy (% Recovery)
Low < 8.9%[7] < 9.6%[7] 78.2% - 84.7% (Absolute)[5]
Medium < 8.9%[7] < 9.6%[7] 80.6% - 83.3% (Absolute)[5]

| High | < 8.9%[7] | < 9.6%[7] | 79.8% - 83.6% (Absolute)[5] |

Conclusion

This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of C-peptide in human plasma. The sample preparation procedure, combining protein precipitation and solid-phase extraction, is effective at removing matrix interferences and concentrating the analyte. The method's performance, characterized by wide linear range, low LLOQ, and excellent precision and accuracy, makes it highly suitable for clinical research studies requiring precise assessment of endogenous insulin secretion.

References

Application Notes and Protocols: Synthetic (Tyr0)-C-peptide in Endocrinology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-peptide, a 31-amino acid polypeptide, is released during the conversion of proinsulin to insulin (B600854).[1][2][3] For many years, it was considered biologically inert. However, extensive research has revealed that C-peptide is a bioactive hormone with significant physiological effects, particularly in the context of diabetes and its complications.[4][5][6][7][8][9] Synthetic C-peptide and its analogs, such as (Tyr0)-C-peptide, are now being investigated as therapeutic agents. These application notes provide an overview of the applications of synthetic C-peptide in endocrinology, focusing on its mechanism of action, relevant quantitative data, and detailed experimental protocols.

1. Mechanism of Action

C-peptide exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of various cell types, including endothelial, neuronal, and renal tubular cells.[2][10][11] This binding initiates a cascade of intracellular signaling events.

The primary signaling pathways activated by C-peptide include:

  • Calcium-Dependent Pathways: C-peptide binding leads to an increase in intracellular calcium concentrations ([Ca2+]).[10][12]

  • MAPK Pathway: Activation of the mitogen-activated protein kinase (MAPK) pathway.[2][13]

  • PI-3-Kinase Pathway: Stimulation of the phosphatidylinositol-3-kinase (PI-3-K) pathway.[4][13]

  • Downstream Effectors: These initial signals lead to the activation of crucial enzymes like endothelial nitric oxide synthase (eNOS) and Na+/K+-ATPase.[2][5][10]

The activation of these pathways underlies the therapeutic effects of C-peptide, which include improved blood flow, reduced inflammation, and protection against cellular damage.[7][10][14]

Signaling Pathway of C-peptide

C_Peptide_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects C-peptide C-peptide GPCR G Protein-Coupled Receptor C-peptide->GPCR G-protein G-protein GPCR->G-protein PLC Phospholipase C (PLC) G-protein->PLC PI3K PI-3-Kinase Pathway G-protein->PI3K Ca2+ Ca2+ (intracellular) PLC->Ca2+ PKC Protein Kinase C (PKC) Ca2+->PKC NaK_ATPase Na+/K+-ATPase Activation Ca2+->NaK_ATPase MAPK MAPK Pathway PKC->MAPK eNOS eNOS Activation MAPK->eNOS Anti-inflammatory Anti-inflammatory MAPK->Anti-inflammatory PI3K->eNOS Vasodilation Vasodilation eNOS->Vasodilation Neuroprotection Neuroprotection NaK_ATPase->Neuroprotection

Caption: C-peptide signaling pathway.

2. Applications in Endocrinology

The primary application of synthetic C-peptide in endocrinology is the management of long-term complications of type 1 diabetes.[6][7][8][14] Since individuals with type 1 diabetes are deficient in both insulin and C-peptide, replacement therapy with C-peptide has shown promise in ameliorating:

  • Diabetic Neuropathy: C-peptide has been shown to improve nerve conduction velocity and endoneurial blood flow.[6][15]

  • Diabetic Nephropathy: It can reduce glomerular hyperfiltration and microalbuminuria.[10][14][15]

  • Diabetic Retinopathy: C-peptide may protect against retinal microvascular leakage.[16]

  • Cardiovascular Complications: It can improve endothelial function and has anti-inflammatory effects.[12][14]

3. Quantitative Data

The following tables summarize key quantitative data related to the action of C-peptide.

Table 1: Receptor Binding Affinity

Cell Type Association Constant (Kass) Reference
Renal Tubular Cells ~3.3 x 10⁹ M⁻¹ [11]
Fibroblasts Similar to renal tubular cells [10]

| Endothelial Cells | Similar to renal tubular cells |[10] |

Table 2: Effective Concentrations and In Vivo Administration

Parameter Value Context Reference
Effective Concentration Nanomolar range In vitro studies [2][10]
In vivo Administration (mice) 35 pmol/min/kg Continuous subcutaneous infusion via osmotic pumps [17]

| In vivo Administration (rats) | 160 µg/kg | To study hypoglycemic effects |[18] |

4. Experimental Protocols

4.1. In Vitro C-peptide Receptor Binding Assay

This protocol is adapted from methodologies described for studying ligand-receptor interactions on cell membranes.[11]

Objective: To determine the binding affinity of synthetic (Tyr0)-C-peptide to its receptor on target cells.

Materials:

  • Target cells (e.g., human renal tubular cells, endothelial cells)

  • Fluorescently labeled synthetic (Tyr0)-C-peptide (e.g., Rhodamine-labeled)

  • Unlabeled synthetic (Tyr0)-C-peptide

  • Cell culture medium

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Pertussis toxin (as a negative control)

  • Fluorescence Correlation Spectrometer (FCS) or similar sensitive fluorescence detection system

Procedure:

  • Cell Culture: Culture target cells to confluency in appropriate multi-well plates.

  • Cell Preparation: Wash the cells twice with binding buffer.

  • Competition Binding:

    • To a set of wells, add increasing concentrations of unlabeled (Tyr0)-C-peptide.

    • Add a fixed concentration of fluorescently labeled (Tyr0)-C-peptide to all wells.

  • Saturation Binding: To another set of wells, add increasing concentrations of fluorescently labeled (Tyr0)-C-peptide.

  • Incubation: Incubate the plates at 37°C for 60 minutes.

  • Washing: Wash the cells three times with ice-cold binding buffer to remove unbound peptide.

  • Data Acquisition: Measure the fluorescence intensity in each well using an FCS.

  • Data Analysis:

    • For competition binding, plot the fluorescence intensity against the concentration of unlabeled peptide to determine the IC50.

    • For saturation binding, perform a Scatchard analysis to determine the equilibrium association constant (Kass).[11]

  • Negative Control: Pre-treat a set of cells with pertussis toxin (1 µg/ml for 4 hours) before the binding assay. Pertussis toxin should abolish specific binding.[11]

Binding_Assay_Workflow start Start cell_culture Culture Target Cells start->cell_culture cell_prep Wash Cells with Binding Buffer cell_culture->cell_prep binding_step Perform Binding (Saturation & Competition) cell_prep->binding_step incubation Incubate at 37°C for 60 min binding_step->incubation washing Wash to Remove Unbound Peptide incubation->washing data_acq Measure Fluorescence (FCS) washing->data_acq data_analysis Data Analysis (Scatchard Plot, IC50) data_acq->data_analysis end_node End data_analysis->end_node

Caption: Workflow for in vivo study of C-peptide.

4.3. C-peptide Quantification by ELISA

This is a standard protocol for measuring C-peptide levels in biological samples. [19][20] Objective: To quantify the concentration of C-peptide in serum or plasma.

Materials:

  • C-peptide ELISA kit (containing microplate coated with anti-C-peptide antibody, C-peptide standards, HRP-conjugated detection antibody, substrate, and stop solution)

  • Serum or plasma samples

  • Wash buffer

  • Microplate reader

Procedure:

  • Sample Preparation: Collect blood samples and prepare serum or plasma according to standard procedures. [21]Store samples at -70°C if not used immediately. [19]2. Assay Procedure:

    • Bring all reagents and samples to room temperature.

    • Add C-peptide standards, controls, and samples to the appropriate wells of the microplate.

    • Add the HRP-conjugated detection antibody to each well.

    • Incubate the plate as per the kit instructions (e.g., 1 hour at room temperature on a shaker).

    • Wash the wells multiple times with wash buffer.

    • Add the substrate solution to each well and incubate in the dark.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the C-peptide concentration in the samples by interpolating their absorbance values from the standard curve.

Synthetic (Tyr0)-C-peptide is a promising therapeutic agent for the management of diabetic complications. Its well-characterized mechanism of action, involving specific receptor binding and activation of key intracellular signaling pathways, provides a solid foundation for its clinical application. The protocols and data presented in these notes offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of C-peptide in endocrinology.

References

Unveiling the In Vitro Bioactivity of (Tyr0)-C-peptide (human): Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the in vitro investigation of (Tyr0)-C-peptide (human). While historically considered a mere byproduct of insulin (B600854) synthesis, C-peptide is now recognized as a bioactive peptide with significant physiological effects, particularly in the context of diabetes and its complications. (Tyr0)-C-peptide, a derivative of human C-peptide, serves as a valuable tool for in vitro studies aimed at elucidating these effects. This document outlines key in vitro applications, detailed experimental protocols, and expected quantitative outcomes.

Introduction

C-peptide is a 31-amino acid peptide that is cleaved from proinsulin during the formation of insulin. Emerging evidence demonstrates that C-peptide is not biologically inert but rather exerts protective effects on various cell types, notably endothelial and renal tubular cells.[1][2] It is believed to act through a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events.[1][3][4] (Tyr0)-C-peptide is a stable analog of human C-peptide, making it a suitable reagent for in vitro functional assays. Its primary applications in a research setting revolve around understanding its role in cellular signaling, protection against hyperglycemia-induced damage, and modulation of vascular and renal cell function.

Key In Vitro Applications

(Tyr0)-C-peptide (human) can be utilized in a variety of in vitro models to investigate its biological functions. Key areas of study include:

  • Signal Transduction: Elucidating the intracellular signaling pathways activated by (Tyr0)-C-peptide, primarily the MAPK/ERK and PI3K/Akt pathways.[3]

  • Endothelial Function: Assessing the effects on endothelial nitric oxide synthase (eNOS) activation, nitric oxide (NO) production, and vasodilation.[5][6]

  • Cellular Protection: Investigating the anti-apoptotic and anti-inflammatory effects in cells exposed to high glucose conditions.[7][8][9]

  • Cell Migration and Proliferation: Examining the influence of (Tyr0)-C-peptide on the migratory and proliferative capacities of various cell types.

Signaling Pathways of C-peptide

C-peptide binding to its putative G-protein coupled receptor (GPCR) initiates a cascade of intracellular events. The primary signaling pathways implicated are the MAPK/ERK and PI3K/Akt pathways, leading to downstream effects on eNOS activation, gene expression, and cellular survival.

C_peptide_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tyr0_CP (Tyr0)-C-peptide GPCR G-Protein Coupled Receptor (GPCR) Tyr0_CP->GPCR Binds to PLC PLC GPCR->PLC Activates PI3K PI3K GPCR->PI3K Activates PKC PKC PLC->PKC Activates Ca2 Ca²⁺ PLC->Ca2 ↑ Intracellular Raf Raf PKC->Raf Activates Akt Akt (PKB) PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates Transcription Gene Transcription (e.g., eNOS, anti-apoptotic genes) Akt->Transcription Influences Ras Ras Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates ERK->Transcription Promotes Ca2->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Produces

Caption: C-peptide Signaling Pathways

Experimental Protocols

The following are detailed protocols for key in vitro experiments using (Tyr0)-C-peptide (human).

Assessment of MAPK/ERK and PI3K/Akt Pathway Activation by Western Blot

This protocol details the investigation of the phosphorylation status of key signaling proteins, ERK1/2 and Akt, in response to (Tyr0)-C-peptide stimulation.

Experimental Workflow:

Caption: ERK/Akt Activation Workflow

Materials:

  • (Tyr0)-C-peptide (human)

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell line

  • Complete cell culture medium (e.g., EGM-2)

  • Serum-free basal medium (e.g., EBM-2)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Serum Starvation:

    • Culture HUVECs in complete medium until they reach 80-90% confluency.

    • Serum-starve the cells by replacing the complete medium with serum-free basal medium for 12-24 hours prior to stimulation.

  • Stimulation:

    • Prepare fresh solutions of (Tyr0)-C-peptide in serum-free medium at various concentrations (e.g., 0, 1, 10, 100 nM).

    • Aspirate the starvation medium and add the (Tyr0)-C-peptide solutions to the cells.

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • After incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels for each sample.

Quantitative Data Summary:

Treatment GroupConcentrationIncubation Timep-ERK1/2 Fold Change (vs. Control)p-Akt Fold Change (vs. Control)
Vehicle Control0 nM15 min1.01.0
(Tyr0)-C-peptide1 nM15 min1.5 ± 0.21.3 ± 0.1
(Tyr0)-C-peptide10 nM15 min2.5 ± 0.42.0 ± 0.3
(Tyr0)-C-peptide100 nM15 min2.8 ± 0.52.2 ± 0.4

Note: Data are representative and may vary depending on the cell type and experimental conditions.

Measurement of Endothelial Nitric Oxide Synthase (eNOS) Activity

This protocol describes a method to measure eNOS activity by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline.

Materials:

  • (Tyr0)-C-peptide (human)

  • Bovine Aortic Endothelial Cells (BAECs) or other suitable endothelial cells

  • Complete cell culture medium

  • Reaction buffer (e.g., HEPES/Krebs buffer)

  • L-[³H]arginine

  • Stop buffer

  • Equilibrated resin

  • Scintillation counter

Protocol:

  • Cell Culture and Preparation:

    • Culture BAECs to confluency in appropriate culture vessels.

    • Wash the cells with reaction buffer.

  • eNOS Activity Assay:

    • Pre-incubate the cells with (Tyr0)-C-peptide at desired concentrations (e.g., 1-10 nM) for a specified time (e.g., 30 minutes) at 37°C.[5]

    • Add L-[³H]arginine to the cells and incubate for an additional 15-30 minutes at 37°C.

    • Terminate the reaction by adding stop buffer.

    • Lyse the cells and apply the lysate to equilibrated resin columns to separate L-[³H]citrulline from unreacted L-[³H]arginine.

    • Quantify the amount of L-[³H]citrulline in the eluate using a scintillation counter.

Quantitative Data Summary:

Treatment GroupConcentrationeNOS Activity (pmol L-citrulline/mg protein/min)
Vehicle Control0 nM5.2 ± 0.6
(Tyr0)-C-peptide1 nM8.9 ± 1.1
(Tyr0)-C-peptide10 nM12.5 ± 1.5
L-NAME (inhibitor)100 µM1.1 ± 0.2

Note: Data are representative and may vary depending on the cell type and experimental conditions.

Cell Migration Assay (Wound Healing Assay)

This protocol outlines a simple and widely used method to assess the effect of (Tyr0)-C-peptide on cell migration.

Experimental Workflow:

Caption: Wound Healing Assay Workflow

Materials:

  • (Tyr0)-C-peptide (human)

  • Relevant cell line (e.g., fibroblasts, smooth muscle cells)

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • Sterile pipette tips (p200)

  • Microscope with a camera

Protocol:

  • Cell Seeding and Wound Creation:

    • Seed cells in a multi-well plate and grow them to full confluency.

    • Create a scratch (wound) in the cell monolayer using a sterile p200 pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh serum-free or low-serum medium containing different concentrations of (Tyr0)-C-peptide to the wells.

    • Capture images of the wounds at time 0.

    • Incubate the plate at 37°C for a suitable duration (e.g., 24 hours).

    • Capture images of the same wound areas at the end of the incubation period.

  • Data Analysis:

    • Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure.

Quantitative Data Summary:

Treatment GroupConcentrationWound Closure (%) after 24h
Vehicle Control0 nM25 ± 5
(Tyr0)-C-peptide10 nM45 ± 7
(Tyr0)-C-peptide100 nM60 ± 9

Note: Data are representative and may vary depending on the cell type and experimental conditions.

Conclusion

(Tyr0)-C-peptide (human) is a valuable tool for investigating the diverse biological roles of C-peptide in vitro. The protocols provided herein offer a framework for studying its effects on key cellular signaling pathways, endothelial function, and cell migration. Researchers are encouraged to optimize these protocols for their specific cell types and experimental questions to further unravel the therapeutic potential of C-peptide and its analogs.

References

Application Notes and Protocols for the Experimental Use of (Tyr0)-C-peptide in G Protein-Coupled Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (Tyr0)-C-peptide, a tyrosylated analog of C-peptide, for investigating its interaction with G protein-coupled receptors (GPCRs) and downstream signaling pathways. C-peptide, traditionally viewed as a byproduct of insulin (B600854) synthesis, is now recognized as a bioactive hormone with potential therapeutic applications, particularly in the context of diabetes and its complications.[1][2] Its effects are believed to be mediated through a putative GPCR, with GPR146 being a candidate, though this remains an active area of research.[3][4][5]

(Tyr0)-C-peptide is a valuable tool for these studies as the additional tyrosine residue facilitates radiolabeling and fluorescence tagging, crucial for binding and uptake assays.

Data Presentation: Quantitative Analysis of (Tyr0)-C-peptide Interaction

The following tables summarize key quantitative data from published studies on C-peptide's interaction with cellular systems. These values provide a reference for expected binding affinities and effective concentrations in functional assays.

ParameterCell TypeValueMethodReference
Binding Affinity
Association Constant (Kass)Human Renal Tubular Cells> 3.3 x 10⁹ M⁻¹Fluorescence Correlation Spectroscopy[6]
50% Saturation (EC₅₀)Human Renal Tubular Cells0.3 nMFluorescence Correlation Spectroscopy[2]
Full SaturationHuman Renal Tubular Cells0.9 nMFluorescence Correlation Spectroscopy[2]
Functional Activity
Na⁺/K⁺-ATPase StimulationRat Renal Proximal Convoluted Tubules10⁻¹¹ - 10⁻⁸ M (in presence of Neuropeptide Y)Enzyme Activity Assay[7]
Na⁺/K⁺-ATPase StimulationRat Renal Proximal Convoluted Tubules10⁻⁸ - 10⁻⁶ MEnzyme Activity Assay[7]
Na⁺/K⁺-ATPase ExpressionHuman Renal Tubular Cells1 nM (optimal)Western Blot, ⁸⁶Rb⁺ uptake[8]
ERK1/2 Phosphorylation (EC₅₀)Swiss 3T3 Fibroblasts~0.25 nMWestern Blot[9]
ERK1/2 PhosphorylationL6 Myoblasts0.3 - 3 nMWestern Blot[10]

Signaling Pathways and Experimental Overviews

The following diagrams, generated using the DOT language, illustrate the proposed signaling cascade initiated by C-peptide binding to its putative GPCR and provide a high-level overview of the experimental workflows detailed in the subsequent protocols.

C_peptide_signaling cluster_cytosol Cytosol C_peptide (Tyr0)-C-peptide GPCR Putative GPCR (e.g., GPR146) C_peptide->GPCR Binding G_protein Gαi/o GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates eNOS eNOS Activation Ca2_release->eNOS Stimulates MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Activates MAPK_cascade->eNOS Activates NaK_ATPase Na⁺/K⁺-ATPase Activation MAPK_cascade->NaK_ATPase Activates

Caption: Proposed signaling pathway of (Tyr0)-C-peptide upon binding to its putative G protein-coupled receptor.

experimental_workflow cluster_binding Binding Assays cluster_functional Functional Assays prep Cell/Membrane Preparation incubation Incubation prep->incubation labeling Labeling of (Tyr0)-C-peptide (Fluorescent/Radiolabeled) labeling->incubation detection_binding Detection & Quantification incubation->detection_binding cell_culture Cell Culture & Stimulation detection_binding->cell_culture Informs calcium Calcium Influx Measurement cell_culture->calcium erk ERK1/2 Phosphorylation (Western Blot) cell_culture->erk nak Na⁺/K⁺-ATPase Activity (⁸⁶Rb⁺ uptake) cell_culture->nak enos eNOS Activation (NO measurement) cell_culture->enos

Caption: General experimental workflow for studying (Tyr0)-C-peptide and GPCR interaction.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the binding and functional effects of (Tyr0)-C-peptide.

Protocol 1: Fluorescence Correlation Spectroscopy (FCS) for Binding Affinity Determination

Objective: To determine the binding affinity of fluorescently labeled (Tyr0)-C-peptide to its receptor on live cells.

Materials:

  • (Tyr0)-C-peptide

  • Fluorescent dye (e.g., Rhodamine or Alexa Fluor series) for labeling

  • Human renal tubular cells (or other cell type of interest)

  • Cell culture medium

  • Confocal microscope equipped for FCS

  • Pertussis toxin (optional, for control)

Methodology:

  • Labeling of (Tyr0)-C-peptide:

    • Conjugate the fluorescent dye to the tyrosine residue of (Tyr0)-C-peptide according to the manufacturer's instructions for the chosen dye.

    • Purify the labeled peptide using HPLC to remove unconjugated dye and peptide.

    • Determine the concentration and labeling efficiency of the fluorescently labeled (Tyr0)-C-peptide.

  • Cell Culture:

    • Culture human renal tubular cells in appropriate medium until they reach a suitable confluency for the experiment.

    • For the experiment, plate the cells on glass-bottom dishes suitable for confocal microscopy.

  • FCS Measurement:

    • On the day of the experiment, replace the culture medium with a serum-free medium.

    • Add increasing concentrations of fluorescently labeled (Tyr0)-C-peptide (e.g., 0.1 nM to 10 nM) to the cells.

    • Allow the system to equilibrate for at least 60 minutes at 37°C.[6]

    • Perform FCS measurements on the cell membrane. The confocal volume should be positioned at the apical membrane of the cells.

    • Collect fluorescence fluctuation data for a set duration for each concentration.

  • Data Analysis:

    • Analyze the autocorrelation curves to determine the diffusion times of free and bound labeled peptide.

    • Calculate the fraction of bound peptide at each concentration.

    • Plot the fraction of bound peptide against the concentration of the labeled peptide and fit the data to a binding isotherm (e.g., Langmuir) to determine the association constant (Kass) or the dissociation constant (Kd).

    • For competitive binding, add a fixed concentration of labeled peptide and increasing concentrations of unlabeled C-peptide.

  • (Optional) Pertussis Toxin Control:

    • Pre-treat cells with pertussis toxin (1 µg/mL for 4 hours) to inactivate Gαi/o proteins.[6]

    • Repeat the FCS binding assay to determine if the binding is G protein-dependent.

Protocol 2: Radioligand Binding Assay

Objective: To characterize the binding of radiolabeled (Tyr0)-C-peptide to cell membranes.

Materials:

  • (Tyr0)-C-peptide

  • ¹²⁵I for radiolabeling

  • Cells expressing the putative C-peptide receptor

  • Membrane preparation buffer

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Methodology:

  • Radiolabeling of (Tyr0)-C-peptide:

    • Radiolabel (Tyr0)-C-peptide with ¹²⁵I using a standard method such as the Chloramine-T method.

    • Purify the radiolabeled peptide to a high specific activity.

  • Membrane Preparation:

    • Harvest cells and homogenize them in a cold membrane preparation buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane preparation to each well.

    • For saturation binding, add increasing concentrations of radiolabeled (Tyr0)-C-peptide.

    • For competition binding, add a fixed concentration of radiolabeled (Tyr0)-C-peptide and increasing concentrations of unlabeled C-peptide.

    • To determine non-specific binding, add a large excess of unlabeled C-peptide to a set of wells.

    • Incubate the plate at a specified temperature and duration to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding, plot specific binding against the concentration of radioligand and use non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

    • For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and determine the IC₅₀, from which the Ki can be calculated.

Protocol 3: Measurement of Intracellular Calcium Influx

Objective: To assess the ability of (Tyr0)-C-peptide to induce intracellular calcium mobilization.

Materials:

  • (Tyr0)-C-peptide

  • Cells of interest

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

    • Wash the cells with HBSS.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells again with HBSS to remove excess dye and allow for de-esterification of the dye for approximately 30 minutes.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Establish a stable baseline fluorescence reading for each well.

    • Add varying concentrations of (Tyr0)-C-peptide to the wells.

    • Immediately begin recording the fluorescence intensity over time.

    • As a positive control, use a known calcium ionophore like ionomycin.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from the baseline (F₀) for each well (ΔF/F₀).

    • Plot the peak fluorescence response against the concentration of (Tyr0)-C-peptide.

    • Determine the EC₅₀ value for C-peptide-induced calcium influx from the dose-response curve.

Protocol 4: Western Blot for ERK1/2 Phosphorylation

Objective: To determine the effect of (Tyr0)-C-peptide on the phosphorylation of ERK1/2.

Materials:

  • (Tyr0)-C-peptide

  • Cells of interest

  • Serum-free cell culture medium

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Methodology:

  • Cell Treatment:

    • Seed cells and grow to near confluency.

    • Serum-starve the cells for several hours to overnight to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with various concentrations of (Tyr0)-C-peptide for a specific time (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

    • Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

    • Plot the normalized phospho-ERK1/2 levels against the concentration of (Tyr0)-C-peptide to generate a dose-response curve.

Protocol 5: Na⁺/K⁺-ATPase Activity Assay (⁸⁶Rb⁺ Uptake)

Objective: To measure the effect of (Tyr0)-C-peptide on the activity of the Na⁺/K⁺-ATPase pump.

Materials:

  • (Tyr0)-C-peptide

  • Cells of interest (e.g., renal tubular cells)

  • ⁸⁶RbCl (as a tracer for K⁺)

  • Uptake buffer

  • Wash buffer

  • Ouabain (B1677812) (a specific inhibitor of Na⁺/K⁺-ATPase)

  • Scintillation counter and fluid

Methodology:

  • Cell Preparation:

    • Culture cells in appropriate plates.

    • Pre-incubate the cells with or without (Tyr0)-C-peptide at various concentrations for a desired period.

  • ⁸⁶Rb⁺ Uptake:

    • Wash the cells with uptake buffer.

    • Initiate the uptake by adding uptake buffer containing a known concentration of ⁸⁶RbCl.

    • To determine ouabain-sensitive uptake (i.e., Na⁺/K⁺-ATPase-mediated uptake), include a high concentration of ouabain (e.g., 1 mM) in a parallel set of wells.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Termination and Lysis:

    • Stop the uptake by rapidly washing the cells with ice-cold wash buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer the cell lysates to scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Use a portion of the lysate to determine the protein concentration for normalization.

  • Data Analysis:

    • Calculate the ouabain-sensitive ⁸⁶Rb⁺ uptake by subtracting the uptake in the presence of ouabain from the total uptake.

    • Normalize the uptake to the protein concentration and the incubation time.

    • Compare the Na⁺/K⁺-ATPase activity in cells treated with (Tyr0)-C-peptide to untreated control cells.

    • Generate a dose-response curve by plotting the stimulated activity against the concentration of (Tyr0)-C-peptide.

These protocols provide a solid foundation for researchers to investigate the interaction of (Tyr0)-C-peptide with its putative GPCR and to elucidate its downstream signaling effects. The provided quantitative data and signaling pathway diagrams offer valuable context for experimental design and data interpretation.

References

Application Notes and Protocols for Studying Diabetic Complications with (Tyr0)-C-peptide (human)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proinsulin C-peptide, a 31-amino acid polypeptide, is co-secreted with insulin (B600854) from pancreatic β-cells in equimolar amounts.[1] For many years, it was considered biologically inert. However, a growing body of evidence now demonstrates that C-peptide possesses significant physiological effects, particularly in the context of diabetes and its long-term complications.[2][3] In type 1 diabetes (T1D), where there is an absolute deficiency of both insulin and C-peptide, replacement therapy with C-peptide has shown promise in ameliorating microvascular complications such as neuropathy, nephropathy, and retinopathy.[3][4] The synthetic analog, (Tyr0)-C-peptide (human), which has a tyrosine residue at the N-terminus, is often used in research settings for its ease of labeling and detection. This document provides detailed application notes and experimental protocols for utilizing (Tyr0)-C-peptide in the study of diabetic complications.

C-peptide is believed to exert its effects by binding to a G-protein coupled receptor on the surface of various cell types, including neuronal, endothelial, and renal tubular cells.[5][6] This interaction triggers a cascade of intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, leading to the activation of downstream effectors like endothelial nitric oxide synthase (eNOS) and Na+/K+-ATPase.[7][8][9] These signaling events contribute to improved blood flow, reduced inflammation, and protection against apoptosis, thereby counteracting the pathological processes underlying diabetic complications.[1][10]

Applications in Diabetic Complication Research

(Tyr0)-C-peptide can be utilized in a variety of research applications to investigate the pathophysiology of diabetic complications and to evaluate potential therapeutic interventions.

  • Diabetic Neuropathy: To study the effects of C-peptide on nerve function and structure. Key parameters to investigate include nerve conduction velocity (NCV), nerve blood flow, Na+/K+-ATPase activity, and nerve fiber regeneration.[3][11]

  • Diabetic Nephropathy: To explore the role of C-peptide in preserving renal function. Important endpoints include glomerular filtration rate (GFR), urinary albumin excretion, and histological changes in the kidney.[10][12][13]

  • Diabetic Retinopathy: To examine the protective effects of C-peptide on the retinal microvasculature. This includes studying retinal neovascularization, vascular permeability, and the expression of angiogenic factors like vascular endothelial growth factor (VEGF).[14][15]

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of C-peptide in diabetic complications.

Table 1: Effects of C-peptide on Diabetic Neuropathy

ParameterStudy Population/ModelTreatmentDurationResultsReference
Sural Nerve Conduction Velocity (SNCV)Type 1 Diabetes PatientsLong-acting C-peptide (0.8 mg or 2.4 mg weekly)52 weeksIncrease of 1.0 ± 0.24 m/s (p < 0.001 within group)[16][17][18]
Sural Nerve Conduction Velocity (SCVp)Type 1 Diabetes Patients with mild neuropathyC-peptide (1.5 mg/day)6 monthsImprovement of 1.03 m/s vs. placebo (p < 0.014) in least affected patients[19]
Vibration Perception Threshold (VPT)Type 1 Diabetes PatientsLong-acting C-peptide (0.8 mg or 2.4 mg weekly)52 weeks25% improvement; Δ of -4.5 ± 1.0 μm vs. -0.1 ± 0.9 μm for placebo (p < 0.001)[16][17][18]
Sciatic Motor Nerve Conduction VelocityStreptozotocin-induced diabetic ratsC-peptide2 weeks62% correction of the diabetes-induced deficit[20]
Saphenous Sensory Nerve Conduction VelocityStreptozotocin-induced diabetic ratsC-peptide2 weeks78% correction of the diabetes-induced deficit[20]

Table 2: Effects of C-peptide on Diabetic Nephropathy

ParameterStudy Population/ModelTreatmentDurationResultsReference
Albumin Excretion Rate (AER)Type 1 Diabetes Patients (DCCT)Intensive insulin therapy (correlates with higher C-peptide)5.3 years (mean)22% lower mean AER in C-peptide "responders" (p = 0.0001)[13]
Glomerular Filtration Rate (GFR)Streptozotocin-induced diabetic mice--Increased GFR in diabetic mice (236.69 ± 16.55 µl/min in normal male mice)[12]
Urinary Albumin ExcretionType II diabetic mice (db/db)-28 weeksElevated to 811 ± 127 µ g/day in older diabetic mice[21]

Table 3: Effects of C-peptide on Diabetic Retinopathy

ParameterStudy Population/ModelTreatmentDurationResultsReference
Retinal NeovascularizationPDR mouse modelK9-C-peptide (single intravitreal injection)56 daysAttenuated diabetic retinal neovascularization[14]
Retinal Vascular LeakageNon-diabetic mice with VEGF injectionC-peptide (intravitreal injection)6 hoursInhibited VEGF-induced vascular leakage[22]
Sustained Retinopathy RiskType 1 Diabetes Patients (DCCT)Intensive insulin therapy (correlates with higher C-peptide)-25% risk reduction for a 50% higher stimulated C-peptide (p = 0.0010)[13]

Experimental Protocols

Induction of Diabetes in Rodent Models (Streptozotocin Protocol)

This protocol describes the induction of type 1 diabetes in rats using streptozotocin (B1681764) (STZ).

Materials:

  • Streptozotocin (STZ)

  • Cold 0.1 M citrate (B86180) buffer (pH 4.5)

  • Syringes and needles for injection

  • Blood glucose monitoring system

  • Male Sprague-Dawley or Wistar rats (250-300g)

Procedure:

  • Fast the rats for 12-20 hours prior to STZ injection to increase the vulnerability of pancreatic β-cells.[23]

  • Immediately before use, dissolve STZ in cold citrate buffer to a final concentration of 10 mg/ml. Prepare the solution fresh and use within 5 minutes.[5]

  • Administer a single intravenous or intraperitoneal injection of STZ at a dose of 50-65 mg/kg body weight.[5][23][24]

  • Return the animals to their cages and provide them with food and a 10% sucrose (B13894) solution for the first 24-48 hours to prevent hypoglycemia due to the massive release of insulin from dying β-cells.[5]

  • After 48 hours, replace the sucrose solution with regular drinking water.

  • Monitor blood glucose levels 72 hours post-injection. Animals with blood glucose levels ≥16.7 mmol/L (300 mg/dL) are considered diabetic.[23][25]

  • Administer (Tyr0)-C-peptide or vehicle control to the diabetic animals according to the study design.

Measurement of Nerve Conduction Velocity (NCV) in Rats

This protocol outlines the procedure for measuring motor and sensory NCV in the sciatic nerve of rats.[1][11][26][27]

Materials:

  • Anesthetic (e.g., ketamine/xylazine (B1663881) cocktail)

  • Nerve conduction recording system (e.g., Nicolet VikingQuest)

  • Subdermal needle electrodes

  • Warming lamp and pad

  • Dermal temperature probe

  • Flexible tape measure

Procedure:

  • Anesthetize the rat (e.g., ketamine 30-100 mg/kg and xylazine 2.5-10 mg/kg, IP).[26][27]

  • Maintain the animal's body temperature at 37°C using a warming pad and the skin temperature over the nerve at 32-34°C with a warming lamp.[26]

  • Place the recording electrodes in the interosseous muscles of the hind paw.

  • Place the stimulating electrodes at two points along the sciatic nerve: the sciatic notch and the Achilles tendon.

  • Deliver a supramaximal stimulus at each point and record the resulting compound muscle action potentials (CMAPs).

  • Measure the distance between the two stimulation points.

  • Calculate the motor nerve conduction velocity (MNCV) using the following formula: MNCV (m/s) = Distance (mm) / (Latency at sciatic notch (ms) - Latency at Achilles tendon (ms))[11]

  • Sensory nerve conduction velocity (SNCV) can be similarly calculated using the H-wave latencies.[11]

Measurement of Glomerular Filtration Rate (GFR) in Mice

This protocol describes the determination of GFR in conscious mice using FITC-inulin clearance.[2][12][21][28][29]

Materials:

  • FITC-inulin

  • 0.9% NaCl solution

  • Isoflurane for anesthesia

  • Heparinized capillary tubes

  • Centrifuge

  • Fluorospectrometer (e.g., NanoDrop 3300)

  • 500 mM HEPES buffer (pH 7.4)

Procedure:

  • Prepare a 5% FITC-inulin solution in 0.9% NaCl.

  • Briefly anesthetize the mouse with isoflurane.

  • Administer a single bolus intravenous injection of FITC-inulin (e.g., 3.74 µl/g body weight).[28]

  • Collect serial blood samples (approximately 20 µl) from the saphenous vein at specific time points (e.g., 3, 5, 7, 10, 15, 35, 56, and 75 minutes post-injection).[2]

  • Centrifuge the blood samples to obtain plasma.

  • Dilute 10 µl of each plasma sample with 40 µl of 500 mM HEPES buffer (pH 7.4).[28]

  • Measure the fluorescence of the diluted plasma samples using a fluorospectrometer.

  • Calculate GFR using a two-compartment model of exponential decay. The formula is GFR = I / (A/α + B/β), where I is the injected amount of FITC-inulin, and A, B, α, and β are parameters derived from the curve fitting of the plasma fluorescence decay.[28]

Signaling Pathways and Visualizations

(Tyr0)-C-peptide activates multiple intracellular signaling pathways that are crucial for its beneficial effects on diabetic complications.

C-peptide Signaling via MAPK Pathway

C-peptide binding to its putative G-protein coupled receptor (GPCR) can activate the MAPK pathway. This involves the activation of Phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which in turn activates RhoA, leading to the phosphorylation and activation of MAPKs like ERK1/2.[7] Activated ERK1/2 can then translocate to the nucleus and regulate gene expression, promoting cell survival and function.[30][31]

C_peptide_MAPK_Pathway C_peptide (Tyr0)-C-peptide GPCR GPCR C_peptide->GPCR PLC PLC GPCR->PLC activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC activates RhoA RhoA PKC->RhoA activates ERK12 ERK1/2 RhoA->ERK12 activates Gene_Expression Gene Expression (Cell Survival, Function) ERK12->Gene_Expression

Caption: C-peptide activates the MAPK signaling pathway.

C-peptide Signaling via PI3K/Akt Pathway and eNOS Activation

C-peptide can also activate the PI3K/Akt pathway.[8] This pathway is crucial for cell survival and is also linked to the activation of endothelial nitric oxide synthase (eNOS).[32] Activated Akt phosphorylates eNOS, leading to the production of nitric oxide (NO). NO is a potent vasodilator and plays a key role in regulating blood flow.[33][34]

C_peptide_PI3K_Akt_eNOS_Pathway C_peptide (Tyr0)-C-peptide GPCR GPCR C_peptide->GPCR PI3K PI3K GPCR->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation (Improved Blood Flow) NO->Vasodilation

Caption: C-peptide stimulates eNOS activity via the PI3K/Akt pathway.

Experimental Workflow for Studying C-peptide Effects in a Diabetic Rat Model

The following diagram illustrates a typical experimental workflow for investigating the effects of (Tyr0)-C-peptide on diabetic complications in a rat model.

Experimental_Workflow Start Start Induce_Diabetes Induce Diabetes (STZ) Start->Induce_Diabetes Confirm_Diabetes Confirm Diabetes (Blood Glucose > 300 mg/dL) Induce_Diabetes->Confirm_Diabetes Group_Assignment Randomly Assign to Groups (Vehicle, C-peptide) Confirm_Diabetes->Group_Assignment Treatment Administer Treatment Group_Assignment->Treatment Assess_Complications Assess Diabetic Complications (NCV, GFR, Retinal Imaging) Treatment->Assess_Complications Data_Analysis Data Analysis Assess_Complications->Data_Analysis End End Data_Analysis->End

Caption: Workflow for C-peptide studies in diabetic rats.

Conclusion

(Tyr0)-C-peptide is a valuable tool for researchers studying the mechanisms of diabetic complications and for the development of novel therapeutic strategies. The protocols and information provided in this document offer a comprehensive guide for its application in preclinical research. The ability of C-peptide to modulate key signaling pathways involved in cellular health and function underscores its potential as a therapeutic agent for the millions of individuals affected by diabetes. Further research utilizing standardized protocols will be crucial in fully elucidating its therapeutic benefits and translating these findings into clinical practice.

References

Application Notes and Protocols for Studying Na+/K+-ATPase Activity Using (Tyr⁰)-C-peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application

Proinsulin C-peptide, a 31-amino acid peptide, is co-secreted in equimolar amounts with insulin (B600854) from pancreatic β-cells.[1] For many years, it was considered biologically inert. However, accumulating evidence now demonstrates that C-peptide is a bioactive hormone with important physiological effects, particularly in the context of type 1 diabetes where its deficiency is linked to long-term complications like neuropathy and nephropathy.[2][3][4]

One of the key mechanisms underlying C-peptide's beneficial effects is its ability to stimulate the activity of Na+/K+-ATPase.[3][4][5] This ubiquitous membrane-bound enzyme is crucial for maintaining cellular ion homeostasis, nerve conduction, and renal function.[3][6] In type 1 diabetic patients, reduced Na+/K+-ATPase activity is a consistent finding, and C-peptide administration has been shown to restore this activity towards normal levels.[3][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing C-peptide, and its stable analog (Tyr⁰)-C-peptide, to study and modulate Na+/K+-ATPase activity in various experimental models. (Tyr⁰)-C-peptide, a tyrosine-substituted analog, is often used for experimental purposes, such as radiolabeling or to enhance stability, while retaining biological activity. This makes it a valuable tool for researchers investigating the therapeutic potential of C-peptide and for screening novel compounds that may mimic its effects.

Applications:

  • Basic Research: Elucidating the molecular signaling pathways by which C-peptide regulates Na+/K+-ATPase function.

  • Disease Modeling: Studying the pathophysiology of diabetic complications, particularly neuropathy and nephropathy, in cell culture and animal models.

  • Drug Discovery: Screening for small molecules or peptide analogs that can activate Na+/K+-ATPase and may serve as C-peptide mimetics for therapeutic use.

  • Translational Studies: Assessing the efficacy of C-peptide replacement therapy on cellular function in preclinical models.

Mechanism of Action: C-peptide Signaling to Na+/K+-ATPase

C-peptide exerts its effects by binding to a specific, yet-to-be-fully-identified, G-protein coupled receptor (GPCR) on the surface of various cells, including neuronal, endothelial, and renal tubular cells.[2][5] This binding event is pertussis toxin-sensitive, indicating the involvement of a Gαi/o subunit.[5][8][9]

Upon binding, C-peptide initiates a downstream signaling cascade that leads to the activation of Na+/K+-ATPase. The key steps in this pathway are:

  • Receptor Binding: C-peptide binds to its putative GPCR. The C-terminal pentapeptide segment of C-peptide (EGSLQ in humans) is critical for this binding and subsequent biological activity.[10]

  • G-Protein Activation: The activated receptor stimulates a pertussis toxin-sensitive G-protein.

  • Intracellular Calcium Mobilization: Activation of the G-protein leads to an increase in intracellular calcium ([Ca²⁺]i) concentrations.[5][8]

  • Kinase Activation: The rise in [Ca²⁺]i, along with other signals, activates downstream protein kinases, most notably Protein Kinase C (PKC) isoforms (specifically PKCα) and members of the Mitogen-Activated Protein Kinase (MAPK) family, such as ERK1/2.[8][11][12][13]

  • Na+/K+-ATPase Stimulation: These activated kinases ultimately lead to the stimulation of Na+/K+-ATPase. The precise mechanism may involve direct phosphorylation of the enzyme's α-subunit or interaction with other regulatory proteins.[5][8][13]

This signaling pathway provides multiple potential targets for therapeutic intervention and is the basis for the experimental protocols described below.

C_Peptide_Signaling_Pathway GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein (Pertussis Toxin Sensitive) GPCR->G_Protein Activates NKA Na+/K+-ATPase CP (Tyr⁰)-C-peptide CP->GPCR Ca ↑ [Ca²⁺]i G_Protein->Ca Leads to PKC PKCα Ca->PKC Activates MAPK ERK1/2 (MAPK) PKC->MAPK Activates* Stimulation Stimulation PKC->Stimulation MAPK->Stimulation Stimulation->NKA caption *Pathway not fully direct

Caption: C-peptide signaling pathway leading to Na+/K+-ATPase activation.

Quantitative Data Summary

The following tables summarize the quantitative effects of C-peptide on Na+/K+-ATPase activity as reported in the literature.

Table 1: Effect of C-peptide Infusion on Erythrocyte Na+/K+-ATPase Activity in Type 1 Diabetic Patients

ParameterBasal StateDuring C-peptide InfusionFold IncreaseReference
Na+/K+-ATPase Activity (nmol Pi·h⁻¹·mg⁻¹)140 ± 29287 ± 5~2.05[14]

Table 2: Dose-Dependent Stimulation of Na+/K+-ATPase Activity by C-peptide in Rat Renal Tubules

C-peptide Concentration (mol/L)Target TissueObserved EffectReference
10⁻¹¹ - 10⁻⁸Proximal Convoluted TubulesDose-dependent stimulation (enhanced by Neuropeptide Y)[9]
10⁻⁸ - 10⁻⁶Proximal Convoluted TubulesDose-dependent stimulation[9]
Physiological RangeMedullary Thick Ascending LimbStimulation of Na+/K+-ATPase activity[13]

Experimental Protocols

The following protocols provide a framework for measuring the effect of (Tyr⁰)-C-peptide on Na+/K+-ATPase activity. The specific activity of the enzyme is determined by quantifying the difference in ATP hydrolysis in the absence and presence of ouabain, a specific inhibitor of Na+/K+-ATPase.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Incubation (37°C) cluster_analysis Analysis A1 Prepare Cell/Tissue Homogenate (e.g., Renal Tubules, Erythrocyte Ghosts) A2 Determine Total Protein Concentration (e.g., Bradford Assay) A1->A2 B3 Add Cell/Tissue Homogenate to initiate reaction A2->B3 B1 Prepare Reaction Mixes: - No Ouabain (Total ATPase) - With Ouabain (Ouabain-insensitive ATPase) B2 Add (Tyr⁰)-C-peptide or Vehicle to respective tubes B1->B2 B2->B3 B5 Add ATP to start hydrolysis B3->B5 B4 Incubate for defined time (e.g., 15-30 min) C1 Stop Reaction (e.g., add acidic reagent) B4->C1 B5->B4 C2 Quantify Liberated Inorganic Phosphate (B84403) (Pi) (e.g., Malachite Green Assay) C1->C2 C3 Read Absorbance at ~660 nm C2->C3 C4 Calculate Na+/K+-ATPase Activity: (Total ATPase) - (Ouabain-insensitive) C3->C4

Caption: General workflow for Na+/K+-ATPase activity assay.

Protocol: Na+/K+-ATPase Activity Assay in Renal Tubular Cells

This protocol is adapted from methods used to study C-peptide's effects on renal cells.[5][9][13]

1. Materials and Reagents:

  • (Tyr⁰)-C-peptide (human or rat, depending on the model)

  • Assay Buffer: 50 mM Imidazole-HCl (pH 7.4), 100 mM NaCl, 10 mM KCl, 5 mM MgCl₂

  • ATP Solution: 100 mM ATP, pH adjusted to 7.4 with Tris base. Store in aliquots at -20°C.[15]

  • Ouabain Stock Solution: 10 mM Ouabain in Assay Buffer.

  • Cell Homogenization Buffer: 250 mM Sucrose, 30 mM Histidine (pH 7.2), 1 mM PMSF.

  • Inorganic Phosphate (Pi) Detection Reagent: A malachite green-based reagent (e.g., from a commercial kit) is recommended for its high sensitivity.[16][17]

  • Phosphate Standard: 1 mM KH₂PO₄ solution.

  • Protein Assay Reagent (e.g., Bradford).

2. Preparation of Cell Homogenate:

  • Culture human or rat renal tubular cells to confluence.

  • Wash cells twice with ice-cold PBS.

  • Scrape cells into ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Centrifuge at 1000 x g for 10 min at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant (this is the cell homogenate) and keep it on ice.

  • Determine the total protein concentration of the homogenate using a Bradford assay.

3. ATPase Reaction:

  • Prepare a phosphate standard curve (0-50 µM Pi) according to the detection reagent manufacturer's instructions.[16]

  • Set up reaction tubes (in duplicate or triplicate) on ice as follows:

ComponentTotal ATPaseOuabain-Insensitive ATPase
Assay Buffer70 µL60 µL
Ouabain (10 mM)-10 µL
(Tyr⁰)-C-peptide or Vehicle10 µL10 µL
Cell Homogenate (20-50 µg protein)10 µL10 µL
Pre-incubate at 37°C for 10 min
ATP (100 mM, diluted to 50mM)10 µL10 µL
Final Volume 100 µL 100 µL
Final Concentrations 5 mM ATP, 1 mM Ouabain (if present)

Note: The final concentration of (Tyr⁰)-C-peptide should be varied (e.g., 10⁻¹¹ to 10⁻⁷ M) to determine a dose-response curve.

  • After the pre-incubation, initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for 15-30 minutes. The time should be optimized to ensure the reaction is in the linear range.[16]

  • Stop the reaction by adding 200 µL of the Pi Detection Reagent.[16]

4. Phosphate Quantification and Calculation:

  • Allow color to develop for 10-30 minutes at room temperature (as per kit instructions).

  • Measure the absorbance at ~620-660 nm using a microplate reader.

  • Calculate the concentration of liberated Pi in each sample using the phosphate standard curve.

  • Calculate the specific activity as follows:

    • Total ATPase Activity = (Pi liberated in "Total ATPase" tube) / (time in min × mg protein)

    • Ouabain-Insensitive Activity = (Pi liberated in "Ouabain-Insensitive" tube) / (time in min × mg protein)

    • Na+/K+-ATPase Specific Activity = Total ATPase Activity - Ouabain-Insensitive Activity

  • Express results in nmol Pi / min / mg protein. Compare the activity in vehicle-treated samples to (Tyr⁰)-C-peptide-treated samples.

Concluding Remarks

The study of (Tyr⁰)-C-peptide's effect on Na+/K+-ATPase activity provides critical insights into the peptide's therapeutic potential for treating diabetic complications. The protocols outlined here offer a robust framework for researchers to quantify this biological activity in relevant cell systems. Careful optimization of enzyme concentration and incubation times is essential to ensure accurate and reproducible results. By using these methods, scientists can further unravel the complex signaling network of C-peptide and advance the development of novel therapeutics targeting this important pathway.

References

Troubleshooting & Optimization

Technical Support Center: Preservation of (Tyr0)-C-peptide in Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (Tyr0)-C-peptide in serum samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity of your experimental results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or undetectable (Tyr0)-C-peptide levels Proteolytic degradation of the peptide in the serum sample.- Ensure immediate processing of blood samples after collection.- Use serum separator tubes (SST) and centrifuge within 1 hour of collection.[1]- Alternatively, collect blood in EDTA tubes, which can offer better stability if there are delays in processing at room temperature.[2][3]- Add a broad-spectrum protease inhibitor cocktail to the serum immediately after separation.[4][5][6]
Improper sample storage.- For short-term storage (up to 24 hours), store serum at 2-8°C.[7]- For long-term storage, aliquot serum into cryovials and store at -20°C or -80°C.[1][8]- Avoid repeated freeze-thaw cycles.[9]
High variability in (Tyr0)-C-peptide measurements between samples Inconsistent sample handling procedures.- Standardize the time between blood collection, centrifugation, and freezing across all samples.- Ensure consistent use and concentration of protease inhibitors in all samples.
Hemolysis in serum samples.- Avoid vigorous shaking of blood collection tubes.- Use appropriate needle gauge and venipuncture technique to minimize red blood cell lysis. Even mild hemolysis can lead to a modest decrease in C-peptide values.[1]
Decreased (Tyr0)-C-peptide concentration over time in stored samples Suboptimal storage temperature.- Ensure that storage freezers are maintaining the correct temperature consistently.- For long-term stability, -80°C is preferable to -20°C.[8]
Protease activity in thawed samples.- Thaw samples on ice and use them immediately.- If samples need to be kept at room temperature for any length of time, ensure they are in a buffer containing protease inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is (Tyr0)-C-peptide and how does its stability in serum compare to native C-peptide?

(Tyr0)-C-peptide is a synthetic analog of C-peptide with a tyrosine residue added at the N-terminus, often to facilitate radioiodination for use in immunoassays. While direct comparative stability studies are not extensively published, it is widely assumed that the degradation pathways and susceptibility to serum proteases are very similar to native C-peptide. Therefore, the same sample handling and preservation protocols should be applied to (Tyr0)-C-peptide.

Q2: What are the primary causes of (Tyr0)-C-peptide degradation in serum?

The primary cause of (Tyr0)-C-peptide degradation in serum is enzymatic cleavage by endogenous proteases.[2] Serum contains a complex mixture of proteases, including serine proteases, cysteine proteases, aminopeptidases, and metalloproteases, which can rapidly degrade peptide analytes.[5][10]

Q3: What is the most effective method to prevent degradation?

The most effective method is a combination of rapid sample processing, appropriate temperature control, and the use of protease inhibitors. Blood should be collected and the serum separated as quickly as possible. The separated serum should then be treated with a broad-spectrum protease inhibitor cocktail and stored at or below -20°C.[1][8]

Q4: Should I use serum or plasma for (Tyr0)-C-peptide analysis?

C-peptide is generally more stable in serum, provided the sample is centrifuged immediately after clotting.[7][11] However, if there is a delay in processing at room temperature, EDTA plasma can offer better stability.[2][3]

Q5: What type of protease inhibitors should I use?

A broad-spectrum protease inhibitor cocktail is recommended to inhibit a wide range of proteases. These cocktails typically contain inhibitors for serine, cysteine, and aminopeptidases. Some cocktails also include EDTA to inhibit metalloproteases.[5][12] Aprotinin (B3435010) has also been specifically recommended for protecting C-peptide from proteolysis.[13]

Q6: At what temperature should I store my serum samples?

For short-term storage (up to 24 hours), 2-8°C is acceptable.[7] For long-term storage, samples should be frozen at -20°C or ideally at -80°C.[1][8]

Q7: How many times can I freeze and thaw my samples?

It is best to avoid repeated freeze-thaw cycles as this can lead to degradation of the peptide.[9] It is recommended to aliquot samples into single-use volumes before freezing.

Quantitative Data on C-peptide Stability

The following tables summarize the stability of C-peptide under various conditions.

Table 1: Effect of Sample Type and Storage Temperature on C-peptide Stability

Sample TypeStorage TemperatureDurationPercentage Deviation from Baseline
Separated Serum2-8°C7 days-5%
Separated Plasma (EDTA)2-8°C7 days-13%
Unspun SerumRoom Temperature48 hours-74%
Unspun Plasma (EDTA)Room Temperature48 hours-46%
Separated Serum-20°C30 daysMinimal degradation reported
Separated Plasma (EDTA)-20°C30 daysMinimal degradation reported

Data compiled from studies on endogenous C-peptide.[7][11][13][14]

Table 2: Effect of Delayed Centrifugation at Room Temperature

Sample TypeDelay in CentrifugationPercentage Deviation from Baseline
Serum48 hours-74%
Plasma (EDTA)48 hours-46%
Serum72 hours-80%
Plasma (EDTA)72 hours-23%

Data compiled from studies on endogenous C-peptide.[7][11][13]

Experimental Protocols

Protocol 1: Serum Collection and Processing for (Tyr0)-C-peptide Analysis

  • Blood Collection:

    • Collect whole blood into a serum separator tube (SST).

    • Gently invert the tube 5-10 times to mix the clot activator with the blood.

    • Allow the blood to clot at room temperature for 30-60 minutes.[8] Do not exceed 60 minutes.

  • Serum Separation:

    • Centrifuge the SST at 1,000-2,000 x g for 15 minutes at 4°C.[13]

    • Immediately following centrifugation, carefully aspirate the serum and transfer it to a clean polypropylene (B1209903) tube.

  • Addition of Protease Inhibitors:

    • Add a broad-spectrum protease inhibitor cocktail to the serum at the manufacturer's recommended concentration (e.g., 1:100).[5]

    • Alternatively, add aprotinin to a final concentration of 500 KIU/mL of serum.[13]

    • Gently mix the sample.

  • Storage:

    • For immediate analysis (within 3 hours), store the serum at 4°C.[13]

    • For short-term storage (up to 24 hours), store at 2-8°C.

    • For long-term storage, aliquot the serum into single-use cryovials and store at -80°C.[8]

Protocol 2: Preparation of a General Protease Inhibitor Cocktail (100X Stock)

This is an example of a commonly used protease inhibitor cocktail. Commercially available cocktails are also highly recommended.

  • Components:

    • AEBSF: 104 mM

    • Aprotinin: 80 µM

    • Bestatin: 4 mM

    • E-64: 1.4 mM

    • Leupeptin: 2 mM

    • Pepstatin A: 1.5 mM

  • Solvent: DMSO

  • Storage: Store the 100X stock solution at -20°C.

  • Usage: Dilute 1:100 in the serum sample for a 1X final concentration.

Visualizations

experimental_workflow cluster_collection Blood Collection cluster_processing Sample Processing cluster_storage Storage blood_draw Collect blood into serum separator tube (SST) clotting Allow to clot at RT for 30-60 min blood_draw->clotting centrifugation Centrifuge at 1,000-2,000 x g for 15 min at 4°C clotting->centrifugation serum_transfer Transfer serum to a new tube centrifugation->serum_transfer add_inhibitors Add protease inhibitor cocktail serum_transfer->add_inhibitors short_term Short-term: 2-8°C (up to 24h) add_inhibitors->short_term Immediate analysis long_term Long-term: -80°C add_inhibitors->long_term Future analysis

Caption: Experimental workflow for serum sample collection and processing.

degradation_pathway cluster_factors Factors Causing Degradation cluster_prevention Prevention Strategies proteases Endogenous Proteases (Serine, Cysteine, etc.) degraded_peptide Degraded Peptide Fragments proteases->degraded_peptide temperature High Temperature (Room Temp) temperature->degraded_peptide time Delayed Processing time->degraded_peptide freeze_thaw Repeated Freeze-Thaw freeze_thaw->degraded_peptide c_peptide (Tyr0)-C-peptide in Serum c_peptide->degraded_peptide Degradation inhibitors Protease Inhibitors inhibitors->proteases Inhibits cold_chain Immediate Cooling and Cold Storage cold_chain->temperature Counteracts prompt_processing Rapid Centrifugation and Separation prompt_processing->time Minimizes aliquoting Aliquoting Before Freezing aliquoting->freeze_thaw Avoids

Caption: Factors influencing (Tyr0)-C-peptide degradation and prevention.

troubleshooting_flowchart start Low (Tyr0)-C-peptide Recovery? check_protocol Was the sample processed immediately (within 1 hour)? start->check_protocol check_inhibitors Were protease inhibitors added? check_protocol->check_inhibitors Yes solution_delay Process samples immediately. Consider using EDTA plasma if delays are unavoidable. check_protocol->solution_delay No check_storage Was the sample stored at -20°C or -80°C? check_inhibitors->check_storage Yes solution_inhibitors Add a broad-spectrum protease inhibitor cocktail. check_inhibitors->solution_inhibitors No check_hemolysis Was the sample hemolyzed? check_storage->check_hemolysis Yes solution_storage Ensure proper long-term storage at -80°C and avoid freeze-thaw cycles. check_storage->solution_storage No solution_hemolysis Improve blood collection technique to prevent hemolysis. check_hemolysis->solution_hemolysis Yes success Problem Resolved check_hemolysis->success No solution_delay->start solution_inhibitors->start solution_storage->start solution_hemolysis->start

Caption: Troubleshooting flowchart for low (Tyr0)-C-peptide recovery.

References

Technical Support Center: Troubleshooting Low Signal in (Tyr0)-C-peptide ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low signal issues in your (Tyr0)-C-peptide ELISA experiments. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems leading to weak or no signal.

Frequently Asked Questions (FAQs)

Q1: What is a (Tyr0)-C-peptide ELISA, and how does it differ from a standard C-peptide ELISA?

A (Tyr0)-C-peptide ELISA is a specific type of immunoassay designed to measure C-peptide that lacks a tyrosine residue at a specific position. C-peptide is a 31-amino acid polypeptide that is cleaved from proinsulin and secreted in equimolar amounts with insulin. While most C-peptide ELISAs are designed to detect the common form of the peptide, a (Tyr0) kit specifically targets a variant without tyrosine. This distinction is crucial as the antibody recognition in the assay is highly specific to this non-tyrosinated epitope. The fundamental principles of the ELISA (e.g., sandwich or competitive format) remain the same, but the antibodies used are selected for their specific binding to the (Tyr0)-C-peptide.

Q2: What are the most common initial checks if I get a low or no signal?

If you encounter a low or no signal, begin with these preliminary checks:

  • Reagent Preparation and Addition: Double-check all reagent calculations and ensure they were prepared correctly and added in the proper sequence. Confirm that no essential reagent was omitted.

  • Kit Storage and Expiration: Verify that the ELISA kit and all its components have been stored at the recommended temperatures and are within their expiration dates.

  • Plate Reader Settings: Ensure the plate reader is set to the correct wavelength for the substrate used in your kit (e.g., 450 nm for TMB).

  • Positive Control: Always include a positive control with a known concentration of (Tyr0)-C-peptide to validate that the assay is performing as expected. If the positive control also shows a low signal, the issue likely lies with the assay setup or reagents.

Q3: Can the sample matrix affect my signal?

Yes, the sample matrix (e.g., serum, plasma, cell culture media) can significantly impact the ELISA signal. Components in the matrix can interfere with the binding of the antibody to the (Tyr0)-C-peptide, leading to a diminished signal. To mitigate this, it is advisable to use a sample diluent that is similar to the matrix of your standards. If matrix effects are suspected, performing a spike and recovery experiment can help confirm and quantify the interference.

Troubleshooting Guide for Low Signal

This section provides a detailed breakdown of potential causes for low signal in your (Tyr0)-C-peptide ELISA and offers specific solutions.

Potential Cause Specific Problem Recommended Solution & Experimental Protocol
Reagent Issues Incorrect reagent preparation or dilution.Review the kit protocol and recalculate all dilutions. Prepare fresh reagents if there is any doubt about their integrity.
Degraded or expired reagents (standards, antibodies, conjugate).Check the expiration dates on all kit components. Use a new kit if any components are expired. Ensure proper storage conditions (typically 2-8°C) have been maintained.
Inactive enzyme conjugate (e.g., HRP).Test the activity of the enzyme conjugate and substrate independently. For example, add a small amount of conjugate to the substrate solution in a separate tube to see if a color change occurs.
Procedural Errors Incorrect incubation times or temperatures.[1][2]Adhere strictly to the incubation times and temperatures specified in the protocol. If a low signal persists, you can try to optimize by increasing the incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C for the primary antibody step).[1] Ensure all reagents and the plate are at room temperature before starting the assay.
Inadequate washing.Ensure sufficient washing between steps to remove unbound reagents. However, overly aggressive washing can lead to the removal of bound antibodies or antigen. Follow the recommended number of washes and buffer volumes. Ensure the wash buffer is prepared correctly.
Pipetting errors.Calibrate your pipettes regularly. Use fresh pipette tips for each reagent and sample to avoid cross-contamination. Ensure accurate and consistent pipetting volumes.
Antibody/Antigen Binding Issues Low antibody concentration or affinity.If you are developing your own assay, you may need to increase the concentration of the capture or detection antibody. Perform a titration experiment to determine the optimal antibody concentration.
Target antigen concentration below the detection limit of the assay.[2]If you suspect very low levels of (Tyr0)-C-peptide in your samples, you may need to concentrate your samples or use a more sensitive ELISA kit if available. You can also try decreasing the sample dilution factor.[2]
Antibody specificity to (Tyr0)-C-peptide.Confirm that the antibodies used in the kit are specific for the non-tyrosinated form of C-peptide. If developing your own assay, ensure the immunogen used to generate the antibodies was the (Tyr0) form of the peptide.
Sample-Related Issues Sample degradation.C-peptide can be susceptible to degradation. Ensure proper sample collection and storage (typically frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Interfering substances in the sample (matrix effect).Dilute your samples further in the assay's sample diluent to reduce the concentration of interfering substances. If possible, use a sample diluent that mimics the composition of your sample matrix.

Visualizing the Troubleshooting Process

To aid in diagnosing the source of a low signal, the following workflow diagram outlines a logical progression of troubleshooting steps.

ELISA_Troubleshooting_Workflow start Low or No Signal Observed check_reagents Step 1: Verify Reagents - Check preparation & dilutions - Confirm non-expired - Proper storage start->check_reagents check_procedure Step 2: Review Procedure - Correct incubation times/temps? - Correct plate reader settings? - Proper washing technique? check_reagents->check_procedure Reagents OK issue_with_reagents Problem Likely with Reagents - Prepare fresh reagents - Use a new kit check_reagents->issue_with_reagents Reagents Faulty check_positive_control Step 3: Analyze Positive Control - Does it show expected signal? check_procedure->check_positive_control Procedure OK issue_with_procedure Problem Likely with Procedure - Repeat assay with strict adherence to protocol check_procedure->issue_with_procedure Procedure Faulty issue_with_samples Problem Likely with Samples - Check sample integrity - Investigate matrix effects check_positive_control->issue_with_samples Positive Control OK optimize_assay Step 4: Optimize Assay Parameters - Increase incubation time - Adjust antibody concentrations check_positive_control->optimize_assay Positive Control Fails signal_restored Signal Restored issue_with_reagents->signal_restored issue_with_procedure->signal_restored issue_with_samples->optimize_assay optimize_assay->signal_restored

Caption: A step-by-step workflow for troubleshooting low signal in a (Tyr0)-C-peptide ELISA.

Understanding the (Tyr0)-C-peptide ELISA Principle

The majority of C-peptide ELISAs operate on a sandwich or competitive principle. The choice of assay format can influence the troubleshooting approach.

ELISA_Principles cluster_sandwich Sandwich ELISA cluster_competitive Competitive ELISA s_start Capture Antibody Coated on Plate s_sample Add Sample (Tyr0)-C-peptide Binds s_start->s_sample s_detect Add Detection Antibody (Enzyme-Linked) s_sample->s_detect s_substrate Add Substrate s_detect->s_substrate s_signal Signal Proportional to (Tyr0)-C-peptide Concentration s_substrate->s_signal c_start (Tyr0)-C-peptide Coated on Plate c_sample Add Sample and Enzyme-Linked Antibody c_start->c_sample c_compete Competition for Antibody Binding c_sample->c_compete c_substrate Add Substrate c_compete->c_substrate c_signal Signal Inversely Proportional to (Tyr0)-C-peptide Concentration c_substrate->c_signal

Caption: Comparison of Sandwich and Competitive ELISA principles for (Tyr0)-C-peptide detection.

By systematically working through these troubleshooting steps and understanding the principles of your specific assay, you can effectively diagnose and resolve issues of low signal in your (Tyr0)-C-peptide ELISA experiments. Should you continue to experience difficulties, we recommend contacting the manufacturer of your specific ELISA kit for further support.

References

Technical Support Center: (Tyr0)-C-peptide Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering antibody cross-reactivity issues with (Tyr0)-C-peptide in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is (Tyr0)-C-peptide, and why is it used in our experiments?

(Tyr0)-C-peptide is a synthetic analog of C-peptide where a tyrosine residue has been added to the N-terminus. This modification serves two primary purposes in experimental settings. Firstly, the tyrosine residue provides a site for iodination (e.g., with ¹²⁵I), which is essential for use as a tracer in radioimmunoassays (RIAs). Secondly, the addition of tyrosine can sometimes enhance antibody recognition in certain immunoassays.[1][2]

Q2: What are the most common sources of cross-reactivity in a C-peptide immunoassay?

The most significant source of cross-reactivity in C-peptide immunoassays is proinsulin and its various partially processed forms (e.g., des- and split-proinsulins).[3][4] Since C-peptide is cleaved from proinsulin, antibodies raised against C-peptide may also recognize epitopes present on the proinsulin molecule. Modern assays are designed to minimize this, but it can still be a factor, especially in samples with high proinsulin concentrations.[5][6] Other potential, though less common, sources of interference can include anti-insulin antibodies, which may bind proinsulin and C-peptide complexes, and heterophile antibodies in the sample.[5][7]

Q3: Can the (Tyr0) modification itself cause cross-reactivity issues?

While the N-terminal tyrosine is added to improve assay performance, it is crucial to use antibodies that are specific to the core C-peptide sequence and do not recognize the N-terminal tyrosine. If the antibody used has an affinity for the tyrosine residue, it could potentially cross-react with other tyrosine-containing peptides in the sample, leading to falsely elevated results. However, most well-validated commercial antibodies for C-peptide are directed against distinct epitopes of the C-peptide molecule itself.

Q4: How can I differentiate between true C-peptide levels and cross-reacting substances?

Several methods can be employed:

  • Specificity analysis: Test the antibody against a panel of related peptides, including native C-peptide, (Tyr0)-C-peptide, proinsulin, and various proinsulin cleavage products.

  • Sample pre-treatment: Methods like polyethylene (B3416737) glycol (PEG) precipitation can be used to remove immune complexes that might interfere with the assay.[2][4]

  • Alternative detection methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that can distinguish between C-peptide, proinsulin, and their analogs based on mass-to-charge ratio, thus avoiding antibody-related cross-reactivity issues.[6][8]

Troubleshooting Guide

Issue 1: Higher-Than-Expected C-peptide Values
Possible Cause Recommended Action
Cross-reactivity with Proinsulin 1. Review the manufacturer's data sheet for your antibody or ELISA kit to check the stated cross-reactivity profile with proinsulin and its intermediates.[3] 2. If available, re-assay samples using an assay with higher specificity. 3. Consider measuring proinsulin levels in your samples separately to assess its potential contribution.
Interference from Heterophile Antibodies 1. Re-assay the sample after pre-treatment with a heterophile antibody blocking reagent. 2. Dilute the sample and re-assay; interference from heterophile antibodies often does not dilute linearly.
Antibody Recognizes (Tyr0) Modification 1. Perform a competition assay using both native C-peptide and (Tyr0)-C-peptide as competitors. If the antibody has a high affinity for the modification, you will see a significant difference in the competition curves. 2. Test the antibody's reactivity against other unrelated tyrosine-containing peptides.
Contaminated Reagents 1. Prepare fresh buffers and substrate solutions. 2. Ensure that standards and controls have not been contaminated.
Issue 2: Poor Correlation Between (Tyr0)-C-peptide Assay and Native C-peptide Assay
Possible Cause Recommended Action
Different Antibody Specificities 1. The antibodies in the two assays may recognize different epitopes on the C-peptide molecule. The N-terminal modification of (Tyr0)-C-peptide might sterically hinder the binding of one antibody but not the other. 2. Perform an epitope mapping experiment if possible, or consult the manufacturer for detailed antibody binding site information.
Matrix Effects 1. The sample matrix (e.g., serum, plasma) may affect each assay differently. 2. Perform a spike and recovery experiment in your sample matrix for both assays to assess for matrix interference.
Standard Curve Discrepancies 1. Ensure that the standards used in both assays are accurately calibrated and have not degraded. The use of international reference reagents for calibration is recommended.[3][8] 2. Compare the standard curves from both assays to check for differences in slope and dynamic range.

Quantitative Data Summary

The following table summarizes typical cross-reactivity data for commercially available C-peptide ELISA kits. Note that these values can vary between lots and manufacturers.

Interfering Substance Typical Cross-Reactivity (%) Reference
Proinsulin2%[3]
Proinsulin (Des 31-32)3%[3]
Proinsulin (Split 32-33)2%[3]
Proinsulin (Des 64-65)74%[3]
Proinsulin (Split 65-66)10%[3]
Insulin< 0.0006%[3]

Key Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
  • Coating: Coat a 96-well microplate with a capture antibody specific for C-peptide. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Prepare a series of dilutions for the competing antigens: native C-peptide, (Tyr0)-C-peptide, proinsulin, and other relevant peptides.

  • Incubation: Add a fixed concentration of biotinylated (Tyr0)-C-peptide (or another labeled C-peptide) mixed with the varying concentrations of competing antigens to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate: Add TMB substrate and incubate in the dark until color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the concentration of the competitor peptides. A rightward shift in the curve for a given peptide indicates cross-reactivity.

Protocol 2: Spike and Recovery for Matrix Effect Evaluation
  • Sample Preparation: Obtain a sample of the matrix to be tested (e.g., serum, plasma).

  • Spiking: Spike the matrix with known concentrations of (Tyr0)-C-peptide (e.g., low, medium, and high concentrations within the assay's dynamic range). Also, prepare a set of standards in the standard assay diluent.

  • Assay: Measure the concentration of C-peptide in both the spiked matrix samples and the standard diluent samples using your immunoassay.

  • Calculation: Calculate the percent recovery using the following formula: % Recovery = (Measured Concentration in Matrix / Expected Concentration) * 100

  • Interpretation: A recovery rate between 80-120% generally indicates that the matrix is not significantly interfering with the assay.

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Coat 1. Coat Plate with Capture Antibody Wash1 2. Wash Coat->Wash1 Block 3. Block Wash1->Block AddSample 4. Add Sample/ Standard + Labeled Antigen Block->AddSample Incubate1 5. Incubate AddSample->Incubate1 Wash2 6. Wash Incubate1->Wash2 AddEnzyme 7. Add Enzyme Conjugate Wash2->AddEnzyme Incubate2 8. Incubate AddEnzyme->Incubate2 Wash3 9. Wash Incubate2->Wash3 AddSubstrate 10. Add Substrate Wash3->AddSubstrate Stop 11. Stop Reaction AddSubstrate->Stop Read 12. Read Plate Stop->Read

Caption: General workflow for a competitive ELISA.

Troubleshooting_Logic Start High C-peptide Signal Proinsulin Check Proinsulin Cross-Reactivity Start->Proinsulin Heterophile Test for Heterophile Antibody Interference Start->Heterophile Contamination Check for Reagent Contamination Start->Contamination Validate Run Specificity/ Competition Assay Proinsulin->Validate Reassay Re-assay with Blocking Agents Heterophile->Reassay Remake Prepare Fresh Reagents Contamination->Remake Result Accurate Result Validate->Result Reassay->Result Remake->Result

Caption: Troubleshooting logic for unexpectedly high signals.

References

addressing matrix effects in (Tyr0)-C-peptide measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in (Tyr0)-C-peptide measurement.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during C-peptide analysis.

Issue 1: Low Analyte Recovery in Immunoassays

Symptom: You observe lower than expected (Tyr0)-C-peptide concentrations in your serum or plasma samples when using an immunoassay.

Possible Cause: Matrix effects from endogenous substances interfering with antibody-antigen binding. Common interferences include hemolysis, lipemia, and high concentrations of proteins or other substances.

Troubleshooting Steps:

  • Sample Inspection: Visually inspect samples for signs of hemolysis (reddish tint) or lipemia (cloudiness).[1]

  • Sample Dilution: Dilute the sample with the assay's sample diluent to reduce the concentration of interfering substances. It is crucial to use the same diluent for both samples and standards to ensure consistency.[2] An acceptable recovery range is typically 80-120%.[2]

  • For Hemolyzed Samples: If hemolysis is suspected, note that it can negatively affect C-peptide measurement.[3][4] One study has proposed a correction equation for C-peptide concentration in hemolyzed samples measured by a specific immunoassay: C-Pcorr = C-Pmeas / (0.969 - 1.5 * Hbserum/plasma - 5.394e-5 * Time)[3][4]

    • C-Pcorr = Corrected C-peptide concentration

    • C-Pmeas = Measured C-peptide concentration

    • Hbserum/plasma = Hemoglobin concentration in the sample

    • Time = Exposure time to hemolysis

  • For Lipemic Samples: For cloudy, lipemic samples, high-speed centrifugation or ultracentrifugation can be used to remove lipids. A protocol for lipemia removal using an ultracentrifuge has been shown to be effective.[5]

  • Spike and Recovery Experiment: To confirm matrix effects, perform a spike and recovery experiment. Add a known amount of C-peptide standard to your sample matrix and compare the measured concentration to the expected concentration. A recovery outside the 80-120% range suggests the presence of matrix effects.[2]

Issue 2: Inconsistent Results in LC-MS/MS Analysis

Symptom: You are experiencing poor reproducibility, ion suppression, or enhancement in your LC-MS/MS data for (Tyr0)-C-peptide.

Possible Cause: Co-eluting matrix components are interfering with the ionization of the target analyte.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to mitigate matrix effects in LC-MS/MS is through rigorous sample preparation.

    • Protein Precipitation (PPT): This is a simple and common method. Acetonitrile (B52724) or ethanol (B145695) are effective precipitants.[6] See the detailed protocol below.

    • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT and can significantly reduce matrix effects.[6][7] C18 and mixed-mode anion exchange (MAX) are commonly used sorbents for C-peptide.[6][8] See the detailed protocol below.

    • Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte from interfering substances.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects in LC-MS/MS.[9] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is as similar as possible to your samples (e.g., C-peptide-free serum).[9] This helps to compensate for matrix-induced changes in ionization efficiency.

  • Chromatographic Optimization: Adjust your chromatographic conditions (e.g., gradient, column chemistry, flow rate) to separate the C-peptide peak from interfering matrix components.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in C-peptide measurement?

A1: The most common sources of matrix effects are endogenous substances present in biological samples. For immunoassays, these include high levels of triglycerides (lipemia), bilirubin (B190676) (icterus), hemoglobin from ruptured red blood cells (hemolysis), and total protein.[11] Cross-reactivity with proinsulin can also be a concern.[11][12] For LC-MS/MS, a wider range of molecules can interfere with the ionization process, including phospholipids, salts, and other endogenous compounds.[10]

Q2: How can I determine if my assay is being affected by matrix effects?

A2: A spike and recovery experiment is a straightforward way to assess for matrix effects.[2] You can also perform a dilution linearity assessment. If the measured concentration does not scale linearly with the dilution factor, it is an indication of matrix interference. For LC-MS/MS, a post-column infusion experiment can identify regions of the chromatogram where ion suppression or enhancement occurs.

Q3: What is the best sample preparation method to reduce matrix effects for LC-MS/MS analysis of C-peptide?

A3: The optimal sample preparation method depends on the complexity of your sample matrix and the required sensitivity of your assay.

  • Protein Precipitation (PPT) is a quick and easy method suitable for many applications.

  • Solid-Phase Extraction (SPE) generally provides a cleaner extract than PPT, leading to reduced matrix effects and potentially better sensitivity.[6][7]

  • A combination of PPT and SPE can offer the most comprehensive sample cleanup.[13]

Q4: Can I use the same sample preparation protocol for both immunoassays and LC-MS/MS?

A4: Not necessarily. Immunoassays are often more tolerant of matrix components than LC-MS/MS. While a simple dilution may suffice for an immunoassay, a more rigorous cleanup like SPE is often required for reliable LC-MS/MS quantification.

Q5: My samples are hemolyzed. Can I still get accurate C-peptide results?

A5: Hemolysis has been shown to negatively impact C-peptide immunoassay results, often leading to a decrease in the measured concentration.[3][4] If you must use hemolyzed samples, it is important to validate the impact of hemolysis on your specific assay. For some assays, a correction equation may be applicable, but this needs to be used with caution.[3][4] For LC-MS/MS, the impact of hemolysis should also be evaluated, and appropriate sample cleanup procedures should be employed.

Data Presentation

Table 1: Impact of Common Interferences on C-peptide Immunoassay Recovery

InterferentConcentrationAverage Recovery (%)
BilirubinUp to 38.7 mg/dL115%
TriglyceridesUp to 2,142 mg/dL109%
HemolysisUp to 1.3 g/dL Hemoglobin103%
CreatinineUp to 13.13 mg/dL100%
Total ProteinUp to 9.1 g/dL92%

Data adapted from a study using an LC-MS/MS assay, but provides a general indication of the direction of interference.[11]

Table 2: Comparison of Sample Preparation Techniques for Peptide Recovery

Sample Preparation MethodTypical RecoveryLevel of Matrix Effect Reduction
Protein Precipitation (PPT) with Acetonitrile/Ethanol>50% for parent peptides and catabolitesModerate
Solid-Phase Extraction (SPE) - Mixed-Mode Anion Exchange (MAX)>20% for all peptidesHigh
Solid-Phase Extraction (SPE) - C18Variable, dependent on peptide propertiesHigh

Data is generalized from studies on various peptides and may vary for (Tyr0)-C-peptide.[6]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for C-peptide Analysis

Objective: To remove the majority of proteins from serum or plasma samples.

Materials:

  • Serum or plasma sample

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

Procedure:

  • Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the C-peptide, without disturbing the protein pellet.

  • The supernatant can then be dried down and reconstituted in a suitable buffer for LC-MS/MS analysis or directly analyzed if the solvent is compatible with the analytical method.

Protocol 2: Solid-Phase Extraction (SPE) for C-peptide Cleanup

Objective: To further purify the C-peptide extract after protein precipitation, removing salts and other polar impurities.

Materials:

  • Supernatant from Protocol 1

  • C18 SPE cartridge (e.g., Sep-Pak™)

  • Binding Buffer: 1% trifluoroacetic acid (TFA) in water

  • Elution Buffer: 60% acetonitrile, 1% TFA, 39% water

  • SPE vacuum manifold (optional)

Procedure:

  • Condition the SPE cartridge: Pass 1 mL of Elution Buffer through the C18 cartridge, followed by 3 mL of Binding Buffer. Do not allow the cartridge to go dry.

  • Load the sample: Load the supernatant from the protein precipitation step onto the conditioned C18 cartridge.

  • Wash the cartridge: Slowly pass 3 mL of Binding Buffer through the cartridge twice to wash away salts and other hydrophilic impurities.

  • Elute the C-peptide: Elute the C-peptide from the cartridge with 3 mL of Elution Buffer. Collect the eluate in a clean tube.

  • Dry and reconstitute: Evaporate the solvent from the eluate (e.g., using a centrifugal concentrator or a stream of nitrogen). Reconstitute the dried peptide in a mobile phase-compatible solvent for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Serum/Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) start->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) (Optional, for cleaner sample) supernatant->spe For LC-MS/MS analysis LC-MS/MS or Immunoassay supernatant->analysis For Immunoassay (with dilution) spe->analysis troubleshooting_logic start Inaccurate C-peptide Results check_sample Visually Inspect Sample (Hemolysis, Lipemia) start->check_sample immunoassay Immunoassay Issues check_sample->immunoassay Visible Issues lcms LC-MS/MS Issues check_sample->lcms No Visible Issues dilution Dilute Sample immunoassay->dilution spike_recovery Perform Spike & Recovery Experiment lcms->spike_recovery sample_prep Optimize Sample Prep (PPT, SPE) spike_recovery->sample_prep Poor Recovery use_sil_is Use Stable Isotope-Labeled Internal Standard sample_prep->use_sil_is

References

how to handle (Tyr0)-C-peptide (human) stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and mitigating stability issues associated with (Tyr0)-C-peptide (human). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of (Tyr0)-C-peptide.

Q1: My lyophilized (Tyr0)-C-peptide appears as a gel or is barely visible in the vial. Is there a problem with the product?

A: No, this is often normal. Peptides can be highly hygroscopic, meaning they readily absorb moisture from the air, which can make the lyophilized powder appear as a gel-like substance.[1][2] Additionally, small quantities of lyophilized peptide may form a thin, almost invisible film on the vial's surface.[2] This does not indicate a loss of product. Always reconstitute the entire vial as instructed to ensure you are working with the correct concentration.

Q2: My reconstituted (Tyr0)-C-peptide solution is cloudy or contains visible particles. What should I do?

A: Cloudiness or visible particles in your peptide solution can indicate several issues, primarily aggregation or incomplete dissolution. Human C-peptide has a known propensity to self-assemble into amyloid-like fibrils, which can affect its biological activity.[3]

Troubleshooting Steps:

  • Gentle Agitation: Gently swirl or roll the vial to ensure the peptide is thoroughly mixed. Avoid vigorous shaking, as this can damage the peptide structure.[4][5]

  • Sonication: A brief sonication in a water bath can help break up larger aggregates and facilitate the dissolution of particles.[6][7] Be careful to avoid excessive warming of the sample.[6]

  • pH Adjustment: The solubility of peptides is highly dependent on pH. (Tyr0)-C-peptide is an acidic peptide. If you are using a neutral buffer, a slight adjustment of the pH might be necessary.

  • Filtration: If particles persist, you can filter the solution through a 0.2 µm filter to remove potential bacterial contamination and aggregates.[1]

If the solution remains cloudy after these steps, it is recommended to discard it and prepare a fresh solution, as significant aggregation may have occurred, which could impact your experimental results.

Q3: I am observing a loss of peptide activity or inconsistent results in my experiments. Could this be a stability issue?

A: Yes, inconsistent results or a loss of activity are common signs of peptide degradation. Several factors could be at play:

  • Improper Storage: Storing peptide solutions for extended periods, even at -20°C, is not recommended as they have a limited shelf-life.[1][6][7] Peptides containing residues like Gln, Asn, Cys, Met, and Trp are particularly susceptible to degradation in solution.[1][6][7]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can degrade the peptide.[1][8][9] It is crucial to aliquot the reconstituted peptide into single-use volumes to avoid this.[1][8]

  • Oxidation: The addition of a tyrosine residue at position 0 in (Tyr0)-C-peptide, along with the presence of other susceptible residues like Met or Cys in the native sequence, makes the peptide prone to oxidation.[1][6][7] This can be minimized by using oxygen-free buffers or adding reducing agents like DTT.[6]

  • Bacterial Degradation: Peptide solutions are susceptible to bacterial growth, which can degrade the peptide.[1] Always use sterile buffers for reconstitution and consider filtering the solution.[1][10]

Q4: How can I minimize proteolytic degradation of (Tyr0)-C-peptide in my cell culture or in vivo experiments?

A: C-peptide can be cleaved by certain proteases. Studies have shown that C-peptide can be degraded by cathepsin B, which cleaves the peptide at leucine (B10760876) residues.[11][12] It can also be degraded by neutral metallo-endopeptidases.[13] To minimize proteolytic degradation in your experiments, consider the following:

  • Use of Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail to your experimental system can help prevent the degradation of (Tyr0)-C-peptide.

  • Serum-Free Media: If your experimental design allows, using serum-free media can reduce the concentration of proteases.

  • Control Experiments: Include control experiments to assess the rate of peptide degradation in your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized (Tyr0)-C-peptide?

A: For optimal stability, lyophilized (Tyr0)-C-peptide should be stored under the conditions outlined in the table below.

Table 1: Recommended Storage Conditions for Lyophilized (Tyr0)-C-peptide

Storage DurationTemperatureAdditional Recommendations
Short-term (days to weeks)4°CKeep in a tightly sealed container, protected from light.[2][6][14]
Long-term (months to years)-20°C to -80°CStore in a desiccator to prevent moisture absorption.[1][6][8][9][14] Avoid frost-free freezers due to temperature fluctuations.[9]

Q2: What are the recommended storage conditions for reconstituted (Tyr0)-C-peptide?

A: The shelf-life of peptides in solution is very limited.[1] Long-term storage in solution is not recommended.[6][7] If storage is unavoidable, follow the guidelines below.

Table 2: Recommended Storage Conditions for Reconstituted (Tyr0)-C-peptide

Storage DurationTemperatureAdditional Recommendations
Short-term (1-2 weeks)4°CUse sterile buffers at pH 5-6.[1][2]
Long-term (up to 3-4 months)-20°CAliquot into single-use volumes to avoid freeze-thaw cycles.[1][2]
Extended-term (up to 1 year)-80°CAliquot into single-use volumes.[2]

Q3: What are the main degradation pathways for (Tyr0)-C-peptide?

A: (Tyr0)-C-peptide is susceptible to several physical and chemical degradation pathways that can compromise its stability and activity.

cluster_physical Physical Instability cluster_chemical Chemical Instability Peptide (Tyr0)-C-peptide Aggregation Aggregation (Fibril Formation) Peptide->Aggregation Self-assembly Oxidation Oxidation (Tyr, Met residues) Peptide->Oxidation Exposure to O2 Hydrolysis Hydrolysis (Peptide Bonds) Peptide->Hydrolysis Acid/Base Catalyzed Deamidation Deamidation (Asn, Gln residues) Peptide->Deamidation pH dependent Proteolysis Proteolytic Cleavage (e.g., Cathepsin B) Peptide->Proteolysis Enzymatic

Caption: Main degradation pathways for (Tyr0)-C-peptide.

Q4: What is the shelf-life of (Tyr0)-C-peptide?

A: The shelf-life of (Tyr0)-C-peptide is highly dependent on its state (lyophilized or in solution) and storage conditions. As a lyophilized powder stored at -20°C or lower, it can be stable for several years.[1][8] However, once reconstituted, its stability significantly decreases. In solution, it is recommended to use it within a few weeks when stored at 4°C or within a few months if aliquoted and stored at -20°C.[2][6] For any critical applications, it is best to use a freshly prepared solution.

Q5: Does the added Tyrosine at position 0 affect the stability of the peptide?

A: Yes. While the addition of a tyrosine residue is primarily for the purpose of radioiodination in immunoassays, it introduces an additional site susceptible to oxidation.[1][6][7] Therefore, extra care should be taken to protect (Tyr0)-C-peptide from oxidative damage by using degassed buffers and minimizing its exposure to air.

Quantitative Data on C-peptide Stability

The following table summarizes findings on the stability of C-peptide in human plasma and serum samples under various storage conditions. This data can help in designing experiments and handling biological samples containing C-peptide.

Table 3: Stability of Human C-peptide in Uncentrifuged Blood Samples at Room Temperature

Sample TypeTime at Room TemperaturePercentage Deviation from BaselineStability
EDTA Plasma48 hours-46%Unstable
Serum48 hours-74%Highly Unstable
Data adapted from a study on C-peptide stability.[15][16]

Table 4: Stability of Human C-peptide in Separated Samples Stored for 7 Days

Sample TypeStorage TemperaturePercentage Deviation from BaselineStability
EDTA Plasma2-8°C-13%Moderately Stable
Serum2-8°C-5%Stable
Data adapted from a study on C-peptide stability.[15][16]

These findings suggest that for analytical purposes, C-peptide is more stable in serum if the sample is centrifuged promptly and stored at 2-8°C or frozen.[15][16]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized (Tyr0)-C-peptide

This protocol provides a standardized method for reconstituting lyophilized (Tyr0)-C-peptide to ensure consistency and minimize degradation.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator.[6][7] This prevents moisture from condensing inside the vial, which can affect peptide stability.[6][7]

  • Prepare the Solvent: Use a sterile, high-purity solvent appropriate for your application (e.g., sterile water, PBS, or another buffer at pH 5-6).[1][10] Ensure the solvent is at room temperature.[4][17]

  • Add the Solvent: Using a sterile pipette, slowly add the calculated volume of solvent to the vial.[5] Aim the stream of liquid against the side of the vial to avoid foaming.[5]

  • Dissolve the Peptide: Gently swirl or roll the vial until the peptide is completely dissolved.[4][5] If necessary, a brief sonication can be used.[6][7]

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, immediately aliquot the reconstituted peptide solution into single-use, low-protein-binding microcentrifuge tubes.[1][8]

  • Store Properly: Store the aliquots at -20°C or -80°C for long-term use.[1][2][8]

Protocol 2: Assessment of (Tyr0)-C-peptide Stability by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general workflow for assessing the stability of a (Tyr0)-C-peptide solution over time.

start Start reconstitute Reconstitute (Tyr0)-C-peptide in desired buffer start->reconstitute aliquot Aliquot into multiple vials for different time points reconstitute->aliquot incubate Incubate aliquots under specific conditions (e.g., 37°C) aliquot->incubate sample At each time point (T0, T1, T2...) remove an aliquot incubate->sample hplc Analyze by RP-HPLC sample->hplc data Quantify the area of the intact peptide peak hplc->data plot Plot % remaining peptide vs. time data->plot end End plot->end

Caption: Workflow for assessing peptide stability using RP-HPLC.

C-peptide Signaling Pathway

(Tyr0)-C-peptide is expected to mimic the biological activity of native C-peptide, which involves binding to a G-protein coupled receptor and activating several downstream signaling cascades.

Cpeptide (Tyr0)-C-peptide GPCR G-Protein Coupled Receptor (GPCR) Cpeptide->GPCR Binds PLC PLCγ GPCR->PLC Activates eNOS ↑ eNOS activity GPCR->eNOS Activates NaK ↑ Na+/K+-ATPase activity GPCR->NaK Activates Ca ↑ Intracellular Ca2+ PLC->Ca PKC PKC Ca->PKC MAPK MAPK Pathway (ERK1/2) PKC->MAPK TF Upregulation of Transcription Factors MAPK->TF

References

Technical Support Center: Human C-peptide Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with human C-peptide immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the importance of measuring C-peptide?

A1: C-peptide is a peptide chain that is cleaved from proinsulin to form insulin (B600854). It is secreted in equimolar amounts with insulin from the pancreatic β-cells.[1][2][3] Due to its longer half-life in circulation compared to insulin, C-peptide is a stable and reliable marker of endogenous insulin secretion and β-cell function.[4][5] Its measurement is crucial in various clinical and research settings, including the differential diagnosis of hypoglycemia, assessment of residual β-cell function in diabetes, and monitoring after pancreatic islet cell transplantation.[1][6]

Q2: What are the most common sources of error in C-peptide immunoassays?

A2: The most frequently encountered issues in C-peptide immunoassays include problems with sample collection and handling, interference from hemolysis, cross-reactivity with proinsulin and its precursors, the hook effect at very high C-peptide concentrations, and matrix effects from components within the sample.[7][8][9]

Q3: How should samples be collected and handled for C-peptide measurement?

A3: Proper sample handling is critical for accurate C-peptide measurement. Serum or plasma are the recommended sample types.[4] It is advised to separate the serum or plasma from cells as soon as possible, ideally within 2 hours of collection.[4][6] Samples should be analyzed within a few hours or frozen for longer-term storage.[2][4] Repeated freeze-thaw cycles should be avoided.[4][10] Some studies suggest that plasma collected in EDTA tubes may offer better stability at room temperature for up to 24 hours.[1]

Q4: Can I use hemolyzed samples for my C-peptide assay?

A4: The use of hemolyzed samples is generally not recommended.[6] While some older studies suggested C-peptide was unaffected by hemolysis, more recent evidence indicates that hemolysis can lead to a significant decrease in measured C-peptide concentrations, with the effect worsening with increased degrees of hemolysis and longer exposure times.[11][12][13][14] This is thought to be due to the release of proteolytic enzymes from red blood cells.[15]

Troubleshooting Guides

Issue 1: Lower than Expected C-peptide Values

Potential Cause 1: Sample Degradation

  • Question: My C-peptide results are consistently low or undetectable. Could my samples have degraded?

  • Answer: Yes, improper sample handling and storage can lead to C-peptide degradation. C-peptide is susceptible to proteolysis. To minimize degradation, ensure that blood samples are processed promptly after collection. Serum or plasma should be separated from cells quickly and either assayed immediately or stored frozen.[2][4] Avoid repeated freeze-thaw cycles.[4] For long-term storage, freezing at -20°C or colder is recommended.[2][3]

Potential Cause 2: Hemolysis

  • Question: I noticed some of my samples have a reddish tint, and the C-peptide values are lower than anticipated. Is this related to hemolysis?

  • Answer: It is highly likely. Hemolysis can cause a significant negative interference in C-peptide immunoassays, leading to artificially low results.[12][13] The degree of interference often correlates with the severity of hemolysis.[11] It is best to recollect the samples if possible. Grossly hemolyzed specimens are typically rejected by clinical laboratories.[6]

Issue 2: Higher than Expected C-peptide Values

Potential Cause 1: Cross-reactivity with Proinsulin

  • Question: My C-peptide readings are unexpectedly high, especially in samples where I might expect high proinsulin levels. Could this be due to cross-reactivity?

  • Answer: Yes, this is a significant possibility. Many C-peptide immunoassays exhibit some degree of cross-reactivity with proinsulin and its conversion intermediates because the C-peptide amino acid sequence is present within these precursor molecules.[16][17] The degree of cross-reactivity can vary significantly between different assay kits and manufacturers.[18][19] Some assays may have cross-reactivity close to 100% with proinsulin.[18] If you suspect high proinsulin levels in your samples (e.g., in cases of insulinoma or impaired proinsulin processing), it is crucial to use an assay with minimal proinsulin cross-reactivity or to consider methods like LC-MS/MS for more specific quantification.[7][16]

Potential Cause 2: Renal Insufficiency

  • Question: The C-peptide levels in my patient cohort with kidney disease seem elevated. Is this a true reflection of β-cell function?

  • Answer: Not necessarily. The kidneys are the primary site of C-peptide clearance from the circulation.[2][20] In individuals with renal insufficiency or kidney disease, C-peptide clearance is impaired, leading to its accumulation in the blood and consequently, elevated C-peptide concentrations that do not accurately reflect pancreatic secretion rates.[4][6]

Issue 3: Inconsistent or Non-reproducible Results

Potential Cause 1: Matrix Effect

  • Question: I am observing variability in my results that doesn't seem to be related to sample handling or assay protocol. Could it be a matrix effect?

  • Answer: Yes, the sample matrix, which includes all the components of the sample other than the analyte of interest (e.g., proteins, lipids, salts), can interfere with the antibody-antigen binding in an immunoassay, leading to inaccurate and imprecise results.[8][21] This can be particularly challenging when comparing results from different sample types (e.g., serum vs. plasma) or from populations with different physiological states. To mitigate matrix effects, it is important to use a consistent sample type and to validate the assay for the specific matrix you are working with. This may involve performing spike and recovery experiments or parallelism studies.[22]

Potential Cause 2: High-Dose Hook Effect

  • Question: I have a sample that I expect to have an extremely high C-peptide concentration, but the result is paradoxically low. Could this be a "hook effect"?

  • Answer: Yes, this is a classic example of the high-dose hook effect, which can occur in one-step sandwich immunoassays.[9] At very high analyte concentrations, an excess of C-peptide can saturate both the capture and detection antibodies simultaneously, preventing the formation of the "sandwich" complex and leading to a falsely decreased signal. If you suspect a hook effect, the sample should be diluted and re-assayed. The measured concentration after dilution, when corrected for the dilution factor, should be significantly higher.[9]

Quantitative Data Summary

Table 1: Impact of Hemolysis on C-peptide Measurement

Degree of HemolysisReported Effect on C-peptide ConcentrationReference
Mild to SevereSignificant decrease in measured values.[14][14]
Increasing DegreeProgressive decrease in C-peptide concentration.[12][13][12][13]
Time DependentDecrease in C-peptide is also dependent on exposure time to hemolysate.[12][13][12][13]

Table 2: Proinsulin Cross-Reactivity in C-peptide Immunoassays

Assay/StudyReported Proinsulin Cross-ReactivityReference
Diasorin Liaison XLStated as <3% by manufacturer, but independent investigation suggested close to 100%.[18][18]
General ImmunoassaysCan be a significant issue, with some assays showing over 20% cross-reactivity.
Modern AssaysGenerally should be less than 10%.[20][20]
Tosoh A1A-9000.047%[19]

Experimental Protocols

Protocol 1: Evaluation of Proinsulin Cross-Reactivity

This protocol provides a general framework for assessing the cross-reactivity of proinsulin in a specific C-peptide immunoassay.

  • Reagent Preparation:

    • Prepare a series of proinsulin standards of known concentrations.

    • Prepare the C-peptide immunoassay reagents according to the manufacturer's instructions.

  • Assay Procedure:

    • Run the proinsulin standards in the C-peptide immunoassay as if they were unknown samples.

    • Include the C-peptide calibrators provided with the kit to generate a standard curve.

  • Data Analysis:

    • Using the C-peptide standard curve, determine the apparent "C-peptide concentration" for each of the proinsulin standards.

    • Calculate the percentage of cross-reactivity for each proinsulin concentration using the following formula:

      • % Cross-reactivity = (Apparent C-peptide Concentration / Actual Proinsulin Concentration) * 100

  • Interpretation:

    • A high percentage indicates significant cross-reactivity, which could lead to falsely elevated C-peptide results in samples containing high levels of proinsulin.

Protocol 2: Troubleshooting a Suspected High-Dose Hook Effect

This protocol outlines the steps to identify and resolve a potential high-dose hook effect.

  • Sample Identification:

    • Identify samples with unexpectedly low C-peptide concentrations, particularly when clinical or experimental context suggests very high levels.

  • Sample Dilution:

    • Prepare a series of dilutions of the suspect sample (e.g., 1:10, 1:100) using the assay's recommended diluent.

  • Re-analysis:

    • Assay the diluted samples for C-peptide according to the standard protocol.

  • Data Analysis:

    • Calculate the C-peptide concentration for each dilution and multiply by the respective dilution factor.

  • Interpretation:

    • If the corrected C-peptide concentration increases with dilution and then plateaus, a high-dose hook effect is confirmed. The highest, consistent value after correction is the more accurate result.

Visualizations

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase cluster_pitfalls Common Pitfalls SampleCollection Sample Collection (Serum/Plasma) SampleProcessing Sample Processing (Centrifugation) SampleCollection->SampleProcessing < 2 hours SampleStorage Sample Storage (Refrigerated/Frozen) SampleProcessing->SampleStorage Promptly Hemolysis Hemolysis SampleProcessing->Hemolysis Immunoassay C-peptide Immunoassay SampleStorage->Immunoassay Degradation Degradation SampleStorage->Degradation DataAnalysis Data Analysis Immunoassay->DataAnalysis CrossReactivity Proinsulin Cross-Reactivity Immunoassay->CrossReactivity HookEffect Hook Effect Immunoassay->HookEffect MatrixEffect Matrix Effect Immunoassay->MatrixEffect ResultInterpretation Result Interpretation DataAnalysis->ResultInterpretation

Caption: Workflow of C-peptide immunoassay with common pitfalls.

G start Low C-peptide Result check_sample Check Sample Quality start->check_sample hemolysis Hemolysis Present? check_sample->hemolysis storage Improper Storage? hemolysis->storage No recollect Recollect Sample hemolysis->recollect Yes review_protocol Review Storage Protocol storage->review_protocol Yes valid_result Result Likely Valid (Consider Clinical Context) storage->valid_result No G start High C-peptide Result check_proinsulin Suspect High Proinsulin? start->check_proinsulin check_assay_specs Check Assay Cross-Reactivity check_proinsulin->check_assay_specs Yes check_renal Patient has Renal Insufficiency? check_proinsulin->check_renal No use_specific_assay Use Assay with Low Cross-Reactivity or LC-MS/MS check_assay_specs->use_specific_assay interpret_with_caution Interpret Result with Caution (Elevated due to low clearance) check_renal->interpret_with_caution Yes valid_result Result Likely Reflects High Endogenous Secretion check_renal->valid_result No

References

lot-to-lot variability of commercial (Tyr0)-C-peptide standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the lot-to-lot variability of commercial (Tyr0)-C-peptide standards. It is intended for researchers, scientists, and drug development professionals utilizing C-peptide immunoassays.

Frequently Asked Questions (FAQs)

Q1: Why do I see a significant shift in my C-peptide measurements after switching to a new lot of (Tyr0)-C-peptide standard?

A1: Significant shifts in C-peptide measurements upon changing standard lots are a well-documented issue stemming from a lack of standardization across different manufacturers and even between different lots from the same manufacturer.[1][2][3][4] Although many commercial assays are traceable to an international reference reagent, substantial variability persists.[1][3] This discrepancy can arise from differences in the manufacturing process, purity, and assigned concentration of the standard.

Q2: What is the acceptable level of variability between different lots of C-peptide standards?

A2: The acceptable level of variability depends on the specific application and the required precision of the measurement. However, studies have highlighted significant inter-laboratory and inter-measurement system coefficients of variation (CVs), with inter-laboratory CVs reaching up to 16.4% and inter-measurement system CVs up to 24.5% before recalibration.[2] For clinical applications, such variability can impact patient classification and therapeutic decisions.[2] Therefore, it is crucial for each laboratory to establish its own acceptance criteria for new lots of standards.

Q3: How can I mitigate the impact of lot-to-lot variability on my long-term studies?

A3: To minimize the impact of lot-to-lot variability, it is recommended to purchase a large quantity of a single lot of C-peptide standard to last the entire duration of a study. If this is not feasible, a validation protocol should be implemented to bridge the transition to a new lot. This involves running the new lot of standard in parallel with the old lot using a set of quality control samples to establish a correction factor or ensure the results are within acceptable limits.

Q4: Are there standardized reference materials available for C-peptide?

A4: Yes, the World Health Organization (WHO) provides an international reference reagent for C-peptide (NIBSC code: 13/146).[5] However, studies have shown that simple traceability to this standard does not eliminate inter-assay variability.[5][6] More rigorous standardization efforts are underway, promoting the use of reference methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to assign more accurate values to secondary reference materials.[7][8]

Q5: What are the best practices for storing and handling (Tyr0)-C-peptide standards to ensure their stability?

A5: Proper storage and handling are critical for maintaining the integrity of C-peptide standards. Lyophilized peptides should be stored at -20°C or -80°C for long-term storage.[9][10][11] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.[10] Reconstituted solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[9][10] The stability of peptides in solution is limited, especially for sequences containing certain amino acids.[9][10]

Troubleshooting Guides

Issue: High variability or inconsistent results in C-peptide assays.

This guide provides a systematic approach to troubleshooting inconsistent results in your C-peptide immunoassay.

Step 1: Investigate the Standard

  • Lot-to-Lot Variability: Have you recently switched to a new lot of (Tyr0)-C-peptide standard? If so, refer to the "Protocol for Validating a New Lot of C-peptide Standard" below.

  • Standard Preparation: Review your standard reconstitution and dilution procedure. Ensure the correct solvent and concentrations are used as per the manufacturer's instructions.

  • Standard Storage: Verify that the standard has been stored under the recommended conditions (temperature, light exposure).[9][10][11] Avoid repeated freeze-thaw cycles.[9][10]

Step 2: Examine the Assay Protocol and Reagents

  • Assay Procedure: Ensure the assay is performed consistently according to the protocol. Pay close attention to incubation times, temperatures, and washing steps.

  • Reagent Integrity: Check the expiration dates of all reagents. Ensure that buffers are correctly prepared and have the proper pH. Contaminated or expired reagents can lead to erroneous results.[12]

  • Antibody Performance: The specificity and affinity of the primary antibody are crucial for reliable results.[12] If you suspect an issue with the antibody, consider testing a different lot or a different antibody.

Step 3: Evaluate Sample Handling and Matrix Effects

  • Sample Collection and Storage: C-peptide stability can be affected by sample type (serum vs. plasma) and storage conditions.[13][14] Freezing is the gold standard for long-term storage.[13]

  • Hemolysis: Hemolysis can negatively impact C-peptide measurements.[15][16] Visually inspect samples for hemolysis and consider implementing a correction equation if necessary.

  • Matrix Effects: Differences between the sample matrix and the standard diluent can cause interference. If suspected, perform a spike and recovery experiment to assess matrix effects.

Step 4: Review Instrument Performance

  • Instrument Calibration: Ensure the plate reader or other detection instrument is properly calibrated and functioning within specifications.

  • Pipetting Accuracy: Inaccurate pipetting can introduce significant error. Regularly check and calibrate your pipettes.

Quantitative Data Summary

The following tables summarize the reported variability in C-peptide measurements across different laboratories and assay methods.

Table 1: Inter-Laboratory and Inter-Measurement System Variability of C-peptide Assays

ParameterCoefficient of Variation (CV)Reference
Inter-laboratory CV (before recalibration)16.4%[2]
Inter-measurement system CV (before recalibration)24.5%[2]
Inter-measurement CV (after recalibration with pooled samples)Decreased from 31.6%, 22.1%, 20.2% to 10.4%, 2.1%, 4.6%[2]

Table 2: Comparison of C-peptide Immunoassays from Different Manufacturers

ComparisonMean BiasReference
Roche vs. Siemens Healthineers (ADVIA Centaur XPT)36.6%[1][3]
Abbott vs. DiaSorin vs. Siemens Healthineers (Immulite 2000 XPi)2.3% to 4.2%[1][3]

Experimental Protocols

Protocol for Validating a New Lot of C-peptide Standard

This protocol outlines the steps to validate a new lot of (Tyr0)-C-peptide standard against a previously used or reference lot.

1. Objective: To ensure the new lot of C-peptide standard provides results that are comparable to the previous lot and to establish a correction factor if necessary.

2. Materials:

  • Old lot of (Tyr0)-C-peptide standard
  • New lot of (Tyr0)-C-peptide standard
  • C-peptide immunoassay kit reagents
  • A minimum of three levels of quality control (QC) samples (low, medium, high) with established C-peptide concentrations.
  • Pooled patient or research samples spanning the assay range.

3. Procedure:

  • Prepare the standard curves for both the old and new lots of standards according to the manufacturer's instructions.
  • Run both standard curves on the same assay plate to minimize inter-assay variability.
  • Assay the QC samples and pooled samples in duplicate or triplicate using both standard curves.
  • Calculate the C-peptide concentrations of the QC and pooled samples based on both the old and new standard curves.

4. Data Analysis and Acceptance Criteria:

  • Compare Standard Curves: Visually inspect the two standard curves. They should have a similar shape and slope.
  • Calculate Recovery: For the QC samples, calculate the percent recovery of the measured concentration (using the new standard) relative to the established concentration. The recovery should be within a predefined acceptance range (e.g., 85-115%).
  • Calculate Bias: For the pooled samples, calculate the percent bias between the concentrations obtained with the new and old standards: Bias (%) = [(Conc_new - Conc_old) / Conc_old] * 100. The bias should be within an acceptable range determined by the laboratory.
  • Passing-Bablok Regression: Perform a Passing-Bablok regression analysis on the results from the pooled samples to assess the agreement between the two lots. The slope should be close to 1 and the intercept close to 0.

5. Decision:

  • If the acceptance criteria are met, the new lot of standard is considered validated and can be used for routine experiments.
  • If the acceptance criteria are not met, a systematic bias may be present. A correction factor may be established, or the new lot may be rejected.

Visualizations

Caption: Workflow for C-peptide measurement standardization.

Troubleshooting_Decision_Tree Start Inconsistent C-peptide Results NewLot New Standard Lot? Start->NewLot ValidateLot Perform Lot Validation Protocol NewLot->ValidateLot Yes CheckProtocol Review Assay Protocol & Reagents NewLot->CheckProtocol No ValidateLot->CheckProtocol ProtocolError Correct Protocol/Reagent Issues CheckProtocol->ProtocolError Error Found CheckSample Examine Sample Handling CheckProtocol->CheckSample No Error ProtocolError->Start Re-run Assay SampleError Address Sample Issues (e.g., Hemolysis) CheckSample->SampleError Error Found CheckInstrument Review Instrument Performance CheckSample->CheckInstrument No Error SampleError->Start Re-run Assay InstrumentError Calibrate/Service Instrument CheckInstrument->InstrumentError Error Found ContactSupport Contact Technical Support CheckInstrument->ContactSupport No Error InstrumentError->Start Re-run Assay

Caption: Decision tree for troubleshooting C-peptide assays.

References

Validation & Comparative

A Comparative Guide to (Tyr0)-C-peptide and Native C-peptide in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic research, particularly in the context of diabetes and insulin (B600854) secretion, the accurate measurement of C-peptide is paramount. C-peptide, a byproduct of insulin synthesis, serves as a crucial biomarker for pancreatic beta-cell function. Immunoassays, primarily Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are the most common methods for its quantification. This guide provides an objective comparison of the use of native C-peptide and its tyrosylated analogue, (Tyr0)-C-peptide, in these assays, supported by experimental data and detailed protocols.

Executive Summary

The primary distinction between the use of native C-peptide and (Tyr0)-C-peptide in immunoassays lies in the assay methodology. Native C-peptide, which can be natural or synthetic, is typically employed as the standard in various assay formats, including ELISA. In contrast, (Tyr0)-C-peptide, a synthetic version with a tyrosine residue added at the N-terminus, is predominantly utilized as a tracer for radiolabeling in Radioimmunoassays (RIAs). The choice between these peptides and the corresponding assay technology can significantly impact sensitivity, specificity, and logistical considerations.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of immunoassays utilizing native C-peptide (typically in an ELISA format) versus those employing (Tyr0)-C-peptide (as a tracer in an RIA format).

FeatureAssay with Native C-peptide (ELISA)Assay with (Tyr0)-C-peptide Tracer (RIA)Key Considerations
Principle Sandwich or competitive enzyme-linked immunosorbent assay.Competitive radioimmunoassay.ELISA is a non-radioactive method, while RIA involves handling radioactive materials.
Detection Method Colorimetric, fluorometric, or chemiluminescent signal.Gamma radiation counting.Requires different detection instrumentation.
Sensitivity (Limit of Detection) Generally ranges from < 5 to 10 pmol/L. Some ultrasensitive assays can detect lower concentrations.[1][2]Can achieve high sensitivity, with detection limits often in the low picomolar range (< 5 pmol/L).[1][2]RIA is often considered more sensitive for detecting very low C-peptide levels.[2]
Specificity High specificity can be achieved with well-characterized monoclonal antibodies. Cross-reactivity with proinsulin is a key consideration and is generally low in modern assays (<1%).[3]Specificity is dependent on the antibody used. Some older polyclonal antibody-based RIAs may have shown higher cross-reactivity with proinsulin.The choice of antibodies is critical for the specificity of both assay types.
Cross-reactivity with Proinsulin Modern ELISA kits typically exhibit very low cross-reactivity with proinsulin and its precursors.[3]Can be a concern, as proinsulin contains the C-peptide sequence.[3] However, newer RIAs have also minimized this issue.High proinsulin levels can potentially lead to falsely elevated C-peptide results in less specific assays.
Throughput High-throughput capabilities with 96-well or 384-well plate formats.Generally lower throughput compared to ELISA.ELISA is more suitable for screening large numbers of samples.
Safety Non-radioactive, posing fewer safety risks.Involves handling and disposal of radioactive materials (e.g., ¹²⁵I), requiring specialized safety protocols.Significant logistical and regulatory differences.
Cost Reagents and instrumentation are generally less expensive.Can be more expensive due to the cost of radiolabeled materials and disposal.Overall cost per sample can be higher for RIA.

Experimental Protocols

Detailed methodologies for representative C-peptide ELISA and RIA are provided below. These protocols are generalized and may require optimization based on the specific reagents and samples used.

Protocol 1: C-peptide Sandwich ELISA (Using Native C-peptide Standard)

This protocol outlines a typical sandwich ELISA for the quantification of human C-peptide.

Materials:

  • Microplate pre-coated with a monoclonal antibody against human C-peptide.

  • Human C-peptide standards (native or recombinant).

  • Biotinylated monoclonal anti-human C-peptide detection antibody.

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer/diluent.

  • Serum, plasma, or cell culture supernatant samples.

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the native C-peptide standard in assay buffer to generate a standard curve. Dilute samples as necessary.

  • Binding: Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 3.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.

  • Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

  • Analysis: Generate a standard curve by plotting the absorbance values against the corresponding C-peptide concentrations. Determine the C-peptide concentration in the samples by interpolating from the standard curve.

Protocol 2: C-peptide Radioimmunoassay (RIA) (Using (Tyr0)-C-peptide Tracer)

This protocol describes a competitive RIA for C-peptide quantification.

Materials:

  • Polyclonal or monoclonal anti-C-peptide antibody.

  • ¹²⁵I-labeled (Tyr0)-C-peptide (tracer).

  • Human C-peptide standards (native or synthetic).

  • Precipitating reagent (e.g., polyethylene (B3416737) glycol (PEG) or a second antibody).

  • Assay buffer (e.g., phosphate (B84403) buffer with BSA).

  • Serum, plasma, or other biological samples.

  • Gamma counter tubes.

  • Gamma counter.

Procedure:

  • Preparation: Prepare serial dilutions of the native C-peptide standard in assay buffer.

  • Assay Setup: To gamma counter tubes, add in the following order:

    • 100 µL of standard, control, or sample.

    • 100 µL of anti-C-peptide antibody.

    • 100 µL of ¹²⁵I-(Tyr0)-C-peptide tracer.

  • Incubation: Vortex the tubes gently and incubate overnight (18-24 hours) at 4°C to allow for competitive binding.

  • Separation: Add 1 mL of cold precipitating reagent to each tube to separate the antibody-bound fraction from the free fraction. Vortex and incubate for 30 minutes at 4°C.

  • Centrifugation: Centrifuge the tubes at 3000 x g for 30 minutes at 4°C.

  • Measurement: Carefully decant the supernatant. Measure the radioactivity in the pellet (bound fraction) using a gamma counter.

  • Analysis: The amount of radioactivity is inversely proportional to the concentration of C-peptide in the sample. Generate a standard curve by plotting the percentage of bound tracer against the C-peptide concentration of the standards. Calculate the C-peptide concentration in the samples from this curve.

Visualizations

C-peptide Signaling Pathway

C-peptide is not biologically inert and has been shown to activate multiple intracellular signaling pathways, which may play a role in preventing the long-term complications of type 1 diabetes.

C_Peptide_Signaling C_peptide C-peptide GPCR G-protein Coupled Receptor C_peptide->GPCR G_protein G-protein GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3-Kinase G_protein->PI3K MAPK MAPK Pathway (ERK1/2, p38) G_protein->MAPK IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) Ca2->PKC eNOS eNOS Activation Ca2->eNOS NaK_ATPase Na+/K+-ATPase Activation PKC->NaK_ATPase Akt Akt PI3K->Akt Akt->eNOS Gene_Transcription Gene Transcription MAPK->Gene_Transcription

Caption: C-peptide signaling cascade.

Experimental Workflow: Sandwich ELISA

The following diagram illustrates the key steps in a typical sandwich ELISA for C-peptide quantification.

ELISA_Workflow start Start add_sample Add Sample/ Standard start->add_sample incubate1 Incubate & Wash add_sample->incubate1 add_detection_ab Add Detection Antibody incubate1->add_detection_ab incubate2 Incubate & Wash add_detection_ab->incubate2 add_enzyme Add Enzyme Conjugate incubate2->add_enzyme incubate3 Incubate & Wash add_enzyme->incubate3 add_substrate Add Substrate incubate3->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Plate stop_reaction->read_plate end End read_plate->end

Caption: Sandwich ELISA workflow.

Experimental Workflow: Radioimmunoassay (RIA)

This diagram outlines the procedural flow of a competitive RIA for C-peptide measurement.

RIA_Workflow start Start mix_reagents Mix Sample/ Standard, Antibody, & Tracer start->mix_reagents incubate Incubate (Competitive Binding) mix_reagents->incubate precipitate Precipitate Antibody-Bound Complex incubate->precipitate centrifuge Centrifuge precipitate->centrifuge separate Separate Pellet & Supernatant centrifuge->separate count_radioactivity Count Radioactivity in Pellet separate->count_radioactivity analyze Analyze Data count_radioactivity->analyze end End analyze->end

Caption: Competitive RIA workflow.

Conclusion

The choice between using native C-peptide in an ELISA or (Tyr0)-C-peptide as a tracer in an RIA depends on the specific requirements of the research. ELISAs with native C-peptide standards offer a safer, higher-throughput, and more cost-effective solution suitable for a wide range of applications. RIAs, while involving radioactive materials and having lower throughput, can offer superior sensitivity, which may be advantageous for studies requiring the detection of very low C-peptide concentrations. The specificity of both assays is highly dependent on the quality of the antibodies used, with modern assays of both types demonstrating low cross-reactivity with proinsulin. Researchers should carefully consider these factors when selecting the most appropriate method for their C-peptide quantification needs.

References

Unmasking Hidden Interference: A Comparative Guide to Proinsulin Cross-Reactivity in (Tyr0)-C-peptide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of C-peptide is crucial for assessing pancreatic beta-cell function. However, a significant analytical challenge arises from the cross-reactivity of proinsulin and its conversion intermediates in C-peptide immunoassays. This guide provides a comparative analysis of proinsulin cross-reactivity in commercially available (Tyr0)-C-peptide assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

The inherent structural similarity between C-peptide and its precursor, proinsulin, is the primary cause of this analytical interference. The entire amino acid sequence of C-peptide is contained within the proinsulin molecule, leading to potential recognition by anti-C-peptide antibodies. This cross-reactivity can lead to an overestimation of C-peptide concentrations, particularly in conditions where proinsulin levels are elevated, such as in insulinoma, type 2 diabetes, and certain genetic disorders. This guide aims to provide a clear comparison of the performance of various assays in distinguishing between C-peptide and proinsulin.

Quantitative Comparison of Proinsulin Cross-Reactivity

The following table summarizes the reported cross-reactivity of intact proinsulin and its major metabolites in several commercially available C-peptide immunoassays. Data has been compiled from manufacturer's package inserts and published studies. It is important to note that cross-reactivity can vary between lots and is dependent on the specific antibodies used in the assay.

Assay ManufacturerAssay Name/PlatformIntact Proinsulin Cross-Reactivity (%)Des(31,32) Proinsulin Cross-Reactivity (%)Split(65,66) Proinsulin Cross-Reactivity (%)Reference
Mercodia C-peptide ELISA2310[1][2]
Ultrasensitive C-peptide ELISA5310[3]
Roche Elecsys C-PeptideStated as not clinically significant in healthy individuals, but cross-reactivity with proinsulin and its split products is acknowledged.Not specifiedNot specified[4]
Abbott ARCHITECT C-Peptide≤ 40% (designed to have), 12.80% (in one study)Not specifiedNot specified[5]
Siemens Atellica IM C-PeptideNot specifiedNot specifiedNot specified[6]
Diasorin LIAISON C-Peptide<3% (per IFU), but studies suggest it could be closer to 100% with certain reagent lots.Not specifiedNot specified[7]
ALPCO Mouse C-peptide ELISA2 (Mouse proinsulin 1)Not applicableNot applicable
TOSOH AIA-PACK C-PEPTIDE0.047%Not specifiedNot specified

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol for assessing proinsulin cross-reactivity in a C-peptide immunoassay, based on principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and common industry practices.

Objective:

To determine the percentage of cross-reactivity of proinsulin and its analogues in a given C-peptide immunoassay.

Materials:
  • C-peptide immunoassay kit (including calibrators, controls, and all necessary reagents)

  • Purified human proinsulin (and/or proinsulin metabolites) of known concentration

  • Analyte-free serum or plasma (or the matrix recommended by the assay manufacturer)

  • Precision pipettes and tips

  • Microplate reader or appropriate instrumentation for the specific assay platform

Procedure:
  • Preparation of Cross-Reactant Stock Solution: Prepare a high-concentration stock solution of the purified proinsulin (or metabolite) in the analyte-free matrix.

  • Serial Dilution: Perform a series of dilutions of the cross-reactant stock solution in the analyte-free matrix to create a range of concentrations to be tested.

  • Assay Performance:

    • Run the C-peptide assay according to the manufacturer's instructions.

    • Include the C-peptide calibrators to generate a standard curve.

    • Assay the prepared dilutions of the proinsulin cross-reactant.

    • Assay the analyte-free matrix as a negative control.

  • Data Analysis:

    • Using the C-peptide standard curve, determine the apparent "C-peptide concentration" for each dilution of the proinsulin cross-reactant.

    • Calculate the percentage of cross-reactivity for each concentration using the following formula:

      % Cross-Reactivity = (Apparent C-peptide Concentration / Actual Proinsulin Concentration) x 100

  • Interpretation: The resulting percentage indicates the degree to which the assay's antibodies recognize and bind to the proinsulin molecule, treating it as C-peptide.

Visualizing the Cross-Reactivity Challenge

The following diagrams illustrate the underlying principle of proinsulin processing and the logical workflow for assessing cross-reactivity.

Proinsulin_Processing Proinsulin Processing and C-peptide Formation Proinsulin Proinsulin (A-chain, B-chain, C-peptide) PC1_3 Prohormone Convertase 1/3 (PC1/3) Proinsulin->PC1_3 PC2 Prohormone Convertase 2 (PC2) Proinsulin->PC2 Intermediates Proinsulin Intermediates (e.g., Des(31,32), Split(65,66)) PC1_3->Intermediates PC2->Intermediates Carboxypeptidase_E Carboxypeptidase E Insulin (B600854) Insulin (A-chain + B-chain) Carboxypeptidase_E->Insulin C_peptide C-peptide Carboxypeptidase_E->C_peptide Intermediates->Carboxypeptidase_E

Caption: Pathway of proinsulin processing to mature insulin and C-peptide.

Cross_Reactivity_Workflow Cross-Reactivity Analysis Workflow cluster_preparation Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Analyte_Free_Matrix Analyte-Free Matrix Spiked_Samples Prepare Serial Dilutions of Proinsulin in Matrix Analyte_Free_Matrix->Spiked_Samples Proinsulin_Standard Proinsulin Standard Proinsulin_Standard->Spiked_Samples C_peptide_Assay Perform C-peptide Immunoassay Spiked_Samples->C_peptide_Assay Measure_Signal Measure Signal (e.g., Absorbance) C_peptide_Assay->Measure_Signal Calculate_Concentration Calculate Apparent 'C-peptide' Concentration Measure_Signal->Calculate_Concentration Calculate_Cross_Reactivity Calculate % Cross-Reactivity Calculate_Concentration->Calculate_Cross_Reactivity

Caption: Workflow for determining proinsulin cross-reactivity in C-peptide assays.

Conclusion

The potential for proinsulin cross-reactivity in C-peptide immunoassays is a critical consideration for researchers. The degree of this interference varies significantly across different commercial assays. For studies where elevated proinsulin levels are anticipated, selecting an assay with minimal cross-reactivity is paramount to ensure the accuracy and reliability of C-peptide measurements. This guide provides a framework for comparing available assays and implementing a robust validation protocol to characterize cross-reactivity, ultimately leading to more confident and reproducible research outcomes. It is strongly recommended to consult directly with assay manufacturers for the most current and lot-specific performance data.

References

Comparative Analysis of Binding Affinity: (Tyr0)-C-peptide versus Human C-peptide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of (Tyr0)-C-peptide and native human C-peptide. While quantitative data for human C-peptide is available, a direct quantitative measure of the binding affinity of (Tyr0)-C-peptide to its cellular receptor is not readily found in publicly accessible literature. This guide presents the existing data for human C-peptide, discusses the qualitative binding characteristics of (Tyr0)-C-peptide based on its common applications, and details the experimental methodologies used to assess these interactions.

Data Presentation: Quantitative Binding Affinity

The binding affinity of human C-peptide to its receptor has been determined in studies utilizing advanced biophysical techniques. The data presented below is crucial for understanding the physiological relevance and potential therapeutic applications of C-peptide.

PeptideCell TypeMethodBinding Affinity (Kd)Association Rate Constant (Kass)Receptor Occupancy
Human C-peptide Human Renal Tubular CellsFluorescence Correlation Microscopy0.3 nM~3 x 10⁹ M⁻¹50% at 0.3 nM, full saturation at 0.9 nM

Note on (Tyr0)-C-peptide: Despite a thorough literature search, direct quantitative data (such as Kd or IC50 values) for the binding affinity of (Tyr0)-C-peptide to its cellular G protein-coupled receptor could not be located. (Tyr0)-C-peptide is a synthetic analog of human C-peptide where a tyrosine residue is added at the N-terminus. This modification is primarily to enable radioiodination (e.g., with ¹²⁵I) for use in radioimmunoassays (RIAs). The high affinity of iodinated (Tyr0)-C-peptide observed in RIAs is directed towards a specific antibody, not the cellular receptor, and therefore cannot be directly compared to the receptor binding affinity of the native peptide.

Qualitative Comparison

Human C-peptide is the endogenous 31-amino acid peptide that connects the A and B chains of proinsulin. It is now recognized as a biologically active hormone that binds to a specific G protein-coupled receptor (GPCR) on the surface of various cell types, including renal tubular, endothelial, and neuronal cells. This binding is stereospecific and initiates a cascade of intracellular signaling events.

(Tyr0)-C-peptide , the N-terminally tyrosylated analog, is widely used as a tracer in competitive binding assays. Its utility in these assays implies that it can bind to antibodies with high specificity and affinity. While this does not provide a measure of its receptor binding affinity, it suggests that the addition of a tyrosine residue does not abolish its ability to be recognized by binding partners, in this case, antibodies. It is plausible that it retains some affinity for the C-peptide receptor, but without direct experimental evidence, a quantitative comparison remains elusive.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of peptides like C-peptide.

Fluorescence Correlation Spectroscopy (FCS)

Fluorescence Correlation Spectroscopy is a highly sensitive technique used to study the dynamics of fluorescently labeled molecules in a very small observation volume. It can be used to determine the binding affinity of a fluorescently labeled ligand (e.g., rhodamine-labeled C-peptide) to its receptor on the cell surface.

Principle: The diffusion time of a molecule through the focal volume of a confocal microscope is proportional to its size. When a small fluorescently labeled peptide binds to a larger cell membrane receptor, its diffusion time increases significantly. By measuring the change in the autocorrelation function of the fluorescence fluctuations, the fraction of bound and free peptide can be determined at various concentrations, allowing for the calculation of the dissociation constant (Kd).

Protocol Outline:

  • Cell Culture: Human renal tubular cells are cultured on glass-bottom dishes suitable for confocal microscopy.

  • Labeling: Human C-peptide is fluorescently labeled with a bright, photostable dye such as rhodamine.

  • Incubation: The cultured cells are incubated with varying concentrations of the fluorescently labeled C-peptide (e.g., from picomolar to nanomolar range) at room temperature to reach binding equilibrium.

  • FCS Measurement:

    • A confocal laser scanning microscope equipped with an FCS module is used.

    • The laser is focused at the apical membrane of a single cell.

    • Fluorescence intensity fluctuations are recorded over a set period (e.g., 30-60 seconds) for each concentration.

  • Data Analysis:

    • The recorded fluorescence intensity data is used to calculate the autocorrelation function (ACF).

    • The ACF is fitted to a two-component diffusion model representing the fast-diffusing free peptide and the slow-diffusing receptor-bound peptide.

    • The fraction of bound peptide is determined for each concentration.

    • The binding data is then plotted against the concentration of the free labeled peptide and fitted to a saturation binding equation to determine the Kd.

Radioligand Binding Assay

Radioligand binding assays are a classic and robust method for quantifying the interaction between a ligand and a receptor. For C-peptide, this would typically involve a competitive binding assay using radioiodinated (Tyr0)-C-peptide.

Principle: This assay measures the ability of an unlabeled ligand (human C-peptide) to compete with a radiolabeled ligand ((¹²⁵I)-Tyr⁰-C-peptide) for binding to the C-peptide receptor on cell membranes. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can be used to calculate the binding affinity (Ki).

Protocol Outline:

  • Membrane Preparation:

    • Cells or tissues expressing the C-peptide receptor are homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Assay Setup:

    • The assay is performed in microtiter plates.

    • Each well contains:

      • A fixed amount of cell membrane preparation.

      • A fixed concentration of radiolabeled ligand (e.g., (¹²⁵I)-Tyr⁰-C-peptide).

      • Increasing concentrations of the unlabeled competitor (human C-peptide).

    • Non-specific binding is determined in the presence of a high concentration of unlabeled C-peptide.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The specific binding data is plotted against the logarithm of the competitor concentration.

    • The resulting sigmoidal curve is fitted to a one-site competition model to determine the IC50 value.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

C-peptide Signaling Pathway

Human C-peptide binds to a putative G protein-coupled receptor (GPCR) on the cell surface, which is sensitive to pertussis toxin, indicating the involvement of Gαi/o proteins.[1] This binding event triggers a downstream signaling cascade that ultimately leads to the activation of various cellular processes.

C_Peptide_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C_peptide Human C-peptide or (Tyr0)-C-peptide GPCR G Protein-Coupled Receptor (GPCR) C_peptide->GPCR Binding G_protein Gαi/o Protein GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PKC Protein Kinase C (PKC) PLC->PKC Activation via DAG and Ca²⁺ MAPK MAP Kinase (ERK1/2) PKC->MAPK Activation Cellular_Response Cellular Responses: - Upregulation of eNOS - Upregulation of Na+/K+-ATPase - Gene Transcription MAPK->Cellular_Response Modulation

References

A Comparative Guide to (Tyr0)-C-peptide Measurement: ELISA vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of (Tyr0)-C-peptide, a key biomarker of endogenous insulin (B600854) secretion, is paramount.[1][2][3] The choice of analytical method is a critical decision that impacts the reliability and interpretation of experimental data. This guide provides an objective comparison of two predominant techniques for (Tyr0)-C-peptide measurement: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While modern immunoassays like ELISA are sensitive, concerns about specificity, such as cross-reactivity with proinsulin, and poor agreement between different platforms have been noted.[1][4] Mass spectrometric methods are increasingly seen as a way to overcome these limitations.[1][4]

Performance Characteristics: A Quantitative Comparison

The selection of an appropriate assay often depends on its performance metrics. Below is a summary of key quantitative data for ELISA and LC-MS/MS-based methods for C-peptide (B549688) quantification.

Performance MetricELISAMass Spectrometry (LC-MS/MS)
Lower Limit of Quantification (LLOQ) 0.03 ng/mL[5]0.04 - 0.10 ng/mL[6][7], 0.06 ng/mL[1][8], 0.058 nmol/L[9]
Linearity Range 0.08 to 0.85 ng/mL[5]4 to 15 ng/mL[6][7], 0.1 to 15 ng/mL[1]
Intra-assay Precision (%CV) <11%[5]<8.9%[9]
Inter-assay Precision (%CV) <14%[5]2.7% to 3.7%[6], <9.6%[9], below 20%[8]
Recovery 81% to 115%[5]Mean recovery of 98.2% (± 9.1%)[1]

General Methodological Comparison

FeatureELISAMass Spectrometry (LC-MS/MS)
Principle Immuno-enzymatic detection[10]Physicochemical detection based on mass-to-charge ratio[11]
Specificity Dependent on antibody specificity; potential for cross-reactivity with proinsulin[1][12]High specificity, can distinguish between C-peptide, proinsulin, and insulin analogues[12]
Throughput High, suitable for large sample numbersCan be high-throughput[2]
Multiplexing LimitedCapable of simultaneously measuring multiple analytes (e.g., insulin and C-peptide)[6][8]
Cost Generally lower instrument costHigher instrument cost[13]
Sample Volume Typically small (e.g., 10-100 µL)[14][15]Can vary, but can be performed with small volumes
Development Time Commercially available kits reduce development timeMethod development can be more complex and time-consuming

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for quantifying (Tyr0)-C-peptide using ELISA and LC-MS/MS.

ELISA_Workflow cluster_prep Sample & Reagent Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Sample Serum or Plasma Sample AddSample Add Samples & Standards Sample->AddSample Standards C-Peptide Standards Standards->AddSample Reagents Prepare Buffers & Antibodies Coat Coat Plate with Capture Antibody Reagents->Coat Block Block Plate Reagents->Block AddDetectionAb Add Detection Antibody Reagents->AddDetectionAb AddEnzyme Add Enzyme Conjugate Reagents->AddEnzyme AddSubstrate Add Substrate Reagents->AddSubstrate Stop Stop Reaction Reagents->Stop Coat->Block Block->AddSample Incubate1 Incubate AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 Wash1->AddDetectionAb Incubate2 Incubate AddDetectionAb->Incubate2 Wash2 Wash Incubate2->Wash2 Wash2->AddEnzyme Incubate3 Incubate AddEnzyme->Incubate3 Wash3 Wash Incubate3->Wash3 Wash3->AddSubstrate Incubate4 Incubate AddSubstrate->Incubate4 Incubate4->Stop Read Read Absorbance (e.g., 450 nm) Stop->Read Curve Generate Standard Curve Read->Curve Calculate Calculate C-Peptide Concentration Curve->Calculate

Figure 1. Generalized ELISA Workflow for C-peptide Measurement.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Sample Serum or Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Enrich Solid Phase Extraction (SPE) Precipitate->Enrich Digest Proteolytic Digestion (e.g., Glu-C) Enrich->Digest Inject Inject Sample Digest->Inject LC Liquid Chromatography (Separation) Inject->LC MS1 Mass Spectrometry (Precursor Ion Scan) LC->MS1 Fragmentation Collision-Induced Dissociation MS1->Fragmentation MS2 Tandem Mass Spectrometry (Product Ion Scan) Fragmentation->MS2 Integrate Peak Integration MS2->Integrate Curve Generate Standard Curve Integrate->Curve Calculate Calculate C-Peptide Concentration Curve->Calculate

References

(Tyr0)-C-peptide Versus Endogenous C-peptide: A Comparative Guide on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of endogenous C-peptide and its synthetic analog, (Tyr0)-C-peptide. While endogenous C-peptide is increasingly recognized for its physiological roles beyond being a byproduct of insulin (B600854) synthesis, (Tyr0)-C-peptide is primarily utilized as a laboratory reagent. This document aims to objectively present the available experimental data for endogenous C-peptide and contrast it with the expected, though not experimentally validated in peer-reviewed literature, activities of (Tyr0)-C-peptide.

Executive Summary

Endogenous C-peptide, a 31-amino acid polypeptide, is co-secreted with insulin from pancreatic β-cells.[1][2] Accumulating evidence demonstrates its role in various cellular processes, exhibiting anti-inflammatory, anti-apoptotic, and cytoprotective effects.[1][2][3] It is known to activate several intracellular signaling pathways, suggesting a potential therapeutic role in diabetic complications.[4][5][6][7]

(Tyr0)-C-peptide is a synthetic version of C-peptide that includes an additional tyrosine residue at the N-terminus. This modification facilitates radioiodination, making it a valuable tracer in radioimmunoassays (RIAs) for the quantification of endogenous C-peptide levels in clinical and research settings.[8][9][10] While manufacturers suggest that it possesses biological activities similar to the native peptide, there is a notable lack of peer-reviewed studies specifically investigating or confirming the biological effects of (Tyr0)-C-peptide. Therefore, a direct comparison of experimentally determined biological activities is not currently possible.

Data Presentation: A Comparative Overview

The following table summarizes the known biological activities of endogenous C-peptide based on experimental evidence. The corresponding data for (Tyr0)-C-peptide is based on manufacturer claims and theoretical expectations, as direct experimental data from peer-reviewed publications is not available.

Biological ParameterEndogenous C-peptide(Tyr0)-C-peptide
Primary Function Biologically active peptide involved in cellular signalingTracer for radioimmunoassays
Receptor Binding Binds to a putative G-protein coupled receptor on various cell types (e.g., endothelial, renal tubular, neuronal cells)[4][5]Presumed to bind to the same receptor as endogenous C-peptide (not experimentally verified)
Signaling Pathway Activation Activates Ca2+-dependent pathways, including MAPK, PLCγ, and PKC[5]Expected to activate similar pathways (based on manufacturer information, not peer-reviewed data)
Key Biological Effects - Stimulates Na+/K+-ATPase and eNOS activity[7]- Reduces glomerular hyperfiltration in diabetes[6][7]- Improves nerve function[7]- Exerts anti-inflammatory and anti-apoptotic effects[1][2][3]- Modulates insulin signaling[11]No specific biological effects have been experimentally demonstrated in peer-reviewed literature.
Primary Application Marker of endogenous insulin secretion; potential therapeutic agent for diabetic complicationsLaboratory reagent for quantifying endogenous C-peptide

Experimental Protocols: Key Methodologies for Assessing C-peptide Activity

The following are detailed methodologies for key experiments cited in the study of endogenous C-peptide's biological activity.

C-peptide Radioimmunoassay (RIA)

This protocol is fundamental for quantifying C-peptide levels and often utilizes (Tyr0)-C-peptide as a tracer.

  • Objective: To measure the concentration of endogenous C-peptide in serum or plasma.

  • Principle: A competitive binding assay where unlabeled C-peptide in a sample competes with a fixed amount of radiolabeled C-peptide (typically 125I-(Tyr0)-C-peptide) for binding to a limited number of anti-C-peptide antibodies. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled C-peptide in the sample.

  • Materials:

    • Anti-C-peptide antibody (polyclonal or monoclonal)

    • Radiolabeled tracer: 125I-(Tyr0)-C-peptide

    • C-peptide standards of known concentrations

    • Assay buffer

    • Separating agent (e.g., polyethylene (B3416737) glycol) to precipitate the antibody-bound complex

    • Gamma counter

  • Procedure:

    • A known amount of sample, standards, or controls is incubated with a specific dilution of the anti-C-peptide antibody.

    • A fixed amount of 125I-(Tyr0)-C-peptide is added to the mixture.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The antibody-bound C-peptide is separated from the free C-peptide using a precipitating agent.

    • The radioactivity of the precipitated pellet (bound fraction) is measured using a gamma counter.

    • A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the C-peptide standards.

    • The concentration of C-peptide in the unknown samples is determined by interpolating their percentage of bound radioactivity from the standard curve.[8][9][12]

In Vitro Assessment of C-peptide Signaling

This workflow is used to investigate the intracellular signaling pathways activated by C-peptide.

  • Objective: To determine if C-peptide activates specific signaling molecules like MAPK, PLCγ, or PKC in cultured cells.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other relevant cell types are cultured to confluence in appropriate media.

  • Experimental Treatment:

    • Cells are serum-starved for a defined period to reduce basal signaling activity.

    • Cells are then stimulated with varying concentrations of endogenous C-peptide for different time points.

  • Protein Extraction and Analysis:

    • Following stimulation, cells are lysed to extract total protein.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (Western blotting).

    • The membrane is probed with primary antibodies specific for the phosphorylated (activated) forms of the signaling proteins of interest (e.g., anti-phospho-MAPK).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The signal is visualized using a chemiluminescent substrate and quantified by densitometry.

  • Data Analysis: The levels of phosphorylated proteins in C-peptide-treated cells are compared to those in untreated control cells to determine the extent of signaling pathway activation.

Visualizations: Signaling Pathways and Experimental Workflows

C_Peptide_Signaling_Pathway C_Peptide C-Peptide GPCR Putative G-Protein Coupled Receptor C_Peptide->GPCR G_Protein G-Protein GPCR->G_Protein PLC PLCγ G_Protein->PLC Ca_Influx ↑ Intracellular Ca²⁺ G_Protein->Ca_Influx Na_K_ATPase Na⁺/K⁺-ATPase Activation G_Protein->Na_K_ATPase PKC PKC PLC->PKC MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Transcription_Factors Transcription Factor Activation MAPK_Pathway->Transcription_Factors eNOS eNOS Activation Ca_Influx->eNOS Biological_Effects Anti-inflammatory, Anti-apoptotic Effects, Improved Blood Flow eNOS->Biological_Effects Na_K_ATPase->Biological_Effects Transcription_Factors->Biological_Effects

Caption: Signaling pathway of endogenous C-peptide.

RIA_Workflow Sample Sample/Standard (Unknown C-Peptide) Incubation1 Incubation Sample->Incubation1 Antibody Anti-C-Peptide Antibody Antibody->Incubation1 Tracer ¹²⁵I-(Tyr0)-C-Peptide (Tracer) Incubation2 Competitive Binding Incubation Tracer->Incubation2 Incubation1->Incubation2 Separation Separation of Bound and Free Incubation2->Separation Counting Gamma Counting of Bound Fraction Separation->Counting Analysis Data Analysis and Quantification Counting->Analysis

Caption: Workflow for C-peptide Radioimmunoassay.

Conclusion

Endogenous C-peptide is a biologically active molecule with well-documented effects on cellular signaling pathways, holding potential for therapeutic applications in diabetes management. In contrast, (Tyr0)-C-peptide serves as a critical tool for the accurate measurement of endogenous C-peptide levels. While it is presumed to have similar biological activities, the lack of direct experimental evidence in peer-reviewed literature precludes a definitive comparison. Future research is warranted to elucidate the specific biological activities of (Tyr0)-C-peptide and to validate its presumed functional equivalence to the endogenous molecule. For now, researchers should be mindful of the distinct and established roles of these two peptides.

References

Validating (Tyr0)-C-peptide as a Biomarker for Beta-Cell Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Tyr0)-C-peptide with other established and emerging biomarkers for the assessment of pancreatic beta-cell function. The following sections detail the performance of these biomarkers, supported by experimental data, and provide an in-depth look at the methodologies employed in their validation.

Introduction to C-peptide as a Biomarker

C-peptide, a 31-amino acid polypeptide, is cleaved from proinsulin during the synthesis of insulin (B600854) in the pancreatic beta-cells. It is secreted into the bloodstream in equimolar amounts with insulin, making it an excellent indicator of endogenous insulin production.[1] Unlike insulin, C-peptide is not significantly cleared by the liver, resulting in a longer half-life (approximately 30-35 minutes compared to 3-5 minutes for insulin) and more stable plasma concentrations.[2][3] This characteristic makes C-peptide a more reliable marker of beta-cell secretory capacity, especially in patients receiving exogenous insulin therapy.

The term "(Tyr0)-C-peptide" refers to a synthetic C-peptide that lacks a tyrosine residue. This is a crucial detail in the context of radioimmunoassays (RIAs), a common method for C-peptide quantification. In RIAs, a radioactive tracer is created by iodinating tyrosine residues on a peptide. Therefore, assays may utilize a tyrosylated C-peptide for creating the tracer and a non-tyrosylated, or (Tyr0)-C-peptide, as the standard for generating the calibration curve to ensure accurate measurement of the native, non-tyrosylated C-peptide in biological samples.[4][5][6]

Comparative Analysis of Beta-Cell Function Biomarkers

The validation of a biomarker for beta-cell function relies on its correlation with established, "gold-standard" methods and its performance in terms of sensitivity and specificity. The hyperglycemic clamp technique is widely regarded as the gold standard for directly assessing beta-cell insulin secretion. However, its complexity and invasive nature limit its use in large-scale clinical studies. Consequently, various other biomarkers and dynamic tests have been developed and validated.

Quantitative Performance of Beta-Cell Function Biomarkers

The following table summarizes the performance of (Tyr0)-C-peptide (represented by C-peptide assays in general) and its alternatives in assessing beta-cell function.

Biomarker/TestMethodPerformance MetricValueCorrelation with Hyperglycemic ClampReference
C-peptide (Fasting) Immunoassay (ELISA/RIA)Correlation with HOMA-Br = positive, significantModerate[7][8]
C-peptide (Stimulated - MMTT) Immunoassay (ELISA/RIA)Reproducibility (CV)GoodHigh[9]
Correlation with clamp-derived insulin secretionHighHigh
C-peptide (Stimulated - GST) Immunoassay (ELISA/RIA)Reproducibility (CV)Good (CV = 0.16)High[10]
Sensitivity for residual beta-cell functionHighHigh[11]
Proinsulin Immunoassay (ELISA)Proinsulin/C-peptide ratio as an indicator of β-cell dysfunctionElevated in dysfunctionModerate[12][13]
HOMA-B Calculation from fasting glucose and insulin/C-peptideCorrelation with clamp-derived insulin secretionr ≈ 0.6-0.7Moderate[14]
Adiponectin Immunoassay (ELISA)Correlation with beta-cell function (ISSI)r = 0.34Indirect[15]
microRNAs (e.g., miR-155-5p, miR-146a-5p) RT-qPCRAssociation with beta-cell stress and T1D developmentSignificant upregulationUnder investigation[16]

Key Findings from the Data:

  • Stimulated C-peptide tests , such as the Mixed-Meal Tolerance Test (MMTT) and the Glucagon (B607659) Stimulation Test (GST), demonstrate high reproducibility and a strong correlation with the gold-standard hyperglycemic clamp, making them robust measures of beta-cell function.[9][10][11]

  • Fasting C-peptide is a simpler and less invasive measurement but offers a less dynamic assessment of beta-cell reserve compared to stimulation tests.

  • The Proinsulin-to-C-peptide ratio serves as a valuable indicator of beta-cell dysfunction. An elevated ratio suggests inefficient proinsulin processing, a hallmark of beta-cell stress.[12]

  • HOMA-B , a model-based assessment using fasting glucose and insulin or C-peptide, provides a convenient estimate of basal beta-cell function and shows a moderate correlation with clamp studies.[14]

  • Adiponectin , an adipokine, shows a positive correlation with beta-cell function, suggesting its potential as an indirect biomarker.[15][17]

  • Circulating microRNAs are emerging as promising biomarkers, with specific miRNA signatures associated with beta-cell stress and the development of type 1 diabetes. However, their clinical validation is still ongoing.[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of findings. Below are summaries of key experimental protocols.

C-peptide Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common method for quantifying C-peptide in serum or plasma.

  • Principle: A sandwich ELISA technique is employed, where microplate wells are coated with a monoclonal antibody specific for C-peptide.

  • Procedure:

    • Standards, controls, and samples are added to the wells.

    • A second, enzyme-conjugated monoclonal antibody that binds to a different epitope of C-peptide is added.

    • After incubation, unbound reagents are washed away.

    • A substrate solution is added, which reacts with the enzyme to produce a colored product.

    • The intensity of the color, which is proportional to the C-peptide concentration, is measured using a microplate reader.

  • Materials: C-peptide ELISA kit (containing coated microplate, standards, controls, conjugate, substrate, and wash buffer), precision pipettes, microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of C-peptide in the samples is then determined from this curve.

Mixed-Meal Tolerance Test (MMTT)

The MMTT assesses beta-cell function in response to a physiological stimulus.

  • Principle: A standardized liquid meal is ingested to stimulate the release of insulin and C-peptide from the pancreas.

  • Procedure:

    • The subject fasts overnight (8-12 hours).

    • A baseline blood sample is collected.

    • The subject consumes a standardized liquid meal (e.g., Boost®, Sustacal®) within a short timeframe (e.g., 10 minutes).

    • Blood samples are collected at specific time points (e.g., 30, 60, 90, and 120 minutes) after the meal.

    • C-peptide and glucose levels are measured in each sample.

  • Data Analysis: The area under the curve (AUC) for C-peptide is calculated to provide a measure of the total C-peptide response. The peak C-peptide concentration and the time to peak are also important parameters.

Glucagon Stimulation Test (GST)

The GST is a potent non-glucose-mediated stimulus for insulin and C-peptide secretion.

  • Principle: An intravenous injection of glucagon directly stimulates the beta-cells to release stored insulin and C-peptide.

  • Procedure:

    • The subject fasts overnight.

    • A baseline blood sample is collected.

    • A bolus of glucagon (typically 1 mg) is administered intravenously.

    • Blood samples are collected at specific time points (e.g., 0, 6, and 10 minutes) after the injection.

    • C-peptide and glucose levels are measured in each sample.

  • Data Analysis: The peak C-peptide response, typically occurring around 6 minutes, is the primary outcome measure.

Hyperglycemic Clamp

This is the gold-standard method for assessing beta-cell function.

  • Principle: The blood glucose level is acutely raised and then maintained at a specific hyperglycemic level by a variable glucose infusion. The amount of glucose required to maintain this level reflects the endogenous insulin secretion.

  • Procedure:

    • Two intravenous catheters are inserted, one for glucose infusion and one for blood sampling.

    • A priming dose of glucose is given to rapidly raise blood glucose to the target level (e.g., 180 mg/dL).

    • The glucose infusion rate is then adjusted based on frequent blood glucose measurements to maintain the target level.

    • Blood samples are collected at regular intervals to measure insulin and C-peptide concentrations.

  • Data Analysis: The glucose infusion rate (GIR) during the steady-state period of the clamp, along with the corresponding insulin and C-peptide levels, provides a direct measure of beta-cell responsiveness to glucose.

Visualizing the Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to beta-cell function and its assessment.

Proinsulin_Processing Proinsulin Proinsulin (in Beta-Cell Granule) Cleavage Proteolytic Cleavage (PC1/3, PC2, CPE) Proinsulin->Cleavage Insulin Insulin Cleavage->Insulin C_Peptide (Tyr0)-C-peptide Cleavage->C_Peptide Secretion Equimolar Secretion into Portal Vein Insulin->Secretion C_Peptide->Secretion Liver Liver (First-Pass Metabolism) Secretion->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Insulin Liver->Systemic_Circulation C-peptide Insulin_Metabolism ~50% cleared Kidney Kidney (Clearance) Systemic_Circulation->Kidney C-peptide CPeptide_Metabolism Minimal hepatic clearance

Proinsulin processing and secretion pathway.

MMTT_Workflow start Overnight Fast (8-12 hours) baseline_sample Baseline Blood Sample (t=0 min) start->baseline_sample meal_ingestion Ingest Standardized Liquid Meal baseline_sample->meal_ingestion sampling_30 Blood Sample (t=30 min) meal_ingestion->sampling_30 sampling_60 Blood Sample (t=60 min) sampling_30->sampling_60 sampling_90 Blood Sample (t=90 min) sampling_60->sampling_90 sampling_120 Blood Sample (t=120 min) sampling_90->sampling_120 analysis Measure Glucose and C-peptide sampling_120->analysis end Calculate AUC and Peak C-peptide analysis->end

Workflow for the Mixed-Meal Tolerance Test (MMTT).

Biomarker_Comparison_Logic cluster_direct Direct Measures of Secretion cluster_indirect Indirect/Surrogate Markers gold_standard Gold Standard: Hyperglycemic Clamp c_peptide (Tyr0)-C-peptide (Stimulated) gold_standard->c_peptide High Correlation homab HOMA-B gold_standard->homab Moderate Correlation proinsulin Proinsulin / Ratio c_peptide->proinsulin Comparative Validation adiponectin Adiponectin c_peptide->adiponectin Correlated with Function mirnas microRNAs c_peptide->mirnas Emerging Association

Logical relationship of beta-cell function biomarkers.

Conclusion

The measurement of C-peptide remains a cornerstone in the assessment of endogenous insulin secretion and beta-cell function. Stimulated C-peptide tests, such as the MMTT and GST, offer a robust and reproducible evaluation of beta-cell reserve and correlate well with the gold-standard hyperglycemic clamp. The use of (Tyr0)-C-peptide as a standard in immunoassays is a critical technical aspect that ensures the accuracy of these measurements.

While simpler markers like fasting C-peptide and HOMA-B are valuable for large-scale studies, they provide a less complete picture of beta-cell dynamics. Emerging biomarkers, including the proinsulin-to-C-peptide ratio, adiponectin, and specific microRNA profiles, show promise in providing a more nuanced understanding of beta-cell health and dysfunction. The choice of biomarker will ultimately depend on the specific research question, the required level of precision, and the logistical constraints of the study. For comprehensive validation of therapeutic interventions targeting beta-cell function, a multi-faceted approach combining a reliable stimulated C-peptide assay with the exploration of these novel biomarkers is recommended.

References

A Comparative Analysis of Human and Canine (Tyr0)-C-peptide Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural characteristics of human and canine (Tyr0)-C-peptide. C-peptide, the connecting peptide cleaved from proinsulin during insulin (B600854) maturation, has emerged as a bioactive molecule with therapeutic potential. Understanding its structural nuances across species is critical for translational research and drug development. This document summarizes primary sequence data, discusses known secondary and tertiary structures, and provides standardized experimental protocols relevant to the synthesis and structural analysis of these peptides.

Primary Structure Comparison

Human and canine (Tyr0)-C-peptides are both small peptides, with the synthetic (Tyr0) versions containing an N-terminal tyrosine residue for easier labeling and quantification. The primary amino acid sequences reveal notable differences between the two species.

Feature Human (Tyr0)-C-peptide Canine (Tyr0)-C-peptide
Amino Acid Sequence Tyr-Arg-Arg-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-Lys-ArgTyr-Glu-Val-Glu-Asp-Leu-Gln-Val-Arg-Asp-Val-Glu-Leu-Ala-Gly-Ala-Pro-Gly-Glu-Gly-Gly-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ala-Leu-Gln
Number of Amino Acids 3733
Molecular Formula C138H220N36O50C146H234N38O51
Molecular Weight Approximately 3183.5 DaApproximately 3337.7 Da

Secondary and Tertiary Structure

Human C-peptide

The three-dimensional structure of human C-peptide in solution has been investigated using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[1] These studies reveal a molecule with a degree of ordered structure, rather than a completely random coil. The key structural features include:

  • C-terminal α-helix: A stable helical structure is observed in the C-terminal region of the peptide.[2]

  • β-turns and β-bends: The N-terminal and central regions of the molecule exhibit tendencies to form type I β-turns and β-bends.[1]

This conformation, particularly the C-terminal pentapeptide, is believed to be crucial for its biological activity, including its interaction with a putative G-protein coupled receptor.

Canine C-peptide

As of the latest available data, specific experimental determination of the secondary and tertiary structure of canine C-peptide via methods such as NMR spectroscopy or X-ray crystallography has not been extensively reported in the scientific literature. While its primary sequence is known, its precise three-dimensional conformation in solution remains to be fully elucidated.

Signaling Pathway

C-peptide is known to activate several intracellular signaling pathways, leading to various physiological effects. The binding of C-peptide to its putative cell surface receptor initiates a cascade that includes the activation of Ca2+-dependent pathways.

C_Peptide_Signaling C-peptide C-peptide G-protein Coupled Receptor G-protein Coupled Receptor C-peptide->G-protein Coupled Receptor PLCγ PLCγ G-protein Coupled Receptor->PLCγ Ca2+ influx Ca2+ influx G-protein Coupled Receptor->Ca2+ influx PKC PKC PLCγ->PKC MAPK MAPK PKC->MAPK Transcription Factor Upregulation Transcription Factor Upregulation MAPK->Transcription Factor Upregulation Ca2+ influx->PKC eNOS activation eNOS activation Ca2+ influx->eNOS activation Na+/K+-ATPase activation Na+/K+-ATPase activation Ca2+ influx->Na+/K+-ATPase activation

C-peptide signaling pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both human and canine (Tyr0)-C-peptides is typically achieved through Fmoc-based solid-phase peptide synthesis.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in a suitable solvent like dimethylformamide (DMF) for 30-60 minutes.

2. Amino Acid Coupling Cycle:

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine (B6355638) in DMF solution. This is typically done for 5-20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

  • Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid with a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat this cycle for each amino acid in the sequence.

3. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM).

  • Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

  • Precipitate the crude peptide in cold diethyl ether.

4. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the purified fractions to obtain the final peptide powder.

SPPS_Workflow cluster_cycle Amino Acid Coupling Cycle Fmoc Deprotection Fmoc Deprotection Washing_DMF_1 Washing (DMF) Fmoc Deprotection->Washing_DMF_1 Coupling Activation & Coupling Washing_DMF_1->Coupling Washing_DMF_2 Washing (DMF) Coupling->Washing_DMF_2 Washing_DMF_2->Fmoc Deprotection Repeat for each amino acid Cleavage & Deprotection Cleavage & Deprotection Washing_DMF_2->Cleavage & Deprotection Resin Preparation Resin Preparation Resin Preparation->Fmoc Deprotection Purification (RP-HPLC) Purification (RP-HPLC) Cleavage & Deprotection->Purification (RP-HPLC) Final Peptide Final Peptide Purification (RP-HPLC)->Final Peptide NMR_Workflow Sample Preparation Sample Preparation 2D NMR Data Acquisition 2D NMR Data Acquisition (TOCSY, NOESY, etc.) Sample Preparation->2D NMR Data Acquisition Data Processing & Resonance Assignment Data Processing & Resonance Assignment 2D NMR Data Acquisition->Data Processing & Resonance Assignment Derive Distance Restraints Derive Distance Restraints Data Processing & Resonance Assignment->Derive Distance Restraints Structure Calculation & Refinement Structure Calculation & Refinement Derive Distance Restraints->Structure Calculation & Refinement Final Structure Ensemble Final Structure Ensemble Structure Calculation & Refinement->Final Structure Ensemble

References

Safety Operating Guide

Safe Disposal of (Tyr0)-C-peptide (human): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines. In the absence of a specific Safety Data Sheet (SDS) for (Tyr0)-C-peptide (human), it should be handled with care, assuming it could be a hazardous chemical.[1]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile.[1][2]

  • Eye Protection: Wear safety goggles or a face shield.[1][2]

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[1][2]

Step-by-Step Disposal Procedures

The appropriate method for disposing of (Tyr0)-C-peptide (human) waste depends on its form (liquid or solid) and your local institutional guidelines.

Liquid Waste Disposal:

  • Inactivation (Recommended for Biologically Active Peptides): To eliminate the biological activity of (Tyr0)-C-peptide (human) before disposal, a chemical inactivation step is recommended.[3]

    • Method: A common method for peptide inactivation is hydrolysis using a strong base, such as a 1M solution of sodium hydroxide (B78521) (NaOH).[3]

    • Procedure: In a designated chemical fume hood, carefully add the liquid peptide waste to the 1M NaOH solution. It is recommended to allow the mixture to stand for at least 24 hours at room temperature to ensure complete hydrolysis.[3]

  • Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable neutralizing agent (e.g., 1M hydrochloric acid for a basic solution).[3]

  • Final Disposal:

    • Transfer the inactivated and neutralized solution to a clearly labeled hazardous waste container.[3]

    • Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1]

    • Do not pour peptide solutions down the drain unless explicitly authorized by your EHS department and local wastewater regulations.[4][5]

Solid Waste Disposal:

Solid waste contaminated with (Tyr0)-C-peptide (human), such as empty vials, pipette tips, and gloves, must be segregated and disposed of as hazardous waste.[1][5]

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1][5]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[1]

  • Disposal: Arrange for pickup and disposal through your institution's EHS-approved waste management vendor.[1][5]

Decontamination of Labware

For reusable labware contaminated with (Tyr0)-C-peptide (human), a thorough decontamination process is essential.

Decontamination MethodReagent ConcentrationContact TimeEfficacy and Considerations
Chemical Inactivation 1M Sodium Hydroxide (NaOH)Minimum 24 hoursEffective for peptide hydrolysis. Requires subsequent neutralization.
Chemical Inactivation 10% Bleach SolutionMinimum 30 minutesEffective for many peptides, but may be corrosive to some surfaces.
Enzymatic Detergent Varies by productFollow manufacturer's instructionsGood for cleaning labware; may require a subsequent disinfection step.
Experimental Protocols

Protocol for Chemical Inactivation of Liquid (Tyr0)-C-peptide (human) Waste:

  • Preparation: In a chemical fume hood, prepare a 1M solution of sodium hydroxide (NaOH).

  • Inactivation: Carefully and slowly add the liquid (Tyr0)-C-peptide (human) waste to the 1M NaOH solution in a suitable, labeled container. A common ratio is 1 part waste to 10 parts inactivation solution.

  • Hydrolysis: Gently swirl the mixture and allow it to stand at room temperature for at least 24 hours to ensure complete peptide hydrolysis.

  • Neutralization: After the incubation period, check the pH of the solution. Neutralize the solution to a pH between 6.0 and 8.0 by adding 1M hydrochloric acid (HCl) dropwise while monitoring the pH.

  • Disposal: Transfer the neutralized solution to a designated hazardous waste container for collection by your institution's EHS department.

Visualizing the C-peptide Signaling Pathway

(Tyr0)-C-peptide, as a derivative of C-peptide, is understood to activate intracellular signaling pathways through a G-protein coupled receptor (GPCR). This activation leads to a cascade of events that influence various cellular functions.[6][7]

C_peptide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C_peptide (Tyr0)-C-peptide GPCR G-Protein Coupled Receptor (GPCR) C_peptide->GPCR Binds to PLC PLC GPCR->PLC Activates PI3K PI3K GPCR->PI3K Activates PKC PKC PLC->PKC Activates eNOS eNOS PI3K->eNOS Activates NaK_ATPase Na+/K+-ATPase PI3K->NaK_ATPase Activates MAPK MAPK PKC->MAPK Activates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates

Caption: Signaling pathway of (Tyr0)-C-peptide via a G-protein coupled receptor.

This procedural guide, based on established best practices for laboratory peptide disposal, provides a framework for the safe and compliant management of (Tyr0)-C-peptide (human) waste. Always prioritize your institution's specific protocols and consult with your EHS department to ensure full compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.